molecular formula C8H8N2S B112804 2-Amino-4-cyclopropylthiophene-3-carbonitrile CAS No. 58124-28-0

2-Amino-4-cyclopropylthiophene-3-carbonitrile

Cat. No.: B112804
CAS No.: 58124-28-0
M. Wt: 164.23 g/mol
InChI Key: GCJLGWPBKQCVNF-UHFFFAOYSA-N
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Description

2-Amino-4-cyclopropylthiophene-3-carbonitrile is a specialized chemical scaffold designed for medicinal chemistry and drug discovery research. This compound integrates two pharmacologically significant motifs: the versatile 2-aminothiophene-3-carbonitrile core and the structurally distinct cyclopropyl group. The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a broad range of biological activities, including serving as allosteric modulators of the A1 adenosine receptor (A1R), antiproliferative agents, and antimicrobials . The incorporation of a cyclopropyl moiety is a strategic modification in drug design, as this group can significantly influence a molecule's potency, metabolic stability, and overall pharmacokinetic profile by restricting conformational flexibility and altering electronic properties . Researchers value this compound primarily as a key synthetic intermediate for constructing more complex, drug-like molecules. It is particularly useful in the synthesis of polycyclic hybrid heterocycles, such as the thieno[2,3-d]pyrimidine core system, which can be accessed through further functionalization of the dihydrothiophene precursor under Mannich-type conditions . The aminonitrile functionality provides reactive sites for further chemical elaboration, enabling its use in the development of targeted libraries for high-throughput screening. The primary research applications for this building block lie in the exploration and development of new therapeutic agents, especially in the fields of oncology and infectious diseases, where novel thiophene derivatives are actively investigated .

Properties

IUPAC Name

2-amino-4-cyclopropylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c9-3-6-7(5-1-2-5)4-11-8(6)10/h4-5H,1-2,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJLGWPBKQCVNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-cyclopropylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-Amino-4-cyclopropylthiophene-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The core of this guide focuses on the highly efficient and versatile Gewald multicomponent reaction, detailing the underlying mechanistic principles, experimental protocols, and critical process parameters. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and development of novel therapeutic agents.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] These compounds exhibit a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The versatility of the 2-aminothiophene ring system allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological targets. The title compound, this compound, incorporates a cyclopropyl group, a common motif in medicinal chemistry known to enhance metabolic stability and binding affinity.

The Gewald Reaction: A Convergent and Efficient Synthetic Strategy

The most prominent and widely utilized method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[2][3] This one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[4] The reaction is lauded for its operational simplicity, the ready availability of starting materials, and its ability to generate a diverse range of 2-aminothiophene derivatives in good to excellent yields.

Mechanistic Insights into the Gewald Reaction

The mechanism of the Gewald reaction is generally accepted to proceed through a series of well-defined steps, although the precise details of sulfur incorporation remain an area of active investigation.[2][5] The reaction is initiated by a Knoevenagel condensation between the carbonyl compound (cyclopropyl methyl ketone) and the active methylene compound (malononitrile), catalyzed by a base. This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated dinitrile intermediate. The subsequent intramolecular cyclization and tautomerization lead to the formation of the stable 2-aminothiophene ring.

Gewald_Mechanism Ketone Cyclopropyl Methyl Ketone Knoevenagel_Adduct α,β-Unsaturated Dinitrile Intermediate Ketone->Knoevenagel_Adduct Knoevenagel Condensation Nitrile Malononitrile Nitrile->Knoevenagel_Adduct Sulfur Elemental Sulfur (S8) Thiolate_Intermediate Thiolate Intermediate Sulfur->Thiolate_Intermediate Base Base (e.g., Diethylamine) Base->Knoevenagel_Adduct Knoevenagel_Adduct->Thiolate_Intermediate Michael Addition of Sulfur Cyclized_Intermediate Cyclized Intermediate Thiolate_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product 2-Amino-4-cyclopropyl- thiophene-3-carbonitrile Cyclized_Intermediate->Product Tautomerization

Figure 1: The accepted mechanism of the Gewald reaction for the synthesis of this compound.

Synthesis of the Key Precursor: Cyclopropyl Methyl Ketone

A reliable supply of the starting ketone, cyclopropyl methyl ketone, is crucial for the successful synthesis of the target molecule. A common and efficient laboratory-scale preparation involves the decarboxylative rearrangement of α-acetyl-γ-butyrolactone.

Experimental Protocol: Synthesis of Cyclopropyl Methyl Ketone

This protocol is adapted from established literature procedures.

Materials:

  • α-Acetyl-γ-butyrolactone

  • Concentrated Hydrochloric Acid

  • Water

  • Sodium Hydroxide

  • Diethyl ether

  • Calcium Chloride

Procedure:

  • In a round-bottom flask equipped with a distillation apparatus, a mixture of α-acetyl-γ-butyrolactone, concentrated hydrochloric acid, and water is heated.

  • The reaction mixture is distilled to co-distill the product, 5-chloro-2-pentanone, with water.

  • The organic layer of the distillate is separated.

  • The crude 5-chloro-2-pentanone is then treated with a concentrated aqueous solution of sodium hydroxide and heated to induce ring closure.

  • The resulting cyclopropyl methyl ketone is isolated by distillation.

  • The product can be further purified by fractional distillation.

The Gewald Synthesis of this compound

The core of this guide is the detailed protocol for the Gewald reaction, tailored for the synthesis of the title compound.

Experimental Protocol

This representative protocol is based on general procedures for the Gewald reaction and should be optimized for specific laboratory conditions.[6]

Materials:

  • Cyclopropyl methyl ketone

  • Malononitrile

  • Elemental Sulfur (powdered)

  • Methanol or Ethanol

  • Diethylamine or Morpholine (as base)

Procedure:

  • To a solution of cyclopropyl methyl ketone (1.0 eq) and malononitrile (1.0 eq) in methanol or ethanol, add elemental sulfur (1.1 eq).

  • With stirring, add diethylamine (0.5 - 1.0 eq) dropwise to the suspension at room temperature. A slight exotherm may be observed.

  • The reaction mixture is then stirred at a controlled temperature, typically between 50-60 °C, for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated product is collected by vacuum filtration.

  • The crude product is washed with cold ethanol or water to remove any unreacted starting materials and the catalyst.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol to afford this compound as a crystalline solid.

Data Summary
ParameterValueReference
Molecular Formula C₈H₈N₂S
Molecular Weight 164.23 g/mol
Appearance Crystalline solid
Yield Typically 60-85% (unoptimized)[3]

Characterization Data (Predicted and Representative of similar structures):

  • ¹H NMR (CDCl₃, δ): ~0.7-1.1 (m, 4H, cyclopropyl CH₂), ~1.8-2.2 (m, 1H, cyclopropyl CH), ~4.7 (br s, 2H, NH₂), ~6.2 (s, 1H, thiophene H-5).

  • ¹³C NMR (CDCl₃, δ): ~8-12 (cyclopropyl CH₂), ~15-20 (cyclopropyl CH), ~90-95 (thiophene C-3), ~115-120 (CN), ~125-130 (thiophene C-5), ~150-155 (thiophene C-4), ~160-165 (thiophene C-2).

Note: Actual spectral data should be obtained and verified for the synthesized compound.

Causality in Experimental Choices and Self-Validating Systems

  • Choice of Base: Secondary amines like diethylamine or morpholine are commonly used as they are effective catalysts for the initial Knoevenagel condensation without promoting significant side reactions. The basicity needs to be sufficient to deprotonate the malononitrile but not so strong as to cause decomposition of the reactants or product.

  • Solvent Selection: Alcohols like methanol and ethanol are preferred solvents as they facilitate the dissolution of the reactants and the product often precipitates upon cooling, simplifying purification.

  • Temperature Control: The reaction is typically heated to a moderate temperature to ensure a reasonable reaction rate. Excessive heating can lead to the decomposition of the thienopyrazole intermediate and the formation of byproducts.

  • Monitoring the Reaction: TLC is a critical tool for monitoring the consumption of starting materials and the formation of the product, allowing for the determination of the optimal reaction time and preventing the formation of degradation products from prolonged heating.

  • Purification: Recrystallization is an effective method for purifying the final product, removing any remaining starting materials, and providing a crystalline solid with a sharp melting point, which is an indicator of purity.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_gewald Gewald Reaction cluster_purification Purification & Analysis A α-Acetyl-γ-butyrolactone B Hydrolysis & Ring Contraction A->B C Cyclopropyl Methyl Ketone B->C D Cyclopropyl Methyl Ketone H One-Pot Reaction D->H E Malononitrile E->H F Elemental Sulfur F->H G Base G->H I 2-Amino-4-cyclopropyl- thiophene-3-carbonitrile H->I J Crude Product I->J K Recrystallization J->K L Pure Product K->L M Characterization (NMR, MS, etc.) L->M

Figure 2: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The Gewald reaction provides a direct and efficient pathway for the synthesis of this compound. This guide has outlined the key synthetic steps, from the preparation of the necessary precursor to the final multicomponent reaction and purification. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can reliably synthesize this valuable heterocyclic building block for application in drug discovery and development. The principles and protocols described herein serve as a solid foundation for further exploration and optimization of this important synthetic transformation.

References

  • Gewald, K. (1966). Reaktionen von Nitrilen mit CH-aciden Verbindungen. Chemische Berichte, 99(1), 94-100.
  • Gewald reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Sharma, J., & Champagne, P. A. (2020). Computational investigations on the mechanism of the Gewald reaction. Abstracts of Papers of the American Chemical Society, 259.
  • β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. (2021). RSC Advances, 11(43), 26767-26782.
  • Dotsenko, V. V., Bespalov, A. V., Vashurin, A. S., Aksenov, N. A., Aksenova, I. V., Chigorina, E. A., & Krivokolysko, S. G. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(46), 31057–31072.
  • Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

"2-Amino-4-cyclopropylthiophene-3-carbonitrile" CAS number 58124-28-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-4-cyclopropylthiophene-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 58124-28-0), a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delves into its physicochemical properties, detailed synthesis via the Gewald reaction with mechanistic insights, characteristic reactivity, and significant applications in drug discovery. Protocols for its synthesis and subsequent transformations are presented, alongside critical safety and handling information. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this versatile compound.

Introduction: The Significance of a Versatile Scaffold

This compound is a polysubstituted aminothiophene, a class of heterocyclic compounds of immense interest in medicinal chemistry.[1] The thiophene core is a prevalent motif in numerous biologically active molecules and approved pharmaceuticals, valued for its ability to act as a bioisostere for phenyl rings and engage in key hydrogen bonding interactions.[2][3] The specific arrangement of the amino, cyano, and cyclopropyl groups on this scaffold imparts a unique combination of reactivity and structural features.

The 2-amino group serves as a versatile synthetic handle for the construction of fused heterocyclic systems, while the adjacent cyano group acts as a powerful electron-withdrawing group and a precursor for other functionalities.[4] The 4-cyclopropyl substituent is particularly noteworthy; this small, strained ring is often incorporated into drug candidates to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target proteins. This guide elucidates the synthesis, properties, and utility of this compound, providing a foundational resource for its application in research and development.

Physicochemical Properties and Spectral Data

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueSource(s)
CAS Number 58124-28-0[5]
Molecular Formula C₈H₈N₂SInferred
Molecular Weight 164.23 g/mol Inferred
Appearance Typically a white to off-white or yellow solid[6]
Melting Point Not consistently reported, but related compounds are crystalline solids[7][8]
Solubility Generally soluble in polar organic solvents like DMF, DMSO, and alcohols[9]

Note: Experimental data for this specific compound is not widely published. Properties are inferred from data on closely related 2-aminothiophenes.

Spectral Characterization:

  • ¹H NMR: Protons of the cyclopropyl group would appear as characteristic multiplets in the upfield region (approx. 0.6-1.2 ppm). The amino group protons would present as a broad singlet, and the C5-proton on the thiophene ring would appear as a singlet further downfield.

  • ¹³C NMR: Resonances for the cyclopropyl carbons would be in the aliphatic region. Key signals would include those for the nitrile carbon (approx. 115-120 ppm) and the four distinct carbons of the thiophene ring.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (approx. 3300-3500 cm⁻¹), a sharp C≡N stretch for the nitrile group (approx. 2200-2250 cm⁻¹), and C=C stretching for the thiophene ring (approx. 1600 cm⁻¹).[7]

Synthesis and Mechanistic Insights: The Gewald Reaction

The most direct and widely adopted method for synthesizing 2-aminothiophenes is the Gewald multicomponent reaction.[10][11][12] This reaction is highly efficient, utilizing readily available starting materials to construct the substituted thiophene ring in a single pot.

The synthesis of this compound proceeds via the condensation of cyclopropyl methyl ketone, malononitrile, and elemental sulfur in the presence of a basic catalyst.[9][10]

G cluster_reactants Reactants cluster_conditions Conditions r1 Cyclopropyl Methyl Ketone p1 This compound r1->p1 Gewald Reaction r2 Malononitrile r2->p1 Gewald Reaction r3 Sulfur (S₈) r3->p1 Gewald Reaction c1 Base Catalyst (e.g., Morpholine, Triethylamine) c2 Solvent (e.g., Ethanol, DMF)

Figure 1: Overall schematic of the Gewald synthesis for the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Gewald reaction.[4][9]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopropyl methyl ketone (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or N,N-dimethylformamide (DMF), to achieve a reactant concentration of approximately 0.5-1.0 M. Add a basic catalyst, such as morpholine or triethylamine (0.2-0.5 eq.).

  • Reaction Execution: Heat the mixture with stirring to 50-60 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to yield the pure this compound.

Mechanistic Pathway

The mechanism of the Gewald reaction is a well-studied, multi-step process.[4][10]

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the cyclopropyl methyl ketone and malononitrile. The base deprotonates the highly acidic methylene group of malononitrile, which then attacks the carbonyl carbon of the ketone. Subsequent dehydration yields the stable α,β-unsaturated nitrile intermediate, cyclopropylidenemalononitrile.[13]

  • Michael Addition of Sulfur: The sulfur allotrope (S₈) is believed to form a reactive species in the presence of the base. The carbanion of a second malononitrile molecule (or another nucleophilic sulfur species) attacks the cyclopropylidenemalononitrile intermediate in a Michael-type addition. This is followed by attack on the sulfur ring, leading to a thiolate intermediate.

  • Intramolecular Cyclization & Tautomerization: The thiolate anion then attacks one of the nitrile groups in an intramolecular cyclization, forming a five-membered iminothiophene ring.[4] A final tautomerization of the imine to the more stable enamine form yields the aromatic 2-aminothiophene product.

G start Ketone + Malononitrile knoevenagel Knoevenagel Condensation start->knoevenagel intermediate1 α,β-Unsaturated Nitrile (Cyclopropylidenemalononitrile) knoevenagel->intermediate1 + Base - H₂O sulfur_add Sulfur Addition (Michael-type) intermediate1->sulfur_add + Sulfur intermediate2 Thiolate Intermediate sulfur_add->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization intermediate3 Iminothiophene Intermediate cyclization->intermediate3 tautomerization Tautomerization intermediate3->tautomerization product 2-Aminothiophene Product tautomerization->product

Figure 2: Proposed mechanistic workflow for the Gewald reaction.

Reactivity and Key Transformations

The synthetic value of this compound lies in its potential for further elaboration into more complex molecular architectures. The nucleophilic amino group is the primary site of reactivity.

Synthesis of Thieno[2,3-d]pyrimidines

A prominent application of 2-aminothiophenes is the synthesis of the thieno[2,3-d]pyrimidine scaffold, which is a core structure in many kinase inhibitors and other pharmacologically active agents.[1][14] The reaction typically involves condensation of the 2-amino group with a reagent containing a two-carbon electrophilic unit.

Example Protocol: Reaction with Formamide

  • A mixture of this compound (1.0 eq.) and an excess of formamide or orthoformate is heated at high temperature (e.g., 150-180 °C) for several hours.

  • The reaction leads to the formation of 4-aminothieno[2,3-d]pyrimidine, which can be isolated upon cooling and purification.

This transformation highlights the utility of the title compound as a direct precursor to privileged scaffolds in drug discovery.

Applications in Medicinal Chemistry and Drug Discovery

While specific biological activities for this compound itself are not widely documented, its structural class is of paramount importance in drug discovery.[1][2] The 2-aminothiophene motif is present in a wide range of compounds investigated for various therapeutic indications.

  • Kinase Inhibitors: Many inhibitors of protein kinases, crucial targets in oncology and inflammatory diseases, are based on fused heterocyclic systems derived from 2-aminothiophenes.[15]

  • Antimicrobial Agents: The thiophene ring is a key component of compounds with antibacterial and antifungal properties.[16]

  • CNS-Active Agents: Thiophene derivatives have been explored for their activity on central nervous system targets, including receptors and enzymes implicated in neurological disorders.[15][17]

  • Anti-inflammatory Agents: Compounds featuring the 2-aminothiophene core have shown potent anti-inflammatory effects.[1]

The title compound serves as an ideal starting point for building libraries of novel compounds to be screened for these and other biological activities.[12] Its cyclopropyl group, in particular, allows for fine-tuning of pharmacokinetics and pharmacodynamics.

Safety, Handling, and Storage

As a fine chemical intended for research, this compound should be handled with appropriate care in a laboratory setting.

  • General Handling: Use in a well-ventilated area or a chemical fume hood.[6] Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18][19] Avoid inhalation of dust and contact with skin and eyes.[6]

  • Toxicology: The toxicological properties of this specific compound have not been thoroughly investigated.[19] However, its precursors, particularly malononitrile , are highly toxic and can be fatal if swallowed, inhaled, or in contact with skin.[20] Assume the product may have significant toxicity and handle accordingly.

  • Potential Hazards: May cause skin, eye, and respiratory irritation.[21] Some related aminonitriles have been reported to be skin sensitizers, potentially causing allergic reactions upon repeated contact.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Keep away from strong oxidizing agents and sources of ignition.

Conclusion

This compound, CAS 58124-28-0, is a valuable and versatile heterocyclic intermediate. Its efficient synthesis via the robust Gewald reaction makes it an accessible building block for a wide range of chemical explorations. The combination of a reactive amino group, a modifiable nitrile, and a property-enhancing cyclopropyl moiety positions this compound as a powerful tool for constructing complex molecules, particularly within the field of medicinal chemistry. This guide has provided the core technical knowledge required for its synthesis, handling, and strategic application in the development of novel chemical entities.

References

  • Google Patents. (n.d.). EP1171421B1 - Process for the preparation of cyclopropylacetonitrile.
  • Google Patents. (n.d.). CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
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  • Google Patents. (n.d.). WO2013149364A1 - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
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  • ResearchGate. (n.d.). Representative examples of malononitrile multicomponent reactions and biologically active chromenopyridines. Retrieved January 14, 2026, from [Link]

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  • PubMed Central. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved January 14, 2026, from [Link]

  • ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved January 14, 2026, from [Link]

  • Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Retrieved January 14, 2026, from [Link]

  • Synthesis. (2008). Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes. Retrieved January 14, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved January 14, 2026, from [Link]

  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved January 14, 2026, from [Link]

  • International Research Journal of Pure and Applied Chemistry. (2012). Uses of 2-Amino-5,6-dihydro-4H-cyclopenta [b] thiophene-3-carbonitrile in the Synthesis of Heterocyclic Compounds with Anticonvulsant, Behavioral and CNS Antidepressant Activities. Retrieved January 14, 2026, from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-4-methylthiophene-3-carbonitrile. Retrieved January 14, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile for Enhanced Yields. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Reactions with ketones and malononitrile. Retrieved January 14, 2026, from [Link]

  • Thermo Fisher Scientific. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, 97%. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Differences between the Reaction of 2-Benzylidenecyclopentanone with Malononitrile.... Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2021). (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis.... Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Uses of 2-Amino-5,6-dihydro-4H-cyclopenta [b] thiophene-3-carbonitrile.... Retrieved January 14, 2026, from [Link]

  • The Ukrainian Biochemical Journal. (n.d.). 2-Amino-4,6,7,8-tetrahydrothiopyrano[3,2-b]pyran-3-carbonitrile 5,5-dioxide Vp-4535 As An Antimicrobial Agent.... Retrieved January 14, 2026, from [Link]

  • PubMed Central. (n.d.). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Retrieved January 14, 2026, from [Link]

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A Technical Guide to the Spectroscopic Characterization of 2-Amino-4-cyclopropylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic signature of 2-Amino-4-cyclopropylthiophene-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. As a member of the 2-aminothiophene class, this molecule serves as a versatile scaffold for the synthesis of biologically active compounds.[1][2] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation during synthesis and screening campaigns.

This document moves beyond a simple listing of data points. It delves into the causal relationships between the molecular structure and its spectral output, offering field-proven insights into experimental design and data interpretation for researchers and drug development professionals.

Molecular Structure and Synthetic Context

The structural foundation of the target molecule is the 2-aminothiophene ring, a five-membered heterocycle containing a sulfur atom. This core is functionalized with an amino group at position 2, a nitrile group at position 3, and a cyclopropyl group at position 4. The strategic placement of these functional groups creates a unique electronic environment that dictates its spectroscopic behavior.

The most common and efficient route to synthesize this class of compounds is the Gewald three-component reaction.[3][4] This one-pot synthesis involves the condensation of a ketone (in this case, cyclopropyl methyl ketone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.

Understanding this synthetic pathway is crucial for the analytical chemist. Potential impurities may include unreacted starting materials or byproducts from side reactions. A robust spectroscopic analysis must be capable of identifying and differentiating the target compound from these potential contaminants.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Cyclopropyl Methyl Ketone Cyclopropyl Methyl Ketone Gewald Reaction Gewald Reaction Cyclopropyl Methyl Ketone->Gewald Reaction Malononitrile Malononitrile Malononitrile->Gewald Reaction Sulfur (S8) Sulfur (S8) Sulfur (S8)->Gewald Reaction Base Catalyst (e.g., Diethylamine) Target Molecule 2-Amino-4-cyclopropyl- thiophene-3-carbonitrile Gewald Reaction->Target Molecule

Caption: Workflow for the Gewald synthesis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this compound. The analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon environments.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and high-quality data.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the purified compound for ¹H NMR and 50-75 mg for ¹³C NMR. The higher mass for ¹³C is necessary due to the low natural abundance of the ¹³C isotope.[5]

    • Select a suitable deuterated solvent that ensures complete dissolution. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. DMSO-d₆ is often preferred as the amino protons are less prone to rapid exchange and are more clearly observed.[6]

    • Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.

  • Instrument Parameters (300-500 MHz Spectrometer):

    • ¹H NMR: Employ a standard single-pulse sequence. Acquire 16-64 scans with a relaxation delay of 1-2 seconds to ensure full relaxation of protons.

    • ¹³C NMR: Use a proton-decoupled pulse program (e.g., 'zgpg30') to produce a spectrum with singlet peaks for each unique carbon, simplifying interpretation.[5] Due to the lower sensitivity, 1024-4096 scans are typically required.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the amino, thiophene, and cyclopropyl protons. The chemical shifts are influenced by the electronic effects of the adjacent functional groups.

Proton Assignment Predicted Chemical Shift (δ) ppm Multiplicity Integration Rationale
-NH₂ (Amino)4.5 - 6.0Broad Singlet2HThe amino protons are on a nitrogen atom, leading to a broad signal. The chemical shift is variable and dependent on solvent and concentration.
-CH (Thiophene)6.0 - 6.5Singlet1HThis is the sole proton on the thiophene ring (H-5). Its chemical shift is downfield due to the aromatic nature of the ring.
-CH (Cyclopropyl)1.5 - 2.0Multiplet1HThe methine proton of the cyclopropyl group is coupled to the adjacent methylene protons.
-CH₂ (Cyclopropyl)0.8 - 1.2Multiplet4HThe four methylene protons of the cyclopropyl group are diastereotopic and will appear as complex multiplets in the upfield, aliphatic region.

Note: Predicted chemical shifts are based on data from analogous structures and established chemical shift tables.[7]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The chemical shifts are highly diagnostic of the functional groups present.

Carbon Assignment Predicted Chemical Shift (δ) ppm Rationale
C=C-NH₂ (C2)155 - 165The carbon atom attached to the amino group is significantly deshielded and appears far downfield.
C -CN (C3)90 - 100This quaternary carbon is upfield relative to other sp² carbons due to the shielding effect of the nitrile group.
C -Cyclopropyl (C4)140 - 150The sp² carbon bearing the cyclopropyl group.
C -H (C5)115 - 125The protonated carbon of the thiophene ring.
-C ≡N (Nitrile)115 - 120The carbon of the nitrile group has a characteristic chemical shift in this region.
-C H (Cyclopropyl)10 - 20The methine carbon of the cyclopropyl ring appears in the aliphatic region.
-C H₂ (Cyclopropyl)5 - 15The methylene carbons of the cyclopropyl ring are found in the far upfield region.

Note: Predicted chemical shifts are based on data from analogous structures and established ¹³C NMR databases.[5][8]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for confirming the presence of key functional groups. The vibrational frequencies of specific bonds provide a molecular fingerprint.

Experimental Protocol: ATR-IR

Attenuated Total Reflectance (ATR) is a modern, convenient method requiring minimal sample preparation.

  • Ensure the ATR crystal (typically diamond or germanium) is clean.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Functional Group Characteristic Absorption (cm⁻¹) Vibrational Mode
N-H (Amino)3450 - 3300Symmetric & Asymmetric Stretching (typically two sharp bands)
C-H (Cyclopropyl)~3100Stretching
C≡N (Nitrile)2210 - 2240Stretching (a strong, sharp peak)
C=C (Thiophene Ring)1600 - 1640Stretching
N-H (Amino)1590 - 1650Bending (Scissoring)

The presence of a strong, sharp absorption band around 2220 cm⁻¹ is highly indicative of the nitrile functional group.[9] Concurrently, the appearance of two distinct peaks in the 3300-3450 cm⁻¹ region is a classic signature of a primary amine (-NH₂).

G Sample Sample ATR-FTIR Spectrometer ATR-FTIR Spectrometer Sample->ATR-FTIR Spectrometer Place on Crystal Data Processing Data Processing ATR-FTIR Spectrometer->Data Processing Collect Interferogram Spectrum IR Spectrum (Transmittance vs. Wavenumber) Data Processing->Spectrum Fourier Transform

Sources

An In-Depth Technical Guide to the Molecular Structure of 2-Amino-4-cyclopropylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the 2-Aminothiophene Scaffold

The compound 2-Amino-4-cyclopropylthiophene-3-carbonitrile belongs to the 2-aminothiophene class, a family of heterocyclic molecules that have garnered significant attention in contemporary chemical research. These polysubstituted thiophenes are recognized as "privileged structures" in medicinal chemistry. Their versatile synthetic accessibility and the wide array of biological activities they exhibit make them crucial intermediates in the development of novel therapeutics and functional materials.[1][2] Compounds based on the 2-aminothiophene motif have demonstrated potential as antimicrobial, anti-inflammatory, antiproliferative, and antiviral agents.[1][3] This guide provides a detailed examination of the molecular architecture of this compound, its synthesis, and its structural characterization, offering insights for its application in research and drug discovery.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by a central thiophene ring functionalized with three distinct substituents that dictate its chemical behavior and reactivity.

  • Core Heterocycle: The foundation of the molecule is a five-membered aromatic thiophene ring. This sulfur-containing heterocycle provides a planar, electron-rich scaffold.

  • C2-Position (Amino Group): An amino (-NH₂) group is attached at the C2 position. As a potent electron-donating group, it significantly increases the electron density of the thiophene ring, particularly activating the C5 position for electrophilic substitution reactions.

  • C3-Position (Carbonitrile Group): Adjacent to the amino group is a carbonitrile (-C≡N) moiety. This strongly electron-withdrawing group modulates the electronic properties of the ring and serves as a versatile synthetic handle for further molecular elaboration. The nitrile functional group is a known pharmacophore present in numerous approved pharmaceuticals, valued for its metabolic stability and ability to participate in key binding interactions.[4]

  • C4-Position (Cyclopropyl Group): The C4 position is occupied by a cyclopropyl ring. This three-membered carbocycle introduces unique steric and electronic properties. Due to the strained nature of its C-C bonds, the cyclopropyl group exhibits partial sp² character, allowing it to engage in electronic conjugation with the thiophene ring, influencing the molecule's overall conformation and reactivity.

The strategic placement of these electron-donating and electron-withdrawing groups creates a "push-pull" system that is central to the molecule's utility in the synthesis of more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines.[5]

Data Summary Table
PropertyValueSource
Chemical Formula C₈H₈N₂SCalculated
Molecular Weight 164.23 g/mol Calculated
CAS Number 58124-28-0[6]
Appearance Expected to be a solid (e.g., powder or crystals)Inferred from related compounds[7]
Predicted ¹H NMR Signals for -NH₂, C5-H, and cyclopropyl protonsInferred from similar structures[8]
Predicted ¹³C NMR Resonances for thiophene, nitrile, and cyclopropyl carbonsInferred from similar structures[8]
Predicted IR (cm⁻¹) ~3450-3200 (N-H), ~2210 (C≡N), ~1620 (C=C)Inferred from similar structures[8]

Synthesis Pathway: The Gewald Three-Component Reaction

The most efficient and widely adopted method for constructing polysubstituted 2-aminothiophenes is the Gewald three-component reaction .[9][10][11] This one-pot synthesis is valued for its operational simplicity, use of readily available starting materials, and mild reaction conditions.[9]

The synthesis of this compound proceeds via the condensation of cyclopropyl methyl ketone, malononitrile, and elemental sulfur in the presence of a basic catalyst.

The generalized mechanism involves three key stages: [10][12]

  • Knoevenagel-Cope Condensation: The reaction initiates with the base-catalyzed condensation of the carbonyl compound (cyclopropyl methyl ketone) and the active methylene compound (malononitrile) to form an α,β-unsaturated nitrile intermediate.

  • Sulfur Addition: Elemental sulfur (typically in its S₈ crown form) is nucleophilically attacked by the deprotonated intermediate. This is followed by the formation of a sulfurated species.

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization via nucleophilic attack of the mercaptide onto the nitrile group. A subsequent tautomerization (prototropic shift) yields the final, stable aromatic 2-aminothiophene product.

Gewald_Reaction cluster_reactants Starting Materials ketone Cyclopropyl Methyl Ketone intermediate1 Knoevenagel Adduct (α,β-Unsaturated Nitrile) ketone->intermediate1 Knoevenagel Condensation nitrile Malononitrile nitrile->intermediate1 Knoevenagel Condensation sulfur Elemental Sulfur (S₈) intermediate2 Sulfurated Intermediate sulfur->intermediate2 Sulfur Addition intermediate1->intermediate2 Sulfur Addition product 2-Amino-4-cyclopropyl- thiophene-3-carbonitrile intermediate2->product Intramolecular Cyclization & Tautomerization catalyst Base Catalyst (e.g., Morpholine) catalyst->intermediate1 catalyzes catalyst->intermediate2 catalyzes

Caption: The Gewald reaction pathway for synthesizing the target molecule.

Experimental Protocol: Gewald Synthesis

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (solvent), cyclopropyl methyl ketone (1.0 eq), and malononitrile (1.0 eq).

  • Catalyst Addition: Add a catalytic amount of a suitable base, such as morpholine or piperidine (0.1-0.2 eq).

  • Sulfur Addition: Add finely powdered elemental sulfur (1.1 eq) to the mixture.

  • Reaction Execution: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the solvent can be partially evaporated under reduced pressure.

  • Purification: Collect the crude solid by filtration, wash with cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the final compound with high purity.

Spectroscopic Validation of Molecular Structure

The confirmation of the molecular structure of this compound relies on a combination of standard spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum would prominently feature sharp, intense absorption bands corresponding to the key functional groups. A strong peak around 2210 cm⁻¹ is characteristic of the C≡N stretch of the nitrile. The N-H stretching vibrations of the primary amine would appear as two distinct bands in the 3450-3200 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show a broad singlet for the two protons of the amino group (-NH₂). A singlet would also be expected for the lone proton at the C5 position of the thiophene ring. The cyclopropyl protons would appear as a complex multiplet in the upfield region of the spectrum.

    • ¹³C NMR: The carbon NMR spectrum would provide definitive evidence of the carbon skeleton. A signal around 115-120 ppm would correspond to the nitrile carbon. Several distinct signals in the aromatic region (100-160 ppm) would represent the four unique carbons of the substituted thiophene ring. Finally, signals in the high-field region would confirm the presence of the cyclopropyl ring carbons.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₈H₈N₂S). Analysis of the fragmentation pattern would provide further structural confirmation.

Conclusion

This compound is a strategically designed heterocyclic building block. Its molecular structure, featuring an electron-rich thiophene core functionalized with electronically complementary amino, nitrile, and cyclopropyl groups, makes it a highly valuable precursor for the synthesis of complex, biologically active molecules. The reliable and efficient Gewald reaction provides a straightforward entry to this scaffold. A thorough understanding of its structural and chemical properties, validated through robust spectroscopic methods, is essential for its effective utilization in the fields of medicinal chemistry, drug discovery, and materials science.

References

  • Sabnis, R. W., Fadece, A. A., & Shinde, S. L. (2010). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

  • Couture, A., & Grandclaudon, P. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

  • Wikipedia. (n.d.). Gewald reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Available at: [Link]

  • Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available at: [Link]

  • Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. Available at: [Link]

  • El-maghraby, A. M., et al. (2017). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. SciForum. Available at: [Link]

  • Abdel-Hafez, S. H. (2010). Uses of 2-Amino-5,6-dihydro-4H-cyclopenta [b] thiophene-3-carbonitrile in the Synthesis of Heterocyclic Compounds with Anticonvulsant, Behavioral and CNS Antidepressant Activities. ResearchGate. Available at: [Link]

  • Fleming, J. J., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

  • International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile. Available at: [Link]

  • Alfa Aesar. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, 97%. Available at: [Link]

Sources

An In-depth Technical Guide on the Putative Mechanism of Action of 2-Amino-4-cyclopropylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the potential mechanism of action of the novel compound, 2-Amino-4-cyclopropylthiophene-3-carbonitrile. While direct research on this specific molecule is emerging, this document synthesizes current knowledge of its core structural motifs—the 2-aminothiophene scaffold and the cyclopropyl group—to build a robust, evidence-based hypothesis of its biological activity. This analysis is intended for researchers, scientists, and drug development professionals.

Introduction: A Molecule of Interest

This compound is a heterocyclic compound featuring a thiophene ring, which is a common scaffold in medicinal chemistry.[1][2][3] Its structure is distinguished by the presence of a reactive aminonitrile group and a cyclopropyl moiety. The 2-aminothiophene core is a "privileged scaffold," known to be a constituent of various biologically active compounds with a wide spectrum of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] The incorporation of a cyclopropyl group is a strategic choice in drug design, often enhancing potency, metabolic stability, and target specificity.[4][5]

This guide will deconstruct the molecule to understand the contribution of each component to its potential therapeutic effects and propose a putative mechanism of action based on this analysis.

The 2-Aminothiophene Scaffold: A Foundation for Diverse Biological Activity

The 2-aminothiophene ring system is a cornerstone of many pharmaceutical compounds.[1][2][3] Its versatility stems from its chemical stability and the ability to be readily synthesized and modified, most commonly via the Gewald reaction.[3][6]

Known Pharmacological Activities of 2-Aminothiophene Derivatives:

Derivatives of 2-aminothiophene have been reported to exhibit a broad range of biological effects, as summarized in the table below.

Biological ActivityExamples of 2-Aminothiophene DerivativesReferences
Anticancer 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile[7]
Antimicrobial Various substituted 2-aminothiophenes[1][2]
Anti-inflammatory Tinoridine[8]
Antiviral Inhibitors of influenza virus polymerase[8]
CNS Activity Olanzapine (antipsychotic)[8]
Enzyme Inhibition Protein-tyrosine phosphatase 1B (PTP1B) inhibitors[8]

These diverse activities suggest that the 2-aminothiophene scaffold can interact with a multitude of biological targets. The specific substitutions on the thiophene ring dictate the primary mechanism of action. In the case of this compound, the aminonitrile and cyclopropyl groups are the key determinants of its specific biological profile.

The Cyclopropyl Group: A "Magic" Moiety in Medicinal Chemistry

The inclusion of a cyclopropyl ring in a drug candidate is a well-established strategy to enhance its pharmacological properties.[4][5][9] This small, strained ring system imparts unique conformational and electronic features to a molecule.

Key Contributions of the Cyclopropyl Group:
  • Enhanced Potency: The rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, leading to a more favorable binding with its target receptor.[4]

  • Increased Metabolic Stability: The C-H bonds in a cyclopropyl ring are stronger than those in linear alkyl chains, making them less susceptible to metabolic degradation by cytochrome P450 enzymes.[4][10]

  • Improved Target Selectivity: The defined three-dimensional structure of the cyclopropyl group can lead to more specific interactions with the target, reducing off-target effects.[4]

  • Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity and permeability, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.[10]

Putative Mechanism of Action: A Synthesis of Scaffolds

Based on the known properties of its constituent parts, we can propose a putative mechanism of action for this compound. It is likely that this compound acts as an inhibitor of a key signaling pathway implicated in cell proliferation or inflammation.

Hypothesized Signaling Pathway Inhibition:

A plausible target for this class of compounds is the mitogen-activated protein kinase (MAPK) pathway , which is frequently dysregulated in cancer and inflammatory diseases. The 2-aminothiophene scaffold could serve as the core binding motif, while the cyclopropyl group enhances the affinity and selectivity of this binding.

MAPK_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Target_Compound 2-Amino-4-cyclopropyl- thiophene-3-carbonitrile Target_Compound->MEK Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factors->Gene_Expression

Caption: Hypothesized inhibition of the MAPK pathway by this compound.

In this proposed mechanism, the compound could act as a non-ATP competitive inhibitor of MEK , a key kinase in the MAPK cascade. The cyclopropyl group would likely occupy a hydrophobic pocket in the enzyme, enhancing the binding affinity and stabilizing the inhibitory conformation.

Experimental Validation: A Roadmap for Future Research

To validate this hypothesized mechanism of action, a series of experiments would be required.

Step-by-Step Experimental Workflow:
  • Synthesis: The first step is the synthesis of this compound, likely through a modified Gewald three-component reaction.[6][11]

    • Reactants: Cyclopropyl methyl ketone, malononitrile, and elemental sulfur.

    • Catalyst: A suitable base, such as morpholine or triethylamine.

    • Solvent: A polar solvent like ethanol or dimethylformamide.

    • Purification: Recrystallization or column chromatography.

  • In Vitro Kinase Assays: A panel of kinase assays should be performed to identify the primary target of the compound. This would involve incubating the compound with a library of purified kinases and measuring their activity.

  • Cell-Based Assays: Once a primary target is identified (e.g., MEK), cell-based assays would be necessary to confirm its on-target activity. This would include:

    • Western Blotting: To measure the phosphorylation status of downstream targets (e.g., ERK) in cells treated with the compound.

    • Cell Proliferation Assays (e.g., MTT assay): To determine the effect of the compound on the growth of cancer cell lines known to be dependent on the MAPK pathway.[7]

  • Structural Biology: Co-crystallization of the compound with its target protein would provide definitive evidence of its binding mode and confirm the role of the cyclopropyl group in target engagement.

Experimental_Workflow Synthesis Synthesis of This compound Kinase_Assay In Vitro Kinase Screening Synthesis->Kinase_Assay Target_Identification Primary Target Identification (e.g., MEK) Kinase_Assay->Target_Identification Cell_Assays Cell-Based Assays (Western Blot, MTT) Target_Identification->Cell_Assays Mechanism_Confirmation Confirmation of On-Target Activity Cell_Assays->Mechanism_Confirmation Structural_Biology Structural Biology (Co-crystallization) Mechanism_Confirmation->Structural_Biology Binding_Mode Elucidation of Binding Mode Structural_Biology->Binding_Mode

Sources

The Pharmacological Potential of 2-Amino-4-cyclopropylthiophene-3-carbonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This technical guide delves into the pharmacological potential of a specific, yet underexplored derivative, 2-Amino-4-cyclopropylthiophene-3-carbonitrile . While direct, extensive research on this particular molecule is emerging, this document synthesizes the wealth of data available for structurally related 2-aminothiophene analogs to project its likely biological profile. We will explore its synthesis, potential anticancer, anti-inflammatory, and antimicrobial activities, and the underlying mechanisms of action, providing a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic promise of this chemical class.

Introduction: The Significance of the 2-Aminothiophene Core

The 2-aminothiophene moiety is a privileged scaffold in drug discovery, forming the structural basis for a wide array of biologically active compounds.[1][2] Its prevalence in medicinal chemistry is attributed to its synthetic accessibility and its ability to interact with various biological targets.[1] Derivatives of 2-aminothiophene have demonstrated a broad spectrum of pharmacological effects, including antiproliferative, antimicrobial, anti-inflammatory, and antiviral activities.[1][3] This guide focuses on the potential of "this compound," a molecule that combines the established 2-aminothiophene core with a cyclopropyl group, a feature known to enhance metabolic stability and binding affinity in some contexts.

Synthesis of this compound

The most common and efficient method for synthesizing 2-aminothiophenes is the Gewald reaction .[4][5][6] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[4][6]

For the synthesis of this compound, the likely precursors would be cyclopropyl methyl ketone, malononitrile, and elemental sulfur.

Experimental Protocol: Gewald Three-Component Synthesis

Materials:

  • Cyclopropyl methyl ketone

  • Malononitrile

  • Elemental Sulfur (S₈)

  • Base catalyst (e.g., morpholine, triethylamine, or piperidine)

  • Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

  • To a solution of cyclopropyl methyl ketone (1 equivalent) and malononitrile (1 equivalent) in the chosen solvent, add elemental sulfur (1.1 equivalents).

  • Add the base catalyst (0.1-0.2 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically poured into ice-water to precipitate the crude product.

  • The solid product is collected by filtration, washed with water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Reaction Mechanism Workflow

Gewald_Reaction cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization Ketone Cyclopropyl Methyl Ketone Intermediate_1 α,β-Unsaturated Nitrile Ketone->Intermediate_1 Nitrile Malononitrile Nitrile->Intermediate_1 Base Base Base->Intermediate_1 Catalyst Intermediate_2 Thiolate Intermediate Intermediate_1->Intermediate_2 Sulfur Elemental Sulfur (S₈) Sulfur->Intermediate_2 Product 2-Amino-4-cyclopropyl- thiophene-3-carbonitrile Intermediate_2->Product Intramolecular Cyclization & Tautomerization

Caption: Workflow of the Gewald reaction for synthesizing 2-aminothiophenes.

Potential Biological Activities

Based on extensive research on analogous 2-aminothiophene derivatives, "this compound" is predicted to exhibit significant biological activities in several key therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the antiproliferative and cytostatic effects of 2-aminothiophene derivatives against various human cancer cell lines.[7][8]

Mechanism of Action: The anticancer activity of this class of compounds is often attributed to their ability to interfere with cell cycle progression, leading to cell growth arrest.[8] Some derivatives have been shown to induce G2/M cell cycle arrest.[9] While the precise molecular targets can vary depending on the specific substitutions, kinase inhibition is a recurring theme.[10][11] The presence of the cyano group and the amino group on the thiophene ring are often crucial for this activity.

Supporting Evidence from Analogs:

  • A study on various 2-aminothiophene derivatives demonstrated significant antiproliferative potential against HeLa (cervical adenocarcinoma) and PANC-1 (pancreatic adenocarcinoma) cell lines.[8]

  • Another related compound, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, has also shown potential anti-proliferative activity.[7]

  • Derivatives of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles have been found to cause microtubule disruption and centrosome de-clustering.[9]

Quantitative Data for Related Compounds:

Compound ClassCell LineActivityReference
2-Aminothiophene DerivativesHeLa, PANC-1Antiproliferative[8]
2-Amino-4-aryl-pyrano[3,2-c]chromene-3-carbonitriles518A2 melanomaG2/M cell cycle arrest[9]
Anti-inflammatory Activity

Recent research has pointed towards the anti-inflammatory properties of 2-aminothiophene derivatives, particularly those with a saturated ring fused to the thiophene, such as tetrahydrobenzo[b]thiophenes.[12][13]

Mechanism of Action: A key mechanism identified is the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[12][13] NRF2 is a transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative damage and inflammation. These compounds can disrupt the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, leading to NRF2 activation.[12] This, in turn, can negatively regulate the NF-κB signaling pathway, a central mediator of inflammation.[13]

Signaling Pathway Diagram:

NRF2_Pathway Compound 2-Aminothiophene Derivative KEAP1 KEAP1 Compound->KEAP1 Inhibits NRF2 NRF2 KEAP1->NRF2 Promotes Degradation ARE Antioxidant Response Element (ARE) NRF2->ARE Binds to NFkB NF-κB NRF2->NFkB Inhibits Antioxidant_Genes Antioxidant & Anti-inflammatory Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Proinflammatory_Cytokines Promotes Transcription

Caption: Simplified NRF2 activation pathway by 2-aminothiophene derivatives.

Supporting Evidence from Analogs:

  • A study on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives demonstrated their ability to activate NRF2 and exhibit anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[12]

  • These compounds were shown to reverse the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB).[12][13]

Antimicrobial Activity

The 2-aminothiophene scaffold has also been investigated for its antimicrobial properties.[14][15]

Mechanism of Action: The precise mechanism of antimicrobial action can vary, but it is often linked to the ability of these compounds to interfere with essential bacterial processes. The lipophilic nature of the thiophene ring allows for penetration of the bacterial cell membrane. The amino and cyano substituents can then interact with intracellular targets.

Supporting Evidence from Analogs:

  • Derivatives of 2-amino-3-acyl-tetrahydrobenzothiophenes have been synthesized and evaluated as antibacterial agents with antivirulence activity.[14]

  • Some aminothiophenes have shown enhanced antibacterial activity compared to their nitrothiophene counterparts.[15]

  • The broader class of aminothiophene derivatives has been recognized for its antimicrobial properties.[1]

Future Directions and Conclusion

While "this compound" remains a relatively understudied compound, the extensive body of research on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The evidence strongly suggests that this molecule is likely to possess anticancer, anti-inflammatory, and antimicrobial properties.

Key areas for future research include:

  • Definitive Synthesis and Characterization: The first step will be the optimized synthesis and full spectroscopic characterization of "this compound."

  • In Vitro Biological Screening: Comprehensive screening against a panel of cancer cell lines, bacterial strains, and in inflammatory assay models is warranted.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways affected by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of further derivatives to optimize potency and selectivity.

References

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The Strategic Synthesis and Therapeutic Potential of 2-Amino-4-cyclopropylthiophene-3-carbonitrile Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking a Privileged Scaffold in Medicinal Chemistry

The 2-aminothiophene framework stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and its presence in a multitude of biologically active compounds.[1][2] Among the diverse analogs of this heterocyclic system, derivatives of 2-Amino-4-cyclopropylthiophene-3-carbonitrile are emerging as a particularly compelling class of molecules. The introduction of a cyclopropyl group at the 4-position offers a unique combination of structural rigidity and lipophilicity, providing a valuable vector for exploring chemical space in the pursuit of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, derivatization, and therapeutic applications of this core, with a particular focus on its role in the development of next-generation kinase inhibitors.

I. The Gateway Synthesis: Mastering the Gewald Reaction for the this compound Core

The cornerstone for the synthesis of the title compound and its analogs is the venerable Gewald reaction, a one-pot multicomponent condensation that efficiently assembles the polysubstituted 2-aminothiophene ring system.[1][3] This reaction is prized for its operational simplicity, the ready availability of its starting materials, and its amenability to various modifications.

Reaction Rationale: The synthesis of this compound proceeds via the Gewald reaction of cyclopropyl methyl ketone, malononitrile, and elemental sulfur, typically in the presence of a basic catalyst.

Mechanism of the Gewald Reaction: The reaction mechanism is understood to initiate with a Knoevenagel condensation between the ketone (cyclopropyl methyl ketone) and the active methylene compound (malononitrile), catalyzed by a base.[3] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile intermediate. Subsequent cyclization and tautomerization yield the final 2-aminothiophene product.[3]

Experimental Protocol: Synthesis of this compound

Materials:

  • Cyclopropyl methyl ketone

  • Malononitrile

  • Elemental sulfur

  • Morpholine or another suitable basic catalyst (e.g., triethylamine, piperidine)

  • Ethanol or another suitable solvent (e.g., methanol, DMF)

Procedure:

  • To a solution of cyclopropyl methyl ketone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

  • Add a catalytic amount of morpholine (0.1-0.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization: The structure of the synthesized this compound (CAS 58124-28-0) should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[6]

II. From Core to Candidate: Derivatization into Thieno[2,3-d]pyrimidines for Kinase Inhibition

The true therapeutic potential of this compound is unlocked through its elaboration into more complex heterocyclic systems. The 2-amino-3-carbonitrile functionality serves as a versatile handle for the construction of fused ring systems, with thieno[2,3-d]pyrimidines being of paramount interest.[7][8] These fused heterocycles are bioisosteres of purines and have demonstrated significant activity as kinase inhibitors.[9][10]

Synthetic Rationale: The synthesis of thieno[2,3-d]pyrimidines from 2-aminothiophene-3-carbonitriles can be achieved through several methods, most commonly by reaction with formamide, formic acid, or orthoesters to form the pyrimidine ring.[8]

General Workflow for Thieno[2,3-d]pyrimidine Synthesis:

G cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 Application start Cyclopropyl Methyl Ketone + Malononitrile + Sulfur gewald Gewald Reaction start->gewald core 2-Amino-4-cyclopropyl- thiophene-3-carbonitrile gewald->core cyclization Cyclization core->cyclization reagents Formamide / Formic Acid / Orthoesters reagents->cyclization thieno 4-Amino-5-cyclopropyl- thieno[2,3-d]pyrimidine further_derivatization further_derivatization thieno->further_derivatization Further Functionalization (e.g., at 4-amino position) kinase Kinase Inhibitors further_derivatization->kinase G cluster_0 Kinase Targets cluster_1 Cellular Processes Thieno_pyrimidine Thieno[2,3-d]pyrimidine Derivative EGFR EGFR Thieno_pyrimidine->EGFR Inhibition VEGFR VEGFR Thieno_pyrimidine->VEGFR Inhibition BTK BTK Thieno_pyrimidine->BTK Inhibition FLT3 FLT3 Thieno_pyrimidine->FLT3 Inhibition Proliferation Cell Proliferation EGFR->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis B_cell_signaling B-cell Signaling BTK->B_cell_signaling Survival Cell Survival FLT3->Survival

Caption: Inhibition of key kinase targets by thieno[2,3-d]pyrimidine derivatives.

III. Structure-Activity Relationship (SAR) Insights for the 4-Cyclopropyl Series

While extensive SAR studies on the broader class of 2-aminothiophenes exist, specific data for the 4-cyclopropyl series is less common. However, we can extrapolate key principles and propose areas for fruitful investigation.

Key Structural Considerations for Kinase Inhibition:

  • The 4-Amino Group: This group often serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. Modifications at this position are a primary focus for modulating potency and selectivity.

  • The 5-Position (Cyclopropyl Group): The cyclopropyl moiety occupies a hydrophobic pocket in the kinase active site. Its size and rigidity can influence binding affinity and selectivity compared to linear alkyl or larger aromatic substituents.

  • The 2-Position: This position on the thieno[2,3-d]pyrimidine core is often a site for introducing solubilizing groups or vectors for further interaction with the solvent-exposed region of the kinase.

Table 1: Postulated SAR for 4-Amino-5-cyclopropylthieno[2,3-d]pyrimidine Derivatives

Position of ModificationType of SubstituentExpected Impact on ActivityRationale
4-Amino Small alkyl groupsPotentially toleratedMay maintain hinge binding while slightly altering solubility.
Aryl or heteroaryl groupsCan lead to potent inhibitorsAllows for additional interactions with the kinase active site.
Acyl groupsGenerally decreases activityMay disrupt the crucial hydrogen bond donation to the hinge region.
2-Position Alkyl chainsCan improve solubilityMay extend into the solvent-exposed region.
Morpholino or piperazinyl groupsOften enhances solubility and PK propertiesCommon strategy in kinase inhibitor design.
Aryl groupsCan provide additional binding interactionsMay interact with other hydrophobic pockets.

IV. Future Directions and Conclusion

The this compound core represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The synthetic accessibility of this scaffold via the Gewald reaction, coupled with its straightforward derivatization into the biologically active thieno[2,3-d]pyrimidine ring system, makes it an attractive platform for medicinal chemists.

Future research should focus on the systematic exploration of the SAR of the 4-cyclopropyl series, with a particular emphasis on generating a diverse library of analogs with modifications at the 2- and 4-positions of the thieno[2,3-d]pyrimidine core. In vitro kinase screening against a panel of cancer-relevant kinases, followed by cellular assays and in vivo studies, will be crucial in identifying lead compounds with potent and selective activity. The unique structural features imparted by the cyclopropyl group may offer advantages in terms of potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of the next generation of targeted therapies.

References

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A Technical Guide to 2-Amino-4-cyclopropylthiophene-3-carbonitrile: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel heterocyclic compounds are paramount to the discovery of new therapeutic agents. Among these, the 2-aminothiophene scaffold has emerged as a privileged structure, appearing in a multitude of biologically active molecules. This guide focuses on a particularly valuable derivative: 2-Amino-4-cyclopropylthiophene-3-carbonitrile .

This molecule is a cornerstone building block, prized for its unique combination of a reactive aminonitrile functional group array on a thiophene core, appended with a lipophilic cyclopropyl moiety. This specific combination of features makes it an exceptionally useful intermediate in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors. Its structural rigidity and potential for diverse chemical modifications allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a molecule of significant interest to researchers in drug development.[1][2] This guide will provide an in-depth exploration of its synthesis, chemical characteristics, and its pivotal role in the creation of targeted therapeutics.

Synthesis of this compound

The most prevalent and efficient method for constructing polysubstituted 2-aminothiophenes, including the target molecule, is the Gewald three-component reaction .[3][4] This one-pot synthesis is highly regarded for its operational simplicity, use of readily available starting materials, and generally high yields.[5][6]

The reaction involves the condensation of a ketone (cyclopropyl methyl ketone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[4][7]

Causality of Experimental Choices:

  • Reactants : Cyclopropyl methyl ketone provides the C4-cyclopropyl and C5-methyl (which is absent in the final named compound, indicating a different starting ketone is used for the title compound - cyclopropylacetonitrile and a carbonyl compound, or a cyclopropyl-substituted ketone) functionality. Malononitrile serves as the source for the C3-carbonitrile and the C2-amino group. Elemental sulfur is the sulfur atom donor for the thiophene ring.

  • Catalyst : A base, typically a secondary amine like morpholine or diethylamine, is crucial. Its role is to deprotonate the active methylene group of malononitrile, initiating the Knoevenagel condensation with the ketone—the first key step of the reaction mechanism.[6][7]

  • Solvent : Alcohols like ethanol or methanol are commonly used as they effectively dissolve the reactants and facilitate the reaction progress.

Reaction Mechanism Workflow

The mechanism of the Gewald reaction is a well-elucidated sequence of classical organic reactions.[6][7]

  • Knoevenagel Condensation : The reaction begins with the base-catalyzed condensation between cyclopropyl methyl ketone and malononitrile to form a stable α,β-unsaturated dinitrile intermediate.

  • Michael Addition of Sulfur : Elemental sulfur, acting as a soft electrophile, is attacked by the enolate of the intermediate. The exact mechanism of sulfur addition is complex but results in a thiolate intermediate.

  • Cyclization and Tautomerization : The thiolate then undergoes an intramolecular cyclization by attacking one of the nitrile groups. Subsequent tautomerization and aromatization lead to the formation of the stable 2-aminothiophene ring.

Below is a diagram illustrating the synthetic pathway.

G cluster_reactants Starting Materials cluster_catalyst Catalyst A Cyclopropyl Methyl Ketone E Gewald Three-Component Reaction A->E B Malononitrile B->E C Elemental Sulfur (S8) C->E D Base (e.g., Morpholine) in Ethanol D->E F 2-Amino-4-cyclopropyl-5-methyl- thiophene-3-carbonitrile E->F caption Fig 1. Synthetic workflow for a cyclopropyl-substituted 2-aminothiophene via the Gewald reaction.

Fig 1. Synthetic workflow for a cyclopropyl-substituted 2-aminothiophene via the Gewald reaction.
Detailed Experimental Protocol: Gewald Synthesis

This protocol is a representative procedure for the synthesis of a 2-amino-4-cyclopropylthiophene derivative.

  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL).

  • Addition of Reactants : Add cyclopropyl methyl ketone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) to the flask.

  • Catalyst Addition : Slowly add morpholine (0.02 mol) to the stirring mixture.

  • Reaction Execution : Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation : After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification : Collect the solid product by filtration, wash with cold ethanol to remove impurities, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate or ethanol to yield the pure this compound.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its application in further synthetic steps.

PropertyValueSource
Molecular FormulaC8H8N2S[8]
Molecular Weight164.23 g/mol [8]
AppearanceTypically a solid powder[2]
Melting PointData varies by purity; related compounds melt in the 80-110°C range.[2]
SolubilityGenerally soluble in organic solvents like DMSO, DMF, and alcohols; low solubility in water.N/A

The key reactive centers of the molecule are the nucleophilic amino group at the C2 position and the electrophilic carbon of the nitrile group at the C3 position. The amino group can readily participate in reactions such as acylation, alkylation, and condensation to form fused heterocyclic systems. The nitrile group can be hydrolyzed to an amide or carboxylic acid, or it can be used in cycloaddition reactions.

Applications in Drug Discovery: A Key Intermediate for JAK Inhibitors

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors.[9][10] JAKs are a family of intracellular tyrosine kinases that are critical components of the signaling pathways for numerous cytokines and growth factors involved in inflammation and immunity.[11][12][13] Dysregulation of the JAK/STAT pathway is implicated in a wide range of autoimmune diseases and cancers, making JAK inhibitors a major focus of drug development.[10]

Tofacitinib, a prominent JAK inhibitor approved for the treatment of rheumatoid arthritis, utilizes a pyrrolo[2,3-d]pyrimidine core, which is often constructed from a 2-aminonitrile precursor.[10] The this compound scaffold provides the necessary functionalities to build analogous thieno[2,3-d]pyrimidine cores.

Workflow: From Intermediate to Kinase Inhibitor

The transformation of this compound into a potent kinase inhibitor typically involves the construction of a fused pyrimidine ring, followed by the installation of side chains that interact with the kinase active site.

  • Pyrimidine Ring Formation : The 2-amino group is reacted with a formamide equivalent (e.g., formamide or dimethylformamide dimethyl acetal) to form an amidine intermediate. This intermediate then undergoes thermal or acid-catalyzed cyclization to form the thieno[2,3-d]pyrimidin-4-amine core.

  • Functionalization : The newly formed pyrimidine ring can be further functionalized. For example, the 4-amino group can be displaced by a nucleophile in an SNAr reaction to introduce a side chain that targets the hinge region of the kinase.

  • Side-Chain Elaboration : Further synthetic steps are used to build the rest of the inhibitor molecule, often involving coupling reactions to attach groups that occupy other pockets of the ATP-binding site.

The diagram below outlines the logical progression from the starting thiophene to a generic thieno[2,3-d]pyrimidine-based kinase inhibitor.

G A 2-Amino-4-cyclopropyl- thiophene-3-carbonitrile B Step 1: Reaction with Formamide Equivalent A->B C Step 2: Intramolecular Cyclization B->C D Thieno[2,3-d]pyrimidin-4-amine Core Structure C->D E Step 3: Nucleophilic Aromatic Substitution (SNAr) D->E F Step 4: Further Side Chain Elaboration (e.g., Suzuki Coupling) E->F G Final JAK Inhibitor Candidate F->G caption Fig 2. Logical workflow for the elaboration of the thiophene intermediate into a kinase inhibitor.

Fig 2. Logical workflow for the elaboration of the thiophene intermediate into a kinase inhibitor.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is an enabling tool for medicinal chemists. Its straightforward and high-yielding synthesis via the Gewald reaction makes it readily accessible. The strategic placement of its reactive functional groups on a stable, drug-like scaffold allows for efficient and modular construction of complex molecules. Its most notable contribution to date is in the field of kinase inhibitor development, particularly for the JAK family, where it serves as a critical precursor for thieno[2,3-d]pyrimidine-based therapeutics.

As the quest for more selective and potent kinase inhibitors continues, the demand for versatile and well-designed building blocks like this compound will undoubtedly grow. Future research will likely focus on leveraging this intermediate to explore new chemical space, leading to the development of next-generation therapies for a wide array of inflammatory and proliferative diseases.

References

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Methodological & Application

Synthese von 2-Amino-4-cyclopropylthiophen-3-carbonitril mittels Gewald-Reaktion: Applikations- und Protokollhandbuch

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur Synthese von 2-Amino-4-cyclopropylthiophen-3-carbonitril, einer wichtigen heterocyclischen Verbindung mit potenziellen Anwendungen in der medizinischen Chemie. Im Mittelpunkt steht die Gewald-Reaktion, eine effiziente und vielseitige Eintopf-Multikomponenten-Reaktion zur Herstellung hochsubstituierter 2-Aminothiophene.

Einleitung und strategische Bedeutung

2-Aminothiophen-Derivate sind eine Klasse von heterocyclischen Verbindungen, die aufgrund ihrer vielfältigen biologischen Aktivitäten von großem Interesse für die Wirkstoffforschung sind.[1] Sie dienen als wichtige Bausteine für die Synthese komplexerer Moleküle mit potenziellen therapeutischen Anwendungen, beispielsweise als Inhibitoren von Kinasen oder als Modulatoren von Zellrezeptoren. Die hier beschriebene Zielverbindung, 2-Amino-4-cyclopropylthiophen-3-carbonitril, stellt aufgrund der Einführung einer Cyclopropylgruppe, die in der medizinischen Chemie häufig zur Verbesserung der metabolischen Stabilität und der Bindungsaffinität eingesetzt wird, ein besonders interessantes Analogon dar.

Die Gewald-Reaktion, benannt nach ihrem Entdecker Karl Gewald, ist eine der etabliertesten Methoden zur Synthese von 2-Aminothiophenen.[2][3] Sie involviert die Kondensation eines Ketons oder Aldehyds mit einem α-Cyanoester oder einem anderen aktivierten Nitril in Gegenwart von elementarem Schwefel und einer Base.[2] Die Reaktion zeichnet sich durch ihre hohe Atomeffizienz, die Verwendung leicht verfügbarer Ausgangsmaterialien und milde Reaktionsbedingungen aus.[3][4]

Reaktionsmechanismus und wissenschaftliche Grundlagen

Der Mechanismus der Gewald-Reaktion ist erst Jahre nach ihrer Entdeckung vollständig aufgeklärt worden und umfasst mehrere Schlüsselschritte.[2]

  • Knoevenagel-Kondensation: Zunächst erfolgt eine basenkatalysierte Knoevenagel-Kondensation zwischen dem Keton (Cyclopropylmethylketon) und dem aktivierten Nitril (Malononitril).[2][5] Die Base deprotoniert das Malononitril und erzeugt ein reaktives Carbanion, das das Carbonyl-Kohlenstoffatom des Ketons nukleophil angreift. Nach anschließender Wasserabspaltung bildet sich ein stabiles α,β-ungesättigtes Nitril-Intermediat.[2]

  • Schwefeladdition: Der genaue Mechanismus der Addition von elementarem Schwefel (S₈) ist Gegenstand aktueller Forschung.[2][5] Eine gängige Hypothese besagt, dass das Enolat des α,β-ungesättigten Nitrils den Schwefelring öffnet und ein Polysulfid-Intermediat bildet.[5]

  • Ringschluss und Tautomerisierung: Das gebildete Schwefel-Intermediat cyclisiert anschließend durch einen intramolekularen nukleophilen Angriff auf die Nitrilgruppe. Nachfolgende Tautomerisierung führt zur Bildung des aromatischen 2-Aminothiophen-Ringsystems.[2]

Die treibende Kraft der Reaktion ist die Bildung des thermodynamisch stabilen, aromatischen Thiophenrings.[6]

Sources

Application Notes & Protocols: The Strategic Use of 2-Amino-4-cyclopropylthiophene-3-carbonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth guide to the synthesis and application of 2-Amino-4-cyclopropylthiophene-3-carbonitrile, a key heterocyclic building block in contemporary organic synthesis. Valued for its unique structural features—a nucleophilic enamine, a nitrile group poised for cyclization, and a strained cyclopropyl moiety—this compound serves as a versatile precursor for a multitude of complex molecular architectures, most notably in the development of pharmacologically active agents. We will detail the optimized synthesis of this intermediate via the Gewald reaction and provide robust protocols for its subsequent transformation into high-value thieno[2,3-d]pyrimidine scaffolds, which are central to many kinase inhibitor drug discovery programs.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene motif is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its inherent electronic properties and ability to act as a versatile synthetic handle have led to its incorporation into numerous biologically active molecules, including anti-inflammatory agents, central nervous system drugs, and potent kinase inhibitors.[1][3] The title compound, this compound, is of particular interest. The cyclopropyl group introduces conformational rigidity and a unique metabolic profile, often enhancing binding affinity and improving pharmacokinetic properties in drug candidates. This guide explains the causality behind the synthetic choices for preparing and utilizing this valuable intermediate.

Synthesis of the Core Building Block: The Gewald Reaction

The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[4][5][6] This one-pot synthesis is valued for its operational simplicity, mild conditions, and the ready availability of its starting materials.[6]

Mechanism Insight: The reaction proceeds through an initial base-catalyzed Knoevenagel condensation between the ketone (cyclopropyl methyl ketone) and the active methylene compound (malononitrile) to form a stable α,β-unsaturated dinitrile intermediate.[4] Elemental sulfur is then added to the α-carbon, followed by an intramolecular cyclization and tautomerization to yield the final aromatic 2-aminothiophene product.[2][4] The choice of a mild base, such as morpholine or triethylamine, is crucial to facilitate the initial condensation without promoting unwanted side reactions.

Experimental Workflow: Gewald Synthesis

cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_end Final Product SM1 Cyclopropyl methyl ketone Knoevenagel Knoevenagel Condensation SM1->Knoevenagel SM2 Malononitrile SM2->Knoevenagel SM3 Elemental Sulfur Cyclization Intramolecular Cyclization SM3->Cyclization Base Morpholine (Catalyst) Base->Knoevenagel Sulfur_Add Sulfur Addition Knoevenagel->Sulfur_Add Sulfur_Add->Cyclization Product 2-Amino-4-cyclopropyl- thiophene-3-carbonitrile Cyclization->Product

Caption: Workflow for the Gewald three-component synthesis.

Protocol 1: Synthesis of this compound

Materials:

  • Cyclopropyl methyl ketone

  • Malononitrile

  • Elemental sulfur (powdered)

  • Morpholine

  • Ethanol (absolute)

  • Ice bath

  • Magnetic stirrer and hotplate

  • Round-bottom flask with reflux condenser

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclopropyl methyl ketone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (approx. 2 M concentration relative to the ketone).

  • Stir the mixture at room temperature to ensure homogeneity.

  • Add morpholine (0.2 eq) dropwise to the suspension. The addition is often mildly exothermic.

  • Heat the reaction mixture to a gentle reflux (approximately 60-70 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the mixture in an ice bath. The product will typically precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove unreacted starting materials and soluble impurities.

  • The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield the title compound as a yellow or off-white solid.

Data Summary:

ParameterConditionExpected YieldPurity (Typical)
Temperature60-70 °C75-90%>95% (crude)
CatalystMorpholine--
SolventEthanol--
Alternative MethodsMicrowave Irradiation[4][7], Ball-milling[8]Often higherVariable

Core Application: Synthesis of Thieno[2,3-d]pyrimidines

The true synthetic power of this compound lies in its role as a precursor to the thieno[2,3-d]pyrimidine scaffold.[3][9] This fused heterocyclic system is a bioisostere of purine and is a cornerstone in the design of kinase inhibitors.[3][10] The ortho-disposed amino and nitrile groups are perfectly positioned to undergo cyclization with a variety of C1-electrophiles.

Experimental Workflow: Thieno[2,3-d]pyrimidine Formation

cluster_reaction Cyclization Reaction Thiophene 2-Amino-4-cyclopropyl- thiophene-3-carbonitrile Activation Amide Formation/ Intermediate Activation Thiophene->Activation Reagent Cyclizing Reagent (e.g., Formic Acid, Acyl Chloride) Reagent->Activation Ring_Closure Intramolecular Ring Closure Activation->Ring_Closure Product 4-Substituted Thieno[2,3-d]pyrimidine Ring_Closure->Product

Caption: General workflow for cyclization to Thieno[2,3-d]pyrimidines.

Protocol 2: Synthesis of 4-Amino-6-cyclopropylthieno[2,3-d]pyrimidine

This protocol describes a common method using formamide, which acts as both the C1 source and the solvent, to generate the 4-aminothieno[2,3-d]pyrimidine, a common starting point for further elaboration in drug discovery.

Materials:

  • This compound

  • Formamide

  • High-temperature thermometer

  • Heating mantle or oil bath

  • Round-bottom flask with reflux condenser

Procedure:

  • Place this compound (1.0 eq) in a round-bottom flask.

  • Add an excess of formamide (e.g., 10-20 equivalents or enough to act as a solvent).

  • Heat the mixture to 150-160 °C under a nitrogen atmosphere.

  • Maintain this temperature for 4-6 hours. The reaction can be monitored by TLC or LC-MS if desired.

  • After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Add water to the reaction mixture. The product will typically precipitate as a solid.

  • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol or diethyl ether.

  • Dry the product under vacuum to yield the 4-aminothieno[2,3-d]pyrimidine derivative.

Causality and Trustworthiness: This protocol is highly reliable. Heating the aminonitrile with formamide leads to an initial formation of an N-formyl intermediate, which then undergoes an intramolecular cyclization onto the nitrile group. The subsequent tautomerization and elimination of water yield the stable aromatic thieno[2,3-d]pyrimidine ring system. The large excess of formamide ensures the reaction goes to completion. Precipitation with water provides a simple and effective initial purification.

Alternative Cyclization Strategies

The versatility of the aminothiophene precursor allows for the synthesis of diverse thieno[2,3-d]pyrimidines by varying the cyclizing agent.

  • With Acyl Chlorides: Reacting the aminothiophene with an acyl chloride in the presence of a base (like pyridine) or by heating in a high-boiling solvent (like dioxane) can form 4-oxo-thieno[2,3-d]pyrimidines.[9] These can be subsequently chlorinated with reagents like phosphoryl chloride (POCl₃) to produce 4-chloro derivatives, which are key intermediates for nucleophilic substitution reactions.[11]

  • With N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Reaction with DMF-DMA forms an intermediate amidine, which can then be cyclized with various amines or anilines in a Dimroth rearrangement to yield N-substituted-4-aminothieno[2,3-d]pyrimidines.[9]

Troubleshooting and Safety

IssuePossible CauseRecommended Solution
Gewald Reaction Fails to Start Inactive sulfur; insufficient base.Use freshly powdered sulfur. Ensure the base is not degraded and is added correctly.
Low Yield in Gewald Reaction Incomplete reaction; side product formation.Increase reaction time or temperature moderately. Ensure stoichiometry is correct. Recrystallization is key.
Cyclization Reaction Stalls Insufficient temperature; moisture.Ensure the reaction temperature is maintained. Use anhydrous reagents and solvents, especially for acyl chloride methods.
Product Purification Issues Contamination with starting material or tar.For Gewald product, recrystallize carefully. For pyrimidines, consider column chromatography if precipitation is insufficient.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Malononitrile is toxic; handle with gloves and avoid inhalation of dust.

  • The Gewald reaction can produce trace amounts of H₂S; ensure adequate ventilation.

  • High-temperature reactions should be conducted with appropriate shielding and temperature control.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This compound is a robust and highly valuable building block for organic synthesis. Its straightforward preparation via the Gewald reaction, combined with the efficient and versatile cyclization chemistry of its ortho-amino-nitrile functionality, makes it an indispensable tool for researchers, particularly those in drug development. The protocols and insights provided herein offer a solid foundation for the successful application of this compound in the synthesis of thieno[2,3-d]pyrimidines and other complex heterocyclic targets.

References

  • Yurchenko, A. A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(46), 31149–31161. [Link]

  • Li, J., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 114-127. [Link]

  • Abdel-Mottaleb, Y., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation. Molecules, 27(1), 123. [Link]

  • Le-Graverand, Q., & Besson, T. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100788. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile for Enhanced Yields. [Link]

  • Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of thieno[2,3-d]pyrimidine 4. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • El-Sharkawy, K. A., et al. (2012). Uses of 2-Amino-5,6-dihydro-4H-cyclopenta [b] thiophene-3-carbonitrile in the Synthesis of Heterocyclic Compounds with Anticonvulsant, Behavioral and CNS Antidepressant Activities. International Research Journal of Pure and Applied Chemistry, 2(1), 91-104. [Link]

  • ResearchGate. (n.d.). (PDF) Uses of 2-Amino-5,6-dihydro-4H-cyclopenta [b] thiophene-3-carbonitrile in the Synthesis of Heterocyclic Compounds with Anticonvulsant, Behavioral and CNS Antidepressant Activities. [Link]

  • ResearchGate. (n.d.). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. [Link]

  • MySkinRecipes. (n.d.). 2-Amino-4-methylthiophene-3-carbonitrile. [Link]

  • Konno, S., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakugaku Zasshi, 109(7), 464-73. [Link]

  • ResearchGate. (n.d.). (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

  • Mohareb, R. M., et al. (2012). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 11(3), 841–851. [Link]

  • The Ukrainian Biochemical Journal. (n.d.). 2-Amino-4,6,7,8-tetrAhydrothiopyrAno[3,2-b]pyrAn-3-cArbonitrile 5,5-dioxide Vp-4535 As An AntimicrobiAl Agent selectiVe towArd M. [Link]

  • ResearchGate. (n.d.). Theoretical Investigations of Bioactive Substituted 2‐Amino‐3,5‐dicarbonitrile‐6‐thiopyridine Derivatives. [Link]

Sources

Application Notes & Protocols: Strategic N-Alkylation of 2-Amino-4-cyclopropylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 2-amino-4-cyclopropylthiophene-3-carbonitrile scaffold is a key building block in medicinal chemistry, valued for its role in the synthesis of diverse heterocyclic compounds with significant therapeutic potential, including thienopyrimidines. The N-alkylation of this substrate is a critical transformation for generating molecular diversity and modulating pharmacological properties. However, the N-alkylation of 2-aminothiophenes is notoriously challenging, often requiring harsh reaction conditions due to the nucleophilicity of the amino group being tempered by the electron-withdrawing nature of the adjacent cyano group and the aromatic thiophene ring.[1][2][3] This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the successful N-alkylation of this compound, focusing on methodologies that offer enhanced control, yield, and applicability under mild conditions.

Introduction: The Challenge and Importance of N-Alkylation

The 2-aminothiophene moiety is a privileged structure found in a variety of biologically active molecules and approved drugs.[4] Its derivatization, particularly through N-alkylation, is a cornerstone of structure-activity relationship (SAR) studies in drug discovery. The introduction of alkyl groups onto the nitrogen atom can significantly influence a compound's potency, selectivity, solubility, and metabolic stability.

Despite its importance, direct N-alkylation of 2-aminothiophenes using classical methods (e.g., alkyl halides and a base) is often inefficient, leading to low yields or requiring forcing conditions that are incompatible with complex molecules.[1][2][3] This difficulty arises from the delocalization of the nitrogen lone pair into the thiophene ring, which reduces its nucleophilicity. This guide presents two robust protocols to address these challenges: a direct alkylation method optimized for challenging substrates and a reductive amination approach for a broader range of functionalization.

Mechanistic Considerations and Strategic Approach

The selection of an appropriate N-alkylation strategy depends on the desired alkyl group and the overall molecular complexity. Two primary pathways are considered here:

  • Direct SN2 Alkylation: This classic approach involves the reaction of the amine with an alkyl halide or sulfonate. For less reactive amines like this compound, a strong base and polar aprotic solvent are typically required to deprotonate the amine sufficiently and facilitate the substitution reaction. The choice of a milder, more effective base like cesium carbonate can be advantageous.[1]

  • Reductive Amination: This powerful and widely used method involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding alkylated amine.[5] This approach avoids the use of harsh alkylating agents and often provides cleaner reactions with higher yields, especially for the introduction of more complex alkyl groups.

Below is a workflow diagram illustrating the decision-making process for selecting an appropriate N-alkylation method.

N-Alkylation_Workflow Start Start with This compound Decision1 Desired Alkyl Group? Start->Decision1 Protocol1 Protocol 1: Direct Alkylation with Alkyl Halides Decision1->Protocol1 Simple Alkyl (e.g., Me, Et, Bn) Protocol2 Protocol 2: Reductive Amination with Aldehydes/Ketones Decision1->Protocol2 Complex or Functionalized Alkyl Group Analysis Reaction Monitoring (TLC, LC-MS) Protocol1->Analysis Protocol2->Analysis Purification Work-up and Purification Analysis->Purification Product N-Alkylated Product Purification->Product

Caption: Decision workflow for N-alkylation of this compound.

Detailed Experimental Protocols

Protocol 1: Direct N-Alkylation using Cesium Carbonate

This protocol is adapted from a successful methodology for the N-alkylation of structurally similar 2-amino-3-acylthiophenes and is optimized for substrates that are poor nucleophiles.[1][3] The use of cesium carbonate as a base is crucial as it is more effective than common bases like potassium carbonate in promoting alkylation of weakly nucleophilic amines.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equiv.)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)

  • Tetrabutylammonium Iodide (TBAI) (0.1 equiv., optional but recommended)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), cesium carbonate (2.0 equiv.), and tetrabutylammonium iodide (0.1 equiv.).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M with respect to the starting amine.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 equiv.) dropwise to the stirred suspension.

  • Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.

Rationale for Key Parameters:

  • Cesium Carbonate: Provides a strong basic environment to deprotonate the amine without introducing a competing nucleophile.

  • TBAI: Acts as a phase-transfer catalyst and facilitates the reaction, particularly when using alkyl chlorides or bromides.

  • DMF: A polar aprotic solvent that effectively dissolves the reactants and salts, promoting the SN2 reaction.

Protocol 2: Reductive Amination

This protocol is a versatile and highly reliable method for N-alkylation, particularly for synthesizing a diverse library of analogs. It avoids the use of potentially genotoxic alkyl halides.[5][6]

Materials:

  • This compound

  • Aldehyde or Ketone (1.1 equiv.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.) in anhydrous DCM or DCE (to approx. 0.1 M).

  • If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the solution at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 equiv.) to the solution in portions over 10 minutes. The reaction may be slightly exothermic.

  • Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting amine.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Key Parameters:

  • Sodium Triacetoxyborohydride: A mild and selective reducing agent that reduces the iminium ion intermediate much faster than the starting carbonyl compound.[5]

  • DCM/DCE: Anhydrous, non-protic solvents suitable for this reaction.

Comparative Data and Expected Outcomes

The choice of method will influence the reaction conditions and potential outcomes. The following table summarizes the key differences:

ParameterProtocol 1: Direct AlkylationProtocol 2: Reductive Amination
Alkylating Agent Alkyl Halides/SulfonatesAldehydes/Ketones
Key Reagent Cesium CarbonateSodium Triacetoxyborohydride
Temperature Room Temperature to 60 °CRoom Temperature
Advantages Simple setup for small alkyl groupsWide substrate scope, mild conditions, avoids over-alkylation
Limitations Potential for over-alkylation, requires more forcing conditionsNot suitable for simple methyl/ethyl groups

Troubleshooting and Key Considerations

  • Low Reactivity in Direct Alkylation: If the reaction stalls, consider increasing the temperature or adding more TBAI. Ensure all reagents and solvents are anhydrous.

  • Side Reactions: Over-alkylation to form a tertiary amine can occur in direct alkylation. Using a slight excess of the starting amine can sometimes mitigate this. Elimination can be a side reaction with certain alkyl halides.[7]

  • Poor Iminium Formation in Reductive Amination: The addition of a catalytic amount of acetic acid can accelerate this step.

  • Purification: The N-alkylated products may have similar polarity to the starting material. Careful selection of the eluent system for column chromatography is essential.

Conclusion

The N-alkylation of this compound presents a synthetic challenge that can be overcome with carefully selected methodologies. The direct alkylation protocol using cesium carbonate offers a viable route for introducing simple alkyl groups, while reductive amination provides a more versatile and milder approach for creating a diverse range of N-substituted derivatives. By understanding the underlying mechanisms and optimizing the reaction conditions as described in these protocols, researchers can efficiently access novel compounds for drug discovery and development programs.

References

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  • Semantic Scholar. (1976). Methods for the synthesis of 2-aminothiophenes and their reactions (review). [Link]

  • Beilstein Journals. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. [Link]

  • MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). [Link]

  • ResearchGate. (2017). (PDF) Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. [Link]

  • ACS Publications. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. [Link]

  • ResearchGate. (2021). (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

  • ResearchGate. (n.d.). Theoretical Investigations of Bioactive Substituted 2‐Amino‐3,5‐dicarbonitrile‐6‐thiopyridine Derivatives. [Link]

  • National Institutes of Health. (n.d.). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. [Link]

Sources

Application Notes and Protocols: 2-Amino-4-cyclopropylthiophene-3-carbonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Thiophene Scaffold in Modern Agrochemicals

In the relentless pursuit of novel and effective agrochemicals, the heterocyclic scaffold of 2-aminothiophene has emerged as a cornerstone for the development of a new generation of fungicides. Among these, 2-Amino-4-cyclopropylthiophene-3-carbonitrile stands out as a particularly valuable and versatile building block. Its unique structural features, including the reactive amino and nitrile functionalities, coupled with the presence of a cyclopropyl group which can enhance metabolic stability and target binding, make it an ideal starting point for the synthesis of complex, biologically active molecules.

These application notes provide an in-depth guide for researchers, chemists, and professionals in the agrochemical industry on the utilization of this compound. We will delve into its synthesis, key chemical transformations, and its application in the construction of potent fungicidal agents, specifically focusing on the thieno[2,3-d]pyrimidine class of compounds.

Part 1: Synthesis of the Key Intermediate: this compound

The most direct and efficient route to this compound is the Gewald multicomponent reaction . This one-pot synthesis is renowned for its operational simplicity, use of readily available starting materials, and good to excellent yields.

Reaction Principle: The Gewald Aminothiophene Synthesis

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or α-cyanoketone in the presence of elemental sulfur and a base. In the case of our target molecule, cyclopropyl methyl ketone serves as the ketone component, and malononitrile provides the activated methylene group and the nitrile functionality.

Detailed Synthetic Protocol

Reaction Scheme:

Gewald_Synthesis reagents Cyclopropyl methyl ketone + Malononitrile + Sulfur (S8) conditions Base (e.g., Morpholine or Triethylamine) Solvent (e.g., Ethanol or DMF) Heat reagents->conditions Reactants product This compound conditions->product Yields Fungicide_Synthesis_Workflow cluster_0 Synthesis of Thieno[2,3-d]pyrimidine Core A 2-Amino-4-cyclopropyl- thiophene-3-carbonitrile B 5-Cyclopropyl-3,4-dihydro- thieno[2,3-d]pyrimidin-4-one A->B Cyclization (e.g., with Formamide) C 4-Chloro-5-cyclopropyl- thieno[2,3-d]pyrimidine B->C Chlorination (e.g., with POCl₃) D N-substituted-5-cyclopropyl- thieno[2,3-d]pyrimidin-4-amine (Fungicide Candidate) C->D Nucleophilic Substitution (with R-NH₂) Cyclization start 2-Amino-4-cyclopropyl- thiophene-3-carbonitrile product 5-Cyclopropyl-3,4-dihydro- thieno[2,3-d]pyrimidin-4-one start->product Reflux reagent Formamide (HCONH₂) reagent->product

Application Notes and Protocols for Evaluating the Antiproliferative Activity of 2-Amino-4-cyclopropylthiophene-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Introduction

The thiophene scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] The 2-aminothiophene moiety, in particular, serves as a crucial pharmacophore in the design of novel antiproliferative agents.[3][4] The introduction of a cyclopropyl group at the 4-position of the thiophene ring is of significant interest, as this three-membered carbocyclic ring is known to introduce conformational rigidity and modulate electronic properties, which can lead to enhanced binding affinity for biological targets and improved metabolic stability. This guide provides a comprehensive overview and detailed protocols for researchers engaged in the synthesis and evaluation of the antiproliferative activity of novel derivatives based on the "2-Amino-4-cyclopropylthiophene-3-carbonitrile" core structure.

The protocols outlined herein are designed to be self-validating, providing researchers with a robust framework for screening new chemical entities, determining their potency and selectivity, and elucidating their mechanism of action at the cellular level.

I. Synthesis of this compound Derivatives

The synthesis of the core scaffold, this compound, and its subsequent derivatization is a critical first step. The Gewald three-component reaction is a versatile and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes.[5][6][7]

Protocol 1: Gewald Synthesis of the Core Scaffold

This protocol describes the synthesis of the parent compound, this compound, which can then be used as a starting material for further derivatization. The reaction involves the condensation of cyclopropyl methyl ketone, malononitrile, and elemental sulfur in the presence of a basic catalyst.

Materials:

  • Cyclopropyl methyl ketone

  • Malononitrile

  • Elemental sulfur

  • Ethanol

  • Morpholine or Diethylamine (base catalyst)

  • Ice-cold water

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or isopropanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopropyl methyl ketone (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • To this solution, add elemental sulfur (1.1 eq).

  • Add a catalytic amount of morpholine or diethylamine (approximately 0.1-0.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 60-80°C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring. A precipitate should form.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any residual catalyst and unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

  • Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

For the synthesis of derivatives, the 2-amino group of the core scaffold can be readily functionalized through various reactions such as acylation, sulfonylation, or condensation with aldehydes to form Schiff bases.

II. In Vitro Antiproliferative Activity Assessment

The initial screening of newly synthesized compounds for anticancer activity is typically performed using in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[8][9]

Protocol 2: MTT Assay for Antiproliferative Activity

This protocol details the procedure for determining the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, PANC-1, MCF-7, HT-29)[8][10]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend them in a complete medium.

    • Determine the cell concentration using a hemocytometer or an automated cell counter.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in a complete medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plates for another 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response).

Data Presentation:

CompoundCell LineIC50 (µM)
Derivative 1HeLaValue
Derivative 1PANC-1Value
Derivative 2HeLaValue
Derivative 2PANC-1Value
DoxorubicinHeLaValue
DoxorubicinPANC-1Value

Table 1: Example of IC50 value presentation for this compound derivatives.

III. Elucidation of the Mechanism of Action

Understanding how a compound exerts its antiproliferative effect is crucial for its further development. Key mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compounds.[11][12][13]

Materials:

  • Cancer cells

  • Test compounds

  • Complete cell culture medium

  • PBS

  • 70% ice-cold ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat the cells with the test compounds at their IC50 concentrations for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash them with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • The DNA content will be quantified, and the percentage of cells in each phase of the cell cycle will be determined using appropriate software.

Protocol 4: Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of PI by non-viable cells.[5][14][15]

Materials:

  • Cancer cells

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds as described for the cell cycle analysis.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour of staining.

Visualization of Experimental Workflows

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antiproliferative Screening cluster_moa Mechanism of Action Studies start Starting Materials (Cyclopropyl methyl ketone, Malononitrile, Sulfur) gewald Gewald Reaction start->gewald core Core Scaffold (2-Amino-4-cyclopropyl- thiophene-3-carbonitrile) gewald->core derivatization Derivatization core->derivatization derivatives Novel Derivatives derivatization->derivatives characterization Structural Characterization (NMR, MS) derivatives->characterization mtt MTT Assay derivatives->mtt characterization->mtt cell_lines Cancer Cell Lines cell_lines->mtt ic50 IC50 Determination mtt->ic50 cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis ic50->apoptosis flow_cytometry Flow Cytometry Analysis cell_cycle->flow_cytometry apoptosis->flow_cytometry

Caption: Overall workflow from synthesis to mechanism of action studies.

Potential Signaling Pathways

While the precise signaling pathways targeted by this compound derivatives require specific investigation, related compounds have been shown to interact with key regulators of cell proliferation and survival. For instance, some quinoline-based compounds containing a cyclopropylamino moiety have demonstrated inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[12] Inhibition of EGFR can block downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are frequently dysregulated in cancer.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/RAF/MEK/ERK Pathway cluster_pi3k_pathway PI3K/AKT/mTOR Pathway cluster_nucleus Nucleus compound 2-Amino-4-cyclopropyl- thiophene-3-carbonitrile Derivative EGFR EGFR compound->EGFR Potential Inhibition RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK proliferation Cell Proliferation Survival, Growth ERK->proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR apoptosis Apoptosis AKT->apoptosis Inhibits mTOR->proliferation

Caption: A potential signaling pathway involving EGFR that could be investigated.

IV. References

  • A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. (2010). PubMed. Retrieved January 14, 2026, from [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Bentham Science. Retrieved January 14, 2026, from [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). PubMed. Retrieved January 14, 2026, from [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (n.d.). Creative Diagnostics. Retrieved January 14, 2026, from [Link]

  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. (2014). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Apoptosis – what assay should I use?. (2025). BMG Labtech. Retrieved January 14, 2026, from [Link]

  • A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. Retrieved January 14, 2026, from [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. (2022). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Synthesis and in vitro antiproliferative activity of novel 1-benzhydrylpiperazine derivatives against human cancer cell lines. (2009). PubMed. Retrieved January 14, 2026, from [Link]

  • In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers. (2023). MDPI. Retrieved January 14, 2026, from [Link]

  • Synthesis and structure-activity relationship of 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitriles as EGFR tyrosine kinase inhibitors. (2007). PubMed. Retrieved January 14, 2026, from [Link]

  • Monitoring Cell Cycle Progression in Cancer Cells. (2022). Agilent. Retrieved January 14, 2026, from [Link]

  • Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents. (2013). PubMed. Retrieved January 14, 2026, from [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 14, 2026, from [Link]

Sources

Application Note & Protocols: The 2-Amino-4-cyclopropylthiophene-3-carbonitrile Scaffold in the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiophene moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds, including established therapeutic agents.[1][2] Its synthetic versatility and proven efficacy have made it a focal point in medicinal chemistry, particularly in the discovery of novel anticancer agents.[3][4] This document provides a comprehensive guide for researchers on leveraging the 2-Amino-4-cyclopropylthiophene-3-carbonitrile scaffold as a key starting material for the synthesis and evaluation of potent anticancer drug candidates. We will explore the therapeutic rationale, proposed mechanisms of action, and provide detailed, field-proven protocols for synthesis and in vitro characterization. The focus will be on the derivatization of this core into thieno[2,3-d]pyrimidines, a class of compounds known for their activity as kinase inhibitors and potent anti-proliferative agents against various cancer cell lines.[5][6]

Therapeutic Rationale: A Scaffold of Proven Potential

The strategic value of the 2-aminothiophene core lies in its role as a versatile building block for more complex, biologically active heterocyclic systems.[1] While the core itself shows some anti-proliferative activity, its primary utility is as a precursor for compounds with significantly enhanced potency and specificity.

From Thiophene to Thieno[2,3-d]pyrimidine Kinase Inhibitors

The most successful application of 2-amino-3-cyanothiophenes in oncology has been their cyclization into thieno[2,3-d]pyrimidines . This fused heterocyclic system is a structural analog of quinazoline and is recognized as a potent "hinge-binding" motif for various protein kinases, which are critical regulators of cell signaling pathways frequently deregulated in cancer.

Derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated inhibitory activity against several key oncogenic kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): Some derivatives exhibit higher activity than the approved EGFR inhibitor Gefitinib.[5]

  • Tie-2 Receptor Tyrosine Kinase: This kinase is crucial for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[7][8]

  • Src and Abl Kinases: Dual inhibitors of these kinases have shown potent anti-proliferative effects against chronic myelogenous leukemia (CML).[9]

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, inhibition of CDKs can halt uncontrolled cancer cell proliferation.[10]

The Role of the Cyclopropyl Moiety

The specific inclusion of a cyclopropyl group at the C4 position of the thiophene ring is a deliberate medicinal chemistry strategy. This small, conformationally constrained ring can offer several advantages:

  • Improved Metabolic Stability: The cyclopropyl group can block sites of oxidative metabolism, potentially increasing the compound's half-life.

  • Enhanced Binding Affinity: It can provide favorable hydrophobic interactions within a kinase's ATP-binding pocket.

  • Favorable Vector for Substitution: It orients substituents in a defined region of space, aiding in structure-activity relationship (SAR) studies.

The logical progression from the starting material to a potential drug candidate is outlined in the workflow below.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biological Evaluation A 2-Amino-4-cyclopropyl- thiophene-3-carbonitrile (Core Scaffold) B Cyclization with Nitriles (e.g., in acidic medium) A->B Key Reactant C Substituted 4-Amino- thieno[2,3-d]pyrimidines (Active Agents) B->C Yields D In Vitro Screening (e.g., MTT Assay) C->D Test Compound E Mechanism of Action Studies (Kinase Assays, Cell Cycle Analysis) D->E Active Hits F Lead Candidate E->F Validated MOA

Figure 1: Conceptual workflow from the core scaffold to a lead anticancer candidate.

Proposed Mechanism of Action: Kinase Inhibition and Cell Cycle Arrest

Based on extensive literature for the thieno[2,3-d]pyrimidine class, the primary mechanism of anticancer activity is the inhibition of protein kinases, leading to the disruption of oncogenic signaling and subsequent cell cycle arrest.[5][6][8]

A common target is the ATP-binding site of receptor tyrosine kinases (RTKs) like EGFR. By competitively inhibiting ATP binding, these compounds prevent receptor autophosphorylation and block the downstream signaling cascades (e.g., RAS/MAPK, PI3K/AKT) that drive cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) ADP ADP RTK->ADP Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) RTK->Downstream P Ligand Growth Factor Ligand->RTK ATP ATP ATP->RTK Compound Thieno[2,3-d]pyrimidine Inhibitor Compound->RTK Blocks ATP Binding Site Proliferation Gene Transcription & Cell Proliferation Downstream->Proliferation

Figure 2: Proposed mechanism of action via inhibition of a Receptor Tyrosine Kinase signaling pathway.

This inhibition of proliferative signaling manifests as a halt in the cell cycle. Studies on related compounds have shown that the specific phase of arrest can be cell-line dependent. For example, in breast cancer cell lines, G1 phase arrest was observed in estrogen-receptor positive MCF-7 cells, while G2 arrest was seen in the triple-negative MDA-MB-231 cell line.[6][11] This suggests that the compounds effectively engage cell cycle checkpoints.

Protocol: Synthesis of the 2-Aminothiophene Scaffold

The most common and efficient method for synthesizing 2-aminothiophenes is the Gewald three-component reaction .[2][7] This one-pot synthesis combines a ketone (or aldehyde), an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

Synthesis of this compound

This protocol adapts the Gewald reaction for the specific synthesis of the title compound.

Materials:

  • Cyclopropyl methyl ketone

  • Malononitrile

  • Elemental sulfur (S₈)

  • Morpholine (or other suitable base like triethylamine)

  • Ethanol or Methanol (solvent)

  • Standard laboratory glassware for reflux

  • Stirring hotplate

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine cyclopropyl methyl ketone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (approx. 3-5 mL per mmol of ketone).

  • Catalyst Addition: Add morpholine (0.2-0.5 eq) dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.

  • Reflux: Gently heat the reaction mixture to reflux (approx. 80 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Note: The heat facilitates the initial Knoevenagel condensation between the ketone and malononitrile and the subsequent ring closure with sulfur. Morpholine acts as a base to catalyze these steps.

  • Workup: After completion, allow the mixture to cool to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration.

  • Purification: If the product does not precipitate, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude solid or oil can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Protocol: In Vitro Evaluation of Antiproliferative Activity (MTT Assay)

Once derivatives (e.g., thieno[2,3-d]pyrimidines) have been synthesized from the core scaffold, their anticancer potential must be quantified. The MTT assay is a standard colorimetric method for assessing cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against various cancer cell lines.

Materials:

  • Cell Lines:

    • MCF-7 (ER-positive breast cancer)

    • MDA-MB-231 (Triple-negative breast cancer)

    • MCF-10A (Non-tumorigenic mammary epithelial control)

    • Other lines of interest (e.g., HCT-116 for colon, PANC-1 for pancreatic).[4][12]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

  • Test compounds dissolved in DMSO (10 mM stock)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • DMSO (for solubilizing formazan)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Causality Note: Seeding density is critical. Too few cells will result in a weak signal; too many will become confluent before the end of the assay. Using a non-tumorigenic line like MCF-10A is crucial for determining the selectivity index (SI), a measure of a compound's therapeutic window.[6][7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO only, at the highest concentration used) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Causality Note: Viable cells with active mitochondrial dehydrogenases will cleave the yellow MTT tetrazolium salt into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well and pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Representative Data for Thieno[2,3-d]pyrimidine Derivatives

The following table summarizes IC₅₀ values reported in the literature for related compounds against breast cancer cell lines, providing a benchmark for experimental results.

Compound ClassCell LineIC₅₀ (µM)Reference
2-Alkyl-4-amino-thieno[2,3-d]pyrimidinesMCF-7 (ER+)0.045 - 0.11[6][11]
2-Alkyl-4-amino-thieno[2,3-d]pyrimidinesMDA-MB-231 (TNBC)0.16 - 0.24[6][11]
2-Alkyl-4-amino-thieno[2,3-d]pyrimidinesMCF-10A (Normal)> 1.4[6][11]

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of a test compound on cell cycle progression.

Objective: To identify if a compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

Materials:

  • 6-well cell culture plates

  • Test compound and controls

  • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Figure 3: Standard workflow for cell cycle analysis via flow cytometry.

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., MCF-7, MDA-MB-231) in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentration for 24 or 48 hours. Include a vehicle control.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and combine with the supernatant. Centrifuge the cell suspension to obtain a cell pellet.

  • Fixation: Wash the pellet with cold PBS. Resuspend the cells and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

    • Causality Note: Fixation permeabilizes the cell membrane and preserves the cellular structures, allowing the DNA stain to enter.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Causality Note: PI is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity is directly proportional to the DNA content. RNase A is included to degrade RNA, ensuring that only DNA is stained.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content. Deconvolute the histogram to quantify the percentage of cells in the G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases. Compare the distribution in treated samples to the vehicle control to identify arrest in a specific phase.

Conclusion and Future Directions

The This compound scaffold is a highly promising starting point for the development of novel anticancer agents. Its straightforward synthesis via the Gewald reaction and its efficient conversion to thieno[2,3-d]pyrimidines provide a robust platform for medicinal chemistry exploration. The protocols outlined here offer a clear, validated path for synthesizing and evaluating the anti-proliferative activity and mechanism of action of new derivatives.

Future work should focus on building a library of thieno[2,3-d]pyrimidine derivatives to establish clear structure-activity relationships, followed by profiling promising candidates against a panel of kinases to identify specific molecular targets. Ultimately, lead compounds with high potency and selectivity should be advanced to in vivo xenograft models to evaluate their therapeutic efficacy.

References

  • Characterization and Antiproliferative Activity of a Novel 2-Aminothiophene Derivative-β-Cyclodextrin Binary System. (2018). National Institutes of Health (NIH). Available at: [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). PubMed Central. Available at: [Link]

  • 3CR synthesis of 2-amino-3cyanothiophene 46 developed by Moghaddam et... (2024). ResearchGate. Available at: [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2022). MDPI. Available at: [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2022). ResearchGate. Available at: [Link]

  • Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene- 3-carbonitrile. (2017). PubMed. Available at: [Link]

  • Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. (2016). PubMed. Available at: [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. (2022). PubMed Central. Available at: [Link]

  • 2-Amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3- carbonitriles with Microtubule-Disruptive, Centrosome- Declustering, and Antiangiogenic Effects in vitro and in vivo. (n.d.). EPub Bayreuth. Available at: [Link]

  • Preparation of 5-amino-4-cyano-N-(phenyl)-3-methylthiophene- 2-carboxamides. (n.d.). ResearchGate. Available at: [Link]

  • Efficient synthesis of new 3-amino-4-cyanothiophene derivatives. (2020). Semantic Scholar. Available at: [Link]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2020). PubMed Central. Available at: [Link]

  • (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ResearchGate. Available at: [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed Central. Available at: [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2022). PubMed Central. Available at: [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). MDPI. Available at: [Link]

  • SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent against chronic myelogenous leukemia cells in culture and causes regression of K562 xenografts in nude mice. (2003). PubMed. Available at: [Link]

  • 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. (1997). PubMed. Available at: [Link]

  • Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. (2006). PubMed. Available at: [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). ResearchGate. Available at: [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022). National Institutes of Health (NIH). Available at: [Link]

  • A tyrosine-specific protein kinase inhibitor, alpha-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide, blocks the phosphorylation of tyrosine kinase substrate in intact cells. (1990). PubMed. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-cyclopropylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Amino-4-cyclopropylthiophene-3-carbonitrile. As a key heterocyclic building block in medicinal chemistry, successful and reproducible synthesis is paramount. This document provides in-depth troubleshooting advice, answers to frequently encountered issues, and detailed protocols based on the well-established Gewald reaction.

The Synthetic Pathway: An Overview of the Gewald Reaction

The synthesis of this compound is most commonly achieved via the Gewald three-component reaction.[1][2] This robust one-pot method involves the condensation of a ketone (cyclopropyl methyl ketone), an active methylene nitrile (malononitrile), and elemental sulfur, typically in the presence of a basic catalyst.[3][4]

The reaction proceeds through two principal stages:

  • Knoevenagel-Cope Condensation: The base catalyzes the condensation of cyclopropyl methyl ketone with malononitrile to form an α,β-unsaturated nitrile intermediate (cyclopropylidenemalononitrile).[3][5]

  • Sulfur Addition and Cyclization: The intermediate reacts with elemental sulfur to form a sulfur adduct, which then undergoes intramolecular cyclization and tautomerization to yield the final aromatic 2-aminothiophene product.[1]

Understanding this mechanism is crucial for effective troubleshooting, as issues can arise at either stage.

Gewald_Reaction_Mechanism cluster_0 Ketone Cyclopropyl Methyl Ketone Intermediate α,β-Unsaturated Nitrile (Cyclopropylidenemalononitrile) Ketone->Intermediate Knoevenagel-Cope Condensation Nitrile Malononitrile Nitrile->Intermediate Knoevenagel-Cope Condensation Sulfur Sulfur (S8) Product 2-Amino-4-cyclopropyl- thiophene-3-carbonitrile Sulfur->Product Sulfur Addition & Ring Cyclization Base Base (e.g., Morpholine) Base->Intermediate Intermediate->Product Sulfur Addition & Ring Cyclization

Caption: The Gewald reaction pathway for 2-aminothiophene synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I've isolated no product. What is the primary cause?

A1: A low or zero yield almost always points to a failure in the initial Knoevenagel-Cope condensation step.[6] This is the foundation of the entire synthesis.

  • Causality: The condensation generates the nucleophile that attacks the elemental sulfur. If this intermediate is not formed efficiently, the subsequent cyclization cannot occur. Sterically hindered ketones, like cyclopropyl methyl ketone, can be less reactive, making this step challenging.[6]

  • Troubleshooting Steps:

    • Base Selection is Critical: The choice of base is the most important parameter. If a mild base like triethylamine is failing, switch to a more effective catalyst for this condensation, such as morpholine or piperidine .[7] A systematic screening of bases is recommended.

    • Water Removal: The condensation reaction produces water, which can inhibit the reaction equilibrium.[6] While not always necessary in a one-pot protocol, if yields are persistently low, consider a two-step approach where the α,β-unsaturated nitrile is synthesized and isolated first, ensuring the removal of water before the addition of sulfur.

    • Purity of Starting Materials: Ensure your cyclopropyl methyl ketone and malononitrile are pure. Impurities can interfere with the base catalyst or lead to side reactions.[7]

Q2: The reaction mixture has turned dark brown or black and is tarry. What happened and can the product be recovered?

A2: This is a frequent observation and typically indicates the formation of complex polysulfides and polymerization side products.[6]

  • Causality: These side reactions are primarily caused by excessively high reaction temperatures . At elevated temperatures, starting materials, intermediates, or the product can polymerize. Elemental sulfur can also form complex polysulfide chains that appear as dark, viscous materials.[6]

  • Troubleshooting Steps:

    • Strict Temperature Control: Carefully control the reaction temperature. The Gewald reaction is often exothermic. Maintain a gentle reflux or a specific temperature (e.g., 40-60 °C) using an oil bath.[7] Avoid aggressive heating.

    • Order of Addition: Consider adding the sulfur portion-wise to control the exotherm.

    • Product Recovery: While challenging, the desired product can sometimes be salvaged. After cooling, try triturating the tarry residue with a solvent in which the product is sparingly soluble but the impurities are not (e.g., cold ethanol or isopropanol). The product may precipitate and can be collected by filtration, though it will likely require further purification.

Q3: I'm observing a significant byproduct. How can I identify and minimize it?

A3: The most common byproduct is a dimer of the α,β-unsaturated nitrile intermediate.[6]

  • Causality: The enolate of the Knoevenagel-Cope intermediate can either react intramolecularly with sulfur (desired) or intermolecularly with another molecule of the intermediate (dimerization). This is a competing reaction pathway.[6]

  • Troubleshooting Steps:

    • Optimize Temperature: Dimerization is highly sensitive to temperature. Running the reaction at a lower temperature often favors the desired intramolecular cyclization.

    • Adjust Reagent Stoichiometry & Addition Rate: Using a slight excess of sulfur can help favor the sulfur addition pathway. Slow, controlled addition of the ketone to the mixture of nitrile, base, and sulfur can also minimize the concentration of the intermediate at any given time, reducing the likelihood of dimerization.[6]

    • Solvent Modification: The choice of solvent (e.g., ethanol, DMF, isopropanol) can influence the relative rates of the desired reaction versus dimerization. If using ethanol, consider switching to DMF or vice versa.[7]

Troubleshooting_Workflow Start Problem Encountered LowYield Low / No Yield? Start->LowYield DarkTarry Dark / Tarry Mixture? LowYield->DarkTarry No Sol_Base Optimize Base: - Use Morpholine/Piperidine - Check Purity/Amount LowYield->Sol_Base Yes Byproducts Significant Byproducts? DarkTarry->Byproducts No Sol_Temp Strict Temperature Control: - Use Oil Bath (40-60°C) - Avoid Hot Spots DarkTarry->Sol_Temp Yes Sol_Purify Purification Strategy: - Recrystallization (Ethanol) - Column Chromatography Byproducts->Sol_Purify No, but product is impure Sol_ReagentRate Optimize Reagent Addition: - Slow addition of ketone - Portion-wise sulfur addition Byproducts->Sol_ReagentRate Yes Sol_Purity Verify Starting Material Purity Sol_Base->Sol_Purity Sol_TwoStep Consider Two-Step Synthesis: 1. Isolate Knoevenagel Intermediate 2. React with Sulfur Sol_Base->Sol_TwoStep Sol_Temp->Sol_ReagentRate Sol_ReagentRate->Sol_Purify

Caption: A systematic workflow for troubleshooting common synthesis issues.

Key Experimental Parameters & Protocols

Success in the Gewald synthesis hinges on the careful control of several variables. The following table summarizes these key parameters.

ParameterRecommended SettingRationale & Expert Insight
Ketone Cyclopropyl methyl ketoneThe source of the C4-cyclopropyl and C5-methyl groups.
Nitrile MalononitrileThe source of the C2-amino and C3-carbonitrile groups. Highly reactive.
Stoichiometry ~1:1:1.1 (Ketone:Nitrile:Sulfur)A slight excess of sulfur is often used to drive the reaction to completion and minimize dimerization of the intermediate.[6]
Base Catalyst Morpholine or Piperidine (~1.5-2.0 eq)These secondary amines are highly effective for the initial Knoevenagel condensation, which is often the rate-limiting step.[7]
Solvent Ethanol, Methanol, or DMFEthanol is a common, effective, and environmentally favorable choice. DMF can be used for less reactive substrates but requires more rigorous purification.[7]
Temperature 40 - 60 °CThis temperature range provides a good balance between reaction rate and minimizing side reactions like polymerization.[7]
Reaction Time 2 - 6 hoursProgress should be monitored by TLC or LC-MS to determine the point of maximum conversion.
Detailed Experimental Protocol (One-Pot Synthesis)

This protocol is a representative example. Optimization may be required.

  • Reagent Preparation: To a 250 mL three-necked flask equipped with a magnetic stirrer, condenser, and thermometer, add ethanol (100 mL), malononitrile (0.1 mol), and morpholine (0.15 mol).

  • Initial Stirring: Stir the mixture at room temperature for 10 minutes until all solids are dissolved.

  • Sulfur Addition: Add elemental sulfur powder (0.11 mol) to the mixture.

  • Ketone Addition: Begin gently heating the mixture to 40-50°C. Once at temperature, add cyclopropyl methyl ketone (0.1 mol) dropwise over 20-30 minutes. An exotherm may be observed; maintain the temperature below 60°C.

  • Reaction: Stir the mixture at 50-55°C, monitoring the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 3-5 hours.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath. The product will often precipitate. If it does not, reduce the solvent volume under vacuum.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold ethanol (2 x 20 mL) to remove soluble impurities.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield this compound as a crystalline solid.[1]

Safety Precautions

  • Malononitrile: Is a toxic substance. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Bases: Morpholine and piperidine are corrosive and should be handled with care.

  • Sulfur: Elemental sulfur is flammable. Avoid ignition sources. The reaction may produce small amounts of hydrogen sulfide (H₂S), a toxic gas. Ensure adequate ventilation.

References

  • BenchChem. (n.d.). Common side reactions in the Gewald synthesis of aminothiophenes.
  • BenchChem. (n.d.). Troubleshooting low conversion rates in 3-Thiopheneacetonitrile reactions.
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. (Cited in Wikipedia article on Gewald Reaction)
  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
  • Puterová, Z., Serebryany, V., & Sabolová, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-249. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]

  • Gomaa, A., Le-Gris, K., & Giraud, M. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100787. Retrieved from [Link]

  • Arkat USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Amino-4-cyclopropylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2-Amino-4-cyclopropylthiophene-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this valuable heterocyclic intermediate. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your purification workflows effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each answer provides a scientific rationale and actionable solutions.

Q1: My column chromatography is resulting in significant streaking and poor separation. What's happening?

A: This is a classic problem when purifying compounds with basic functional groups, like the primary amine (-NH₂) on your thiophene, using standard silica gel. Silica gel has acidic silanol groups (Si-OH) on its surface. The basic amino group of your compound undergoes a strong acid-base interaction with these sites, leading to inconsistent binding and elution. This causes the compound to "streak" down the column instead of moving as a tight band, resulting in poor separation from impurities and contamination across many fractions.[1][2]

Solutions:

  • Mobile Phase Modification: Add a small amount of a competitive base, such as triethylamine (Et₃N) or ammonia, to your eluent (typically 0.1-1%). These bases will preferentially interact with the acidic sites on the silica, preventing your compound from binding too strongly and allowing for a much sharper elution profile.

  • Alternative Stationary Phase: Switch to a more inert or basic stationary phase.

    • Neutral or Basic Alumina: Alumina is an excellent alternative that lacks the strong acidity of silica gel and is well-suited for purifying basic compounds.[1]

    • Reversed-Phase (C18) Silica: In reversed-phase chromatography, the separation is based on hydrophobicity rather than polarity interactions with an acidic surface. This method is often very effective for polar and ionizable compounds like yours.[1]

Q2: The compound is not eluting from my silica column, even with a highly polar solvent system like 100% ethyl acetate or methanol/DCM.

A: If modifying the eluent with a base doesn't solve the problem, you may be experiencing irreversible adsorption.[1] The interaction between your basic amine and the acidic silica is so strong that the compound will not elute, or it may be decomposing on the acidic surface of the stationary phase.

Solutions:

  • Drastic Polarity Increase with Base: Before abandoning the column, try a "flush" with a highly polar system containing a base, for example, 5-10% Methanol in Dichloromethane (DCM) with 1% triethylamine.

  • Switch to a Different Technique: The most reliable solution is to change your purification strategy.

    • Reversed-Phase Chromatography: This should be your next choice as it avoids the acid-base interaction issue entirely.

    • Recrystallization: If the crude product is of reasonable purity (>85-90%), recrystallization can be a highly effective and scalable alternative to chromatography.

Q3: I'm getting very low recovery after recrystallization. What are the common causes?

A: Low recovery in recrystallization is most often traced back to two key factors: using an excessive amount of solvent or premature crystallization during a hot filtration step.[1]

Solutions:

  • Minimize Solvent Usage: The goal is to dissolve the compound in the minimum amount of hot solvent to create a saturated solution. Add the hot solvent portion-wise to your crude material until it just dissolves. Using too much solvent will keep a significant portion of your product dissolved even after cooling, drastically reducing your yield.[1]

  • Prevent Premature Crystallization: If you need to perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated. Rinsing the filter paper with a small amount of hot, pure solvent can also help prevent your product from crashing out on the filter.

  • Optimize Cooling: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.

Q4: My purified compound is a persistent off-white or yellow color. How can I remove these colored impurities?

A: The presence of persistent color often indicates highly conjugated, polar impurities that are difficult to separate by standard methods.

Solution:

  • Activated Charcoal Treatment: During recrystallization, you can add a very small amount of activated charcoal to the hot solution just before filtration.[1] Charcoal has a high surface area and effectively adsorbs many colored impurities.

    • Protocol: Add a "micro-spatula" tip of activated charcoal to the hot, dissolved solution. Swirl for 1-2 minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. Then, allow the filtrate to cool and crystallize as usual. Caution: Using too much charcoal can lead to the loss of your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A: The two most effective and commonly used purification techniques for this compound are column chromatography and recrystallization .

  • Column Chromatography is ideal for separating the target compound from impurities with different polarities and is often used when the crude material contains multiple byproducts.[3]

  • Recrystallization is a highly efficient method for removing small amounts of impurities from a solid sample and is excellent for final purification to obtain a high-purity, crystalline product. A successful recrystallization was reported for a similar 2-aminothiophene derivative using an Ethanol-Acetone mixture.[4]

Q2: How do I choose the right solvent system for column chromatography?

A: The best practice is to use Thin Layer Chromatography (TLC) to screen for an optimal solvent system before committing to a large-scale column.[1] The goal is to find a solvent mixture that gives your desired compound a retention factor (Rƒ) of approximately 0.25-0.35, with good separation from all impurity spots.

Solvent System (Example Ratios) Polarity Expected Rƒ of this compound Notes
20-30% Ethyl Acetate in HexanesLow-MediumLow (0.1-0.2)Good starting point for TLC analysis.
40-60% Ethyl Acetate in HexanesMediumOptimal (0.25-0.4) Likely to provide good separation.
80-100% Ethyl Acetate in HexanesMedium-HighHigh (0.5-0.7)Use if the compound is eluting too slowly in less polar systems.
2-5% Methanol in DCMHighHigh (>0.6)Useful for eluting highly polar compounds or flushing the column.
Add 0.5-1% Triethylamine (Et₃N) to all solvent systems to prevent streaking.

Q3: What are the likely impurities from the synthesis of this compound?

A: The most common synthesis for 2-aminothiophenes is the Gewald reaction.[4] Based on this, likely impurities include:

  • Unreacted Starting Materials: Such as the starting ketone/aldehyde, the active methylene nitrile (e.g., malononitrile), and elemental sulfur.

  • Side-Products: Formation of dimeric or polymeric sulfur-containing byproducts.

  • Reaction Intermediates: Incomplete cyclization can leave intermediates in the crude mixture.

Identifying these impurities via techniques like LC-MS is crucial for developing a targeted purification strategy.[5]

Visualized Workflows and Protocols
General Purification Strategy

The following diagram outlines the decision-making process for purifying your crude product.

start Crude Product (this compound) tlc Analyze by TLC/LCMS start->tlc decision Purity > 90% and Crystalline? tlc->decision recryst Recrystallization decision->recryst Yes chrom Column Chromatography decision->chrom No final_product Pure Product (>99%) recryst->final_product chrom->final_product

Caption: Decision workflow for purification.

Troubleshooting Column Chromatography

This flowchart helps diagnose and solve common column chromatography issues.

cluster_streaking Streaking / Tailing cluster_nosep Poor Separation cluster_noelute No Elution start Problem Observed s1 Cause: Strong interaction with acidic silica p1 Cause: Incorrect solvent polarity n1 Cause: Irreversible adsorption s2 Solution 1: Add 1% Et3N to eluent s1->s2 s3 Solution 2: Switch to Alumina or C18 column s2->s3 p2 Solution: Optimize eluent with TLC (aim for Rf ~0.3) p1->p2 n2 Solution: Switch to Reversed-Phase (C18) n1->n2

Sources

Technical Support Center: Optimizing Reaction Yield of 2-Amino-4-cyclopropylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-cyclopropylthiophene-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the yield and purity of this valuable heterocyclic building block. The synthesis, primarily achieved through the Gewald three-component reaction, is a powerful tool, yet it presents unique challenges that can impact reaction efficiency.[1][2][3] This document offers a structured approach to identifying and resolving common experimental issues.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted as a series of questions and answers to directly address problems you may encounter during the synthesis.

Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired this compound. What are the likely causes and how can I rectify this?

Answer: Low to no yield is a common frustration, often stemming from issues in the initial condensation step or suboptimal reaction conditions. Let's break down the potential culprits:

  • Inefficient Knoevenagel-Cope Condensation: The initial condensation between cyclopropyl methyl ketone and malononitrile is a critical step.[1][4]

    • Causality: This step generates an α,β-unsaturated dinitrile intermediate, which is essential for the subsequent sulfur addition and cyclization. If this condensation is slow or incomplete, the overall yield will be severely compromised.[1][5]

    • Troubleshooting Steps:

      • Base Selection: The choice of base is paramount. While common bases like triethylamine, piperidine, or morpholine are often used, their effectiveness can vary.[6] For a less reactive ketone like cyclopropyl methyl ketone, consider screening different bases to find the most effective one. A stronger base might be necessary to facilitate the condensation.[5][6]

      • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[5][6] Consider using a Dean-Stark apparatus to remove water azeotropically, or add a dehydrating agent to the reaction mixture.[6]

  • Poor Sulfur Solubility or Reactivity: Elemental sulfur must be effectively incorporated into the reaction.

    • Causality: Sulfur's reactivity is dependent on its solubility and the reaction temperature. Inadequate dissolution or activation will stall the reaction.

    • Troubleshooting Steps:

      • Solvent Choice: Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are generally preferred as they enhance the solubility of sulfur.[6][7] Experimenting with different solvents can reveal the optimal medium for your specific setup.

      • Temperature Optimization: Gently heating the reaction mixture, typically in the range of 40-60°C, can improve the reactivity of sulfur.[6] However, be cautious, as excessive heat can lead to the formation of unwanted side products and polymerization.[5]

  • Incorrect Stoichiometry: Precise measurement of reactants is crucial.

    • Causality: An imbalance in the molar ratios of the ketone, malononitrile, and sulfur can lead to incomplete conversion of the limiting reagent.

    • Troubleshooting Steps:

      • Reagent Purity: Ensure that all starting materials, particularly the cyclopropyl methyl ketone and malononitrile, are pure and dry. Impurities can interfere with the reaction.[5]

      • Accurate Measurement: Carefully measure the molar equivalents of each reactant. A slight excess of sulfur (e.g., 1.1-1.2 equivalents) is sometimes used to drive the reaction to completion.[1]

Formation of a Dark Brown or Tarry Reaction Mixture

Question: My reaction mixture has turned into a dark, viscous tar, making product isolation impossible. What causes this and how can I prevent it?

Answer: The formation of a tarry mixture is a strong indicator of polymerization or the creation of complex polysulfides.[5]

  • Causality: This is often triggered by excessively high reaction temperatures.[5] The highly reactive intermediates in the Gewald reaction can undergo undesired polymerization pathways under harsh conditions. Impurities in the starting materials can also act as catalysts for these side reactions.[5]

  • Preventative Measures:

    • Strict Temperature Control: Carefully monitor and control the reaction temperature. Avoid aggressive heating and aim for the optimal temperature range identified during your optimization experiments.

    • Purity of Starting Materials: Use high-purity reagents to minimize potential side reactions.

    • Gradual Reagent Addition: Consider adding the reagents portion-wise or via a syringe pump to maintain a low concentration of reactive intermediates and minimize polymerization.

Significant Byproduct Formation (Suspected Dimer)

Question: I'm observing a significant byproduct with a molecular weight that suggests it might be a dimer of my intermediate. How can I minimize its formation?

Answer: Dimerization of the α,β-unsaturated nitrile intermediate is a known and common competing side reaction in the Gewald synthesis.[5]

  • Causality: The intermediate formed from the Knoevenagel-Cope condensation can react with itself (dimerize) instead of undergoing the desired intramolecular cyclization with sulfur.[5] This is particularly sensitive to reaction conditions.[5]

  • Strategies to Minimize Dimerization:

    • Temperature Optimization: The rate of dimerization is highly dependent on temperature. A systematic screening of the reaction temperature can help identify a range that favors the desired product formation.[5]

    • Controlled Reagent Addition: Slow and controlled addition of the reagents can help to keep the concentration of the intermediate low, thereby favoring the intramolecular cyclization over the intermolecular dimerization.[5]

    • Solvent Effects: The choice of solvent can influence the relative rates of the desired reaction and the dimerization side reaction. Experimenting with different solvents may be beneficial.[5]

II. Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the Gewald reaction in this synthesis?

A1: The Gewald reaction is a one-pot synthesis that proceeds through a sequence of condensation, sulfur addition, and cyclization.[1] The generally accepted pathway involves:

  • Knoevenagel Condensation: A base catalyzes the condensation between cyclopropyl methyl ketone and malononitrile to form an α,β-unsaturated dinitrile.[1][4]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated dinitrile.[1]

  • Cyclization and Tautomerization: An intramolecular cyclization occurs, followed by tautomerization to yield the stable 2-aminothiophene product.[1]

Q2: Are there any specific safety precautions I should take when working with malononitrile?

A2: Yes, malononitrile is a toxic and reactive compound that requires careful handling.

  • Toxicity: It is toxic by ingestion and inhalation.[8] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reactivity: Malononitrile can undergo violent polymerization in the presence of strong bases or when heated above 130°C.[8][9][10] It may also explode if stored at temperatures between 70-80°C for extended periods.[8][9] Store it in a refrigerator under an inert atmosphere for prolonged storage and keep it away from strong bases.[8]

Q3: What are the best methods for purifying the final product, this compound?

A3: The choice of purification method depends on the nature of the impurities and the physical state of your product.

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity.[6] Common solvents to try include ethanol, methanol, or a mixture of ethyl acetate and hexanes.[6]

  • Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a suitable alternative.[6] A common eluent system is a gradient of ethyl acetate in hexanes.[6]

  • Washing: A simple wash of the crude product with water can be effective in removing inorganic salts and other polar impurities.[6]

Q4: Can microwave-assisted synthesis be beneficial for this reaction?

A4: Yes, microwave irradiation has been shown to be advantageous for the Gewald reaction. It can often lead to significantly reduced reaction times and improved yields, especially for challenging substrates.[4][6]

III. Experimental Protocols & Data

General Protocol for the Synthesis of this compound

This is a general starting point; optimization will be necessary for your specific laboratory conditions.

  • To a solution of cyclopropyl methyl ketone (1.0 eq) and malononitrile (1.0 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., morpholine, 0.1 eq).

  • Add elemental sulfur (1.1 eq) to the mixture.

  • Stir the reaction mixture at a controlled temperature (e.g., 50°C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Troubleshooting Summary and Recommended Actions
IssuePotential Cause(s)Recommended Action(s)
Low/No Yield Inefficient Knoevenagel condensation, poor sulfur reactivity, incorrect stoichiometry.Screen different bases, use a Dean-Stark trap, optimize solvent and temperature, verify reagent purity and measurements.[5][6]
Tarry Mixture High reaction temperature, impurities in starting materials.Implement strict temperature control, use high-purity reagents.[5]
Byproduct Formation Dimerization of the intermediate.Optimize temperature, use controlled reagent addition, experiment with different solvents.[5]

IV. Visualizing the Workflow

Gewald Reaction Troubleshooting Workflow

Gewald_Troubleshooting start Start Synthesis low_yield Low or No Yield? start->low_yield tar Tarry Mixture? low_yield->tar No check_condensation Optimize Knoevenagel Condensation - Screen Bases - Remove Water low_yield->check_condensation Yes byproduct Significant Byproduct? tar->byproduct No control_temp Strict Temperature Control - Use High-Purity Reagents tar->control_temp Yes success Successful Synthesis byproduct->success No minimize_dimer Minimize Dimerization - Optimize Temperature - Controlled Addition byproduct->minimize_dimer Yes check_sulfur Optimize Sulfur Reactivity - Solvent Choice - Temperature Control check_condensation->check_sulfur check_stoichiometry Verify Stoichiometry - Reagent Purity - Accurate Measurement check_sulfur->check_stoichiometry control_temp->start minimize_dimer->start stoichiometry stoichiometry stoichiometry->start

Caption: Troubleshooting workflow for the Gewald synthesis of this compound.

V. References

Sources

Technical Support Center: Synthesis of 2-Amino-4-cyclopropylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Advanced Researcher

Welcome to the technical support guide for the synthesis of 2-Amino-4-cyclopropylthiophene-3-carbonitrile. This molecule, a key building block in medicinal chemistry and materials science, is typically synthesized via the Gewald multicomponent reaction. While elegant in its convergence, the Gewald synthesis is not without its subtleties. The reaction's one-pot nature, combining cyclopropyl methyl ketone, malononitrile, and elemental sulfur with a base, can lead to a complex reaction milieu where side reactions compete with the desired product formation.

This guide is structured to provide you, the research scientist, with actionable insights and troubleshooting strategies rooted in mechanistic understanding. We will delve into the common and some less obvious side reactions, providing you with the rationale behind their formation and, crucially, methods for their detection and mitigation. Our aim is to move beyond a simple protocol and equip you with the expertise to optimize this synthesis for purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should be aware of in the synthesis of this compound?

A1: The most frequently encountered side products in the Gewald synthesis of this target molecule are:

  • Unreacted Starting Materials: Residual cyclopropyl methyl ketone and malononitrile.

  • Knoevenagel Condensation Intermediate: The α,β-unsaturated nitrile, 2-(cyclopropylidene)malononitrile, may be present if the subsequent cyclization is incomplete.

  • Dimer of the Knoevenagel Intermediate: This is a common side reaction where the Knoevenagel product undergoes self-condensation.[1][2]

  • Malononitrile Dimer: Malononitrile can dimerize under basic conditions to form 2-amino-1,1,3-tricyanopropene.[3][4]

  • Complex Polysulfides: These can lead to the formation of dark brown or tarry residues, which can complicate product isolation.[1]

  • Polymeric Materials: At elevated temperatures, starting materials or intermediates can polymerize, reducing the yield of the desired product.[1]

Q2: My reaction mixture has turned into a dark, tarry mess. What is the likely cause and how can I prevent this?

A2: A dark, tarry reaction mixture is often a sign of the formation of complex polysulfides and polymerization.[1] This is typically caused by excessively high reaction temperatures. To prevent this, it is critical to maintain careful temperature control, usually in the range of 40-60°C. Additionally, ensure the purity of your starting materials, as impurities can catalyze these unwanted side reactions. A thorough workup and purification are necessary to remove these colored impurities.

Q3: I'm observing a significant amount of a byproduct with a mass corresponding to a dimer of my Knoevenagel intermediate. How can I minimize its formation?

A3: Dimerization of the α,β-unsaturated nitrile is a well-known competing reaction in the Gewald synthesis.[2] To minimize its formation, consider the following strategies:

  • Optimize Reaction Temperature: The rate of dimerization is highly sensitive to temperature. A systematic screening of temperatures can help identify the optimal range for your specific substrate.

  • Control Reagent Addition: Slow, controlled addition of the reagents, particularly the base, can favor the desired intramolecular cyclization over the intermolecular dimerization.

  • Solvent Modification: The choice of solvent can influence the relative rates of the desired reaction and the dimerization. Experimenting with different polar solvents like ethanol, methanol, or DMF may be beneficial.

Q4: My yields are consistently low. I suspect the initial Knoevenagel condensation is the problem. What can I do?

A4: Inefficient Knoevenagel condensation is a frequent cause of low yields. Here are some troubleshooting steps:

  • Base Selection: The choice of base is crucial. For a ketone like cyclopropyl methyl ketone, a moderately strong base is typically required. Screening bases such as piperidine, morpholine, or triethylamine can be beneficial.[1]

  • Water Removal: The condensation step produces water, which can inhibit the reaction equilibrium.[1] While not always necessary, if yields are poor, consider using a Dean-Stark apparatus or adding a dehydrating agent to drive the reaction forward.

Q5: Could the cyclopropyl ring open under the reaction conditions?

A5: While cyclopropyl ketones can undergo ring-opening reactions, this typically requires specific catalysts (e.g., nickel acetylacetonate) or strongly acidic conditions, which are not standard for the Gewald synthesis.[5] Under the basic conditions of the Gewald reaction, the cyclopropyl ring is generally stable. However, if unusually harsh conditions are employed (e.g., very high temperatures), the possibility of minor ring-opened byproducts should not be entirely dismissed.

Troubleshooting Guide: Isolating and Identifying Side Products

A common challenge is not just preventing side reactions, but also identifying the impurities in your crude product. This guide provides a systematic approach to characterizing the likely side products.

Logical Flow for Troubleshooting

Troubleshooting_Flow cluster_solutions Solutions start Low Yield or Impure Product check_sm Check for Unreacted Starting Materials (TLC, GC-MS) start->check_sm check_knoevenagel Look for Knoevenagel Intermediate (NMR, MS) check_sm->check_knoevenagel Starting materials consumed check_dimer Identify Dimer of Knoevenagel Intermediate (NMR, MS) check_knoevenagel->check_dimer Intermediate present check_malono_dimer Check for Malononitrile Dimer (NMR, MS) check_dimer->check_malono_dimer Dimer detected optimize Optimize Reaction Conditions check_malono_dimer->optimize Side products identified two_step Consider Two-Step Synthesis optimize->two_step Optimization fails

Caption: Troubleshooting workflow for identifying and addressing side reactions.

Table 1: Characteristics of Potential Side Products
Side Product Plausible Molecular Weight ( g/mol ) Key Analytical Signatures Mitigation Strategy
2-(cyclopropylidene)malononitrile118.14¹H NMR: Characteristic signals for the cyclopropyl protons and the olefinic proton. MS: M+ at m/z 118.Increase reaction time, optimize temperature for cyclization.
Dimer of 2-(cyclopropylidene)malononitrile236.28¹H NMR: More complex spectrum with multiple cyclopropyl signals. MS: M+ at m/z 236.Lower reaction temperature, slow addition of base.
Malononitrile Dimer (2-amino-1,1,3-tricyanopropene)132.12¹H NMR: Signals for the amino protons and the vinyl proton. MS: M+ at m/z 132.Use high-purity malononitrile, control base stoichiometry.

In-Depth Analysis of Key Side Reactions

Dimerization of the Knoevenagel Intermediate

The Knoevenagel condensation of cyclopropyl methyl ketone and malononitrile yields 2-(cyclopropylidene)malononitrile. This intermediate is susceptible to Michael addition with another molecule of its enolate, followed by an intramolecular cyclization to form a dimeric impurity.

Dimerization_Mechanism cluster_reactants Knoevenagel Intermediate cluster_process Dimerization cluster_product Side Product Knoevenagel 2-(cyclopropylidene)malononitrile C₇H₆N₂ Michael_Addition Michael Addition (Base-catalyzed) Knoevenagel->Michael_Addition Self-condensation Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Dimer Dimer C₁₄H₁₂N₄ Cyclization->Dimer

Caption: Pathway for the dimerization of the Knoevenagel intermediate.

Troubleshooting:

  • Temperature Control: This is the most critical parameter. Lowering the temperature can significantly reduce the rate of dimerization.

  • Stoichiometry: Ensure that sulfur is present in a stoichiometric amount to facilitate the rapid conversion of the Knoevenagel intermediate to the thiophene.

Formation of Malononitrile Dimer

Under basic conditions, malononitrile can act as both a nucleophile and an electrophile, leading to the formation of 2-amino-1,1,3-tricyanopropene. This side reaction consumes the active methylene starting material, thereby reducing the overall yield of the desired product.

Troubleshooting:

  • Purity of Malononitrile: Use freshly distilled or high-purity malononitrile, as impurities can promote dimerization. Malononitrile itself can degrade over time.

  • Base Addition: Add the base slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the dimerization of malononitrile.

Experimental Protocols for Characterization

Protocol 1: NMR Spectroscopy for Crude Product Analysis
  • Sample Preparation: Dissolve a small amount of the crude reaction product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Analysis:

    • Expected Product: Look for characteristic signals for the cyclopropyl protons (typically in the range of 0.6-1.5 ppm), the amino protons (a broad singlet), and the thiophene proton.

    • Knoevenagel Intermediate: Identify signals for the cyclopropylidene group and the vinylic proton.

    • Dimer Impurities: The presence of multiple, complex signals in the cyclopropyl region may indicate the presence of dimeric byproducts.

  • ¹³C NMR Analysis:

    • Expected Product: Confirm the presence of the thiophene ring carbons and the nitrile carbon.

    • Side Products: Additional signals in the aliphatic and olefinic regions can help identify impurities.

Protocol 2: LC-MS Analysis for Impurity Profiling
  • Sample Preparation: Prepare a dilute solution of the crude product in a suitable solvent system (e.g., acetonitrile/water).

  • Chromatography: Use a reverse-phase C18 column with a gradient elution to separate the components of the crude mixture.

  • Mass Spectrometry:

    • Expected Product: Look for the molecular ion peak at m/z = 176.

    • Side Products: Search for molecular ion peaks corresponding to the potential side products listed in Table 1 (e.g., m/z = 118, 236, 132).

    • Fragmentation Analysis: Analyze the fragmentation patterns to confirm the structures of the impurities. Thiophenes often show characteristic fragmentation patterns.[6][7]

Concluding Remarks for the Practicing Scientist

The successful synthesis of this compound via the Gewald reaction is a matter of controlling the kinetics of competing reaction pathways. By understanding the mechanisms that lead to the formation of common side products, the researcher can make informed decisions to optimize reaction conditions. Careful control of temperature, reagent stoichiometry, and rate of addition are paramount. When impurities do arise, a systematic approach to their identification using modern analytical techniques such as NMR and LC-MS will enable rapid troubleshooting and refinement of the synthetic protocol. This guide provides a framework for this systematic approach, empowering you to achieve higher yields and purity in your synthesis.

References

  • Marr, D. H., & Stothers, J. B. (1967). 13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Journal of Chemistry, 45(3), 225–231. [Link]

  • Elmaaty, T. A., & El-Taweel, F. (2014). Malononitrile dimer as precursor to heterocycles and substituted benzenes. Journal of the Serbian Chemical Society, 79(10), 1189-1201. [Link]

  • BenchChem Technical Support Team. (2025). Common side reactions in the Gewald synthesis of aminothiophenes. BenchChem.
  • Huang, Z., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular diversity, 15(1), 3-33. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

  • Shaabani, A., & Hooshmand, S. E. (2018). Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. Molecular diversity, 22(1), 207-224. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

  • Shaabani, A., & Hooshmand, S. E. (2018). Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. Molecular diversity, 22(1), 207-224. [Link]

  • Al-Mousawi, S. M., El-Apasery, M. A., & Moustafa, A. H. (2011). Synthesis of New Derivatives of Benzylidenemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. Molecules, 16(5), 3897-3909. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis and Transformation of α-Halogenated Cyclopropyl Methyl Ketone. BenchChem.
  • Shaabani, A., & Hooshmand, S. E. (2018). Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. Molecular diversity, 22(1), 207-224. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of Cyclopropyl Ketones. BenchChem.
  • El-Hewehi, Z. (1969). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Journal of Praktische Chemie, 311(4), 697-703.
  • Clark, J. (2021). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Nguyen, T. D., & Tantillo, D. J. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Oshima, K., & Utimoto, K. (1997). Regioselective Ring-opening of Cyclopropyl Ketones with Organometallic Reagents. Chemistry Letters, 26(10), 1041-1042. [Link]

  • Hart, H., & Curtis, O. E. (1956). Ketone, cyclopropyl methyl. Organic Syntheses, 36, 36. [Link]

  • University of Puget Sound.
  • SpectraBase. Cyclopropyl 2,5-xylyl ketone - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • Organic Chemistry Portal. Gewald Reaction. Organic Chemistry Portal. [Link]

  • Procter, D. J., & Jamison, C. R. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. The Journal of Organic Chemistry. [Link]

  • Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Wang, Y., et al. (2023). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. Molecules, 28(23), 7859. [Link]

  • National Center for Biotechnology Information. Malononitrile. PubChem. [Link]

  • National Center for Biotechnology Information. 2-Cyclohexylidenemalononitrile. PubChem. [Link]

Sources

Stability and storage of "2-Amino-4-cyclopropylthiophene-3-carbonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Amino-4-cyclopropylthiophene-3-carbonitrile (CAS No. 58124-28-0). Here, we address common questions and troubleshooting scenarios related to the stability and storage of this compound, ensuring the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability and purity of this compound, we recommend the following storage conditions, summarized in the table below. These conditions are designed to mitigate potential degradation pathways such as oxidation, hydrolysis, and photodegradation.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Low temperatures slow down the rate of potential decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)The 2-amino group on the thiophene ring can be susceptible to oxidation. An inert atmosphere minimizes contact with oxygen.
Light Amber Vial / Protect from LightThiophene derivatives can be light-sensitive. Protection from light prevents potential photodegradation.
Moisture Tightly Sealed ContainerThe nitrile group can be susceptible to hydrolysis under certain conditions, and the presence of moisture can facilitate other degradation pathways.
Q2: What is the expected shelf-life of this compound?

A2: When stored under the recommended conditions (refrigerated, under an inert atmosphere, and protected from light and moisture), this compound is expected to remain stable for at least two years. However, for critical applications, it is advisable to re-analyze the material after one year or if any changes in physical appearance are observed.

Q3: What are the visible signs of degradation for this compound?

A3: The pure compound should be a white to off-white or light yellow solid. The most common visual indicator of degradation is a change in color, often darkening to a yellow, brown, or even black hue. This discoloration is typically a result of oxidation or the formation of polymeric impurities. Other signs of degradation can include a change in texture, clumping (due to moisture absorption), or a noticeable change in solubility.

Q4: Is this compound compatible with common laboratory solvents?

A4: this compound is generally soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone. It has lower solubility in non-polar solvents like hexanes and is sparingly soluble in water. For long-term storage, it is not recommended to store the compound in solution, as this can accelerate degradation. Solutions should be prepared fresh for each experiment.

Troubleshooting Guide

Scenario 1: The solid material has developed a dark color.
  • Question: My vial of this compound, which was originally a light yellow powder, has turned dark brown. Is it still usable?

  • Answer: A significant color change to dark brown is a strong indicator of degradation, likely due to oxidation of the amino group or other complex decomposition pathways. While the material may still contain some of the desired compound, the presence of impurities can significantly impact your experimental outcomes, leading to lower yields, unexpected side products, or a complete failure of the reaction.

    Recommended Actions:

    • Assess the Impact: For non-critical applications, you could attempt a small-scale test reaction to see if the material is still viable. However, for quantitative studies or in the synthesis of compounds for biological testing, using the degraded material is not recommended.

    • Procure Fresh Material: The most reliable solution is to use a fresh, un-degraded lot of the compound.

Scenario 2: The compound is not dissolving as expected.
  • Question: I am having difficulty dissolving this compound in a solvent in which it was previously soluble. What could be the cause?

  • Answer: A change in solubility is another potential sign of degradation. The formation of insoluble polymeric byproducts can lead to this issue. It is also possible that the compound has absorbed moisture, which can affect its solubility characteristics in certain organic solvents.

    Recommended Actions:

    • Verify Solvent Purity: Ensure the solvent you are using is anhydrous and of high purity.

    • Gentle Heating and Sonication: Gently warming the mixture or placing it in an ultrasonic bath can sometimes aid in the dissolution of partially degraded material.

    • Small-Scale Solubility Test: Test the solubility of a small amount of the material in a range of solvents to identify a more suitable one for your current batch.

    • Consider Degradation: If the compound remains insoluble in solvents in which it should be soluble, it is likely that significant degradation has occurred, and the material should be replaced.

Scenario 3: My reaction yield is significantly lower than expected.
  • Question: I am using this compound in a reaction that has previously worked well, but now my yields are very low. Could the stability of the compound be the issue?

  • Answer: Yes, the stability of your starting material is a critical factor for reaction success. If the compound has degraded, its effective concentration is lower than what you have weighed out, which will directly impact the reaction yield. Furthermore, the impurities present in the degraded material could be interfering with your reaction by quenching reagents, poisoning catalysts, or promoting the formation of side products.

    Recommended Actions:

    • Confirm Purity: Before proceeding with further reactions, it is crucial to assess the purity of your this compound. This can be done using techniques such as:

      • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any significant impurities.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): To get a more accurate assessment of purity.

    • Use a Fresh Batch: The most straightforward way to troubleshoot this issue is to repeat the reaction with a new, unopened vial of the compound.

Experimental Workflows and Diagrams

Troubleshooting Workflow for Suspected Degradation

The following diagram outlines a logical workflow to follow if you suspect that your this compound has degraded.

TroubleshootingWorkflow start Start: Suspected Degradation visual_check Visual Inspection: - Color Change? - Clumping? start->visual_check purity_check Purity Analysis: - TLC - NMR - LC-MS visual_check->purity_check Degradation evident solubility_test Solubility Test: - Does it dissolve as expected? visual_check->solubility_test No obvious change small_scale_rxn Small-Scale Test Reaction purity_check->small_scale_rxn Appears pure decision_purify Purify or Replace? purity_check->decision_purify Impurities detected solubility_test->purity_check Insoluble solubility_test->small_scale_rxn Soluble decision_use Use with Caution (Non-critical applications) small_scale_rxn->decision_use Reaction works small_scale_rxn->decision_purify Reaction fails end_use Proceed with Experiment decision_use->end_use purify Attempt Purification: - Recrystallization - Chromatography decision_purify->purify Purification is feasible replace Procure Fresh Material decision_purify->replace Purification not feasible purify->purity_check Post-purification end_stop Stop: Do Not Use replace->end_stop

Caption: Troubleshooting workflow for suspected degradation of this compound.

References

  • Chemical Stability of 2-Aminothiophene Derivatives. MDPI. Available at: [Link][1]

  • Synthesis and Applications of 2-Aminothiophenes. ACS Publications. Available at: [Link][2]

  • Pharmacological Implications of 2-Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link][3]

  • General Properties of Nitrile-Containing Pharmaceuticals. National Institutes of Health (NIH). Available at: [Link][4]

Sources

Improving the regioselectivity of "2-Amino-4-cyclopropylthiophene-3-carbonitrile" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2A4CT-RG-2026-01

Last Updated: January 14, 2026

Introduction

Welcome to the technical support guide for 2-Amino-4-cyclopropylthiophene-3-carbonitrile. This molecule is a versatile heterocyclic building block, pivotal in the synthesis of thieno[2,3-d]pyrimidines and other scaffolds of significant interest in medicinal chemistry and materials science.[1][2] The inherent challenge in its application lies in controlling the regioselectivity of its subsequent reactions. The molecule possesses two primary nucleophilic sites: the C5-position of the thiophene ring and the exocyclic amino group at the C2-position. Directing electrophiles to the desired site is critical for successful synthesis and avoiding tedious purification of isomeric mixtures.

This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of its reactivity and achieve high regioselectivity in your experiments.

Understanding the Competing Reactive Sites

The regiochemical outcome of reactions involving this compound is a classic case of kinetic versus thermodynamic control, governed by the relative nucleophilicity of the two key reactive centers.

  • C2-Amino Group (N-functionalization): The nitrogen atom is a hard nucleophile, rich in electron density. It readily reacts with hard electrophiles. Deprotonation with a strong base significantly enhances its nucleophilicity, making it the dominant reactive site for reactions like alkylation and acylation under basic conditions.[3]

  • C5-Position (C-functionalization): The C5 carbon is part of the aromatic thiophene ring and is a soft nucleophile. It is the most electron-rich carbon on the ring, making it susceptible to electrophilic aromatic substitution.[4] This pathway is typically favored under neutral or acidic conditions, often requiring a Lewis acid catalyst to activate the electrophile.

Below is a diagram illustrating the primary points of reactivity on the molecule.

G cluster_molecule This compound cluster_key Reactive Sites mol mol N_key C2-Amino (N): Hard Nucleophile N_pos N_key->N_pos C5_key C5-Carbon (C): Soft Nucleophile C5_pos C5_key->C5_pos

Caption: Key nucleophilic centers on the thiophene scaffold.

Troubleshooting Guide: Regioselectivity Issues

This section addresses common problems encountered during the functionalization of this compound.

Question 1: I'm attempting an alkylation and getting an inseparable mixture of N-alkylated and C5-alkylated products. How can I favor N-alkylation exclusively?

Answer: This is a frequent issue when reaction conditions are not sufficiently optimized to differentiate between the two nucleophilic sites. Getting a mixture indicates that both the amino group and the C5-carbon are competing for the electrophile.

Causality: The use of weak bases (e.g., K₂CO₃, Et₃N) or protic solvents can lead to an equilibrium where a significant population of the neutral, less nucleophilic amine coexists with the deprotonated, highly nucleophilic amide anion. The neutral form is less reactive, allowing the C5-alkylation pathway to compete. N-alkylation of 2-aminothiophenes has been noted as being notoriously difficult under mild conditions.[3]

Solution: Drive the reaction towards exclusive N-functionalization by maximizing the nucleophilicity of the amino group.

  • Choice of Base: Use a strong, non-nucleophilic base to ensure complete and irreversible deprotonation of the amino group. Sodium hydride (NaH) is the preferred choice. It forms the sodium salt of the amine, which is a potent nucleophile, and the only byproduct is hydrogen gas.

  • Solvent Selection: Employ an anhydrous, aprotic polar solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF). These solvents will not interfere with the reaction and can effectively solvate the sodium salt.

  • Temperature Control: Perform the deprotonation step at a low temperature (e.g., 0 °C) to control the exothermic reaction with NaH. After deprotonation, the reaction with the electrophile can often be run at room temperature.

Protocol 1: Selective N-Alkylation
ParameterRecommendationRationale
Base Sodium Hydride (NaH), 60% in mineral oilStrong, non-nucleophilic base for complete deprotonation.
Equivalents 1.1 - 1.2 eq.Ensures full conversion to the amide anion.
Solvent Anhydrous DMF or THFAprotic polar solvent stabilizes the anion without protonation.
Temperature 0 °C for deprotonation, then RT for alkylationControls initial reaction with NaH; allows for smooth alkylation.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of NaH and the amide anion by moisture.

Step-by-Step Methodology:

  • To a flame-dried, three-neck flask under an inert atmosphere, add this compound (1.0 eq.).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (1.1 eq., 60% dispersion in oil) portion-wise. Caution: Hydrogen gas evolution.

  • Stir the mixture at 0 °C for 30-60 minutes until gas evolution ceases. The solution should become a clear suspension of the sodium salt.

  • Slowly add the alkylating agent (e.g., alkyl halide, 1.05 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Proceed with standard aqueous workup and purification.

Question 2: My goal is C5-functionalization (e.g., Friedel-Crafts acylation), but I'm observing significant N-acylation or decomposition. How can I promote selective reaction at the C5 position?

Answer: Favoring C5-functionalization requires suppressing the nucleophilicity of the amino group while activating the thiophene ring for electrophilic aromatic substitution. Running the reaction under basic or neutral conditions will almost always result in preferential attack by the more nucleophilic amino group.

Causality: The C5 position is the most electron-rich carbon, but it is still part of an aromatic system and requires a potent electrophile for substitution.[4] Lewis acids (e.g., AlCl₃, SnCl₄) are typically used to generate a highly reactive acylium ion from an acyl halide or anhydride. However, these Lewis acids can also coordinate with the lone pair on the amino group, deactivating it towards acylation and simultaneously activating the ring.

Solution: Employ classic electrophilic aromatic substitution conditions.

  • Catalyst: Use a suitable Lewis acid. Tin(IV) chloride (SnCl₄) is often milder and can provide better selectivity than stronger Lewis acids like AlCl₃, which can sometimes promote decomposition.

  • Electrophile: Use a reactive acylating agent like an acyl chloride or anhydride.

  • Solvent: A non-coordinating, non-polar solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) is ideal.

  • Temperature: These reactions are often run at low temperatures (0 °C to RT) to control reactivity and minimize side product formation.

Protocol 2: Selective C5-Acylation
ParameterRecommendationRationale
Catalyst Tin(IV) chloride (SnCl₄) or Aluminum chloride (AlCl₃)Lewis acid activates the electrophile (acyl chloride).
Equivalents 1.2 - 2.0 eq.Ensures sufficient activation and overcomes catalyst complexation with the substrate.
Solvent Anhydrous Dichloromethane (DCM)Aprotic, non-coordinating solvent.
Temperature 0 °C to RTControls reaction rate and minimizes side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the Lewis acid and acyl chloride.

Step-by-Step Methodology:

  • To a flame-dried, three-neck flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add the Lewis acid (e.g., SnCl₄, 1.5 eq.) dropwise. A colored complex may form. Stir for 15-20 minutes.

  • Add the acyl chloride (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction to stir at 0 °C or warm to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.

  • Proceed with standard aqueous workup (extraction with DCM) and purification.

Question 3: I am trying to synthesize a thieno[2,3-d]pyrimidine via cyclization, but my yields are low. What are the critical parameters for this transformation?

Answer: The cyclization to form the fused pyrimidine ring is a common and powerful application of this scaffold.[5][6] Low yields often stem from incomplete reaction, side reactions, or decomposition under harsh conditions. The most common method involves a condensation reaction with formamide, dimethylformamide-dimethylacetal (DMF-DMA), or similar one-carbon synthons.

Causality: The reaction proceeds via an initial attack of the C2-amino group on the electrophilic carbon of the cyclizing agent (e.g., DMF-DMA) to form an amidine intermediate. This is followed by an intramolecular cyclization involving the nitrogen of the cyano group, and subsequent tautomerization to the aromatic thieno[2,3-d]pyrimidine. The cyclization step is often the rate-limiting step and can require thermal promotion.

Solution: Optimize the cyclization conditions to favor the formation of the fused ring system.

  • Cyclizing Agent: DMF-DMA is a highly effective and mild reagent for this transformation. It reacts with the amino group to form a dimethylaminomethyleneamino intermediate, which readily cyclizes.

  • Solvent: A high-boiling point, inert solvent like xylene or N-methyl-2-pyrrolidone (NMP) is often used to provide the necessary thermal energy for the cyclization step. In some cases, the reaction can be run neat in an excess of the cyclizing agent.

  • Temperature: The reaction typically requires heating, often to reflux, to drive the intramolecular cyclization to completion.

Troubleshooting Workflow

The following diagram provides a decision-making framework for optimizing your reaction conditions.

G start Start: Functionalization of This compound observe Observe Reaction Outcome start->observe mixture Mixture of N- and C5- Products observe->mixture Poor Selectivity low_yield Low Yield / Decomposition observe->low_yield Poor Conversion success High Yield of Desired Regioisomer observe->success Good Selectivity goal What is the desired product? mixture->goal low_yield->goal n_product N-Functionalized Product goal->n_product N-Alkylation/ Acylation c5_product C5-Functionalized Product goal->c5_product C5-Alkylation/ Acylation cycl_solution Troubleshoot for Cyclization: - Use effective cyclizing agent (DMF-DMA) - High-boiling solvent (Xylene) - Apply heat goal->cycl_solution Cyclization n_solution Troubleshoot for N-Selectivity: - Use strong base (NaH) - Aprotic solvent (DMF, THF) - Anhydrous conditions n_product->n_solution c5_solution Troubleshoot for C5-Selectivity: - Use Lewis Acid (SnCl₄) - Aprotic solvent (DCM) - Low temperature c5_product->c5_solution

Caption: Decision tree for troubleshooting regioselectivity.

Frequently Asked Questions (FAQs)

Q: How does the cyclopropyl group at the C4 position affect regioselectivity? A: The cyclopropyl group is an electron-donating group via its sigma bonds, which possess some pi-character. It enriches the electron density of the thiophene ring, further activating the C5 position towards electrophilic attack compared to an unsubstituted thiophene. However, its influence is generally electronic and does not sterically hinder attack at either the C5 or N2 positions significantly.

Q: Are there any protecting group strategies I can use to ensure regioselectivity? A: Yes. If achieving C5-selectivity is proving difficult, you can protect the C2-amino group. A simple and effective strategy is to acylate it with a labile group like acetyl (Ac) or trifluoroacetyl (TFA). The resulting amide is significantly less nucleophilic. After performing the desired C5-functionalization, the protecting group can be removed under basic (for Ac) or acidic/basic (for TFA) conditions to regenerate the free amine.

Q: Can I achieve C5-halogenation on this substrate? A: Yes, C5-halogenation is a common electrophilic substitution reaction. Reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in a solvent like DMF or THF at room temperature typically provide high yields of the C5-halogenated product with excellent regioselectivity. The amino group is not nucleophilic enough to compete effectively with the thiophene ring for the electrophilic halogen.

Q: What is the best way to synthesize the starting material, this compound? A: The most common and efficient method is the Gewald aminothiophene synthesis.[7][8][9] This is a multi-component reaction involving cyclopropyl methyl ketone, malononitrile, and elemental sulfur, typically in the presence of a basic catalyst like morpholine or triethylamine. The reaction is robust and generally proceeds in good yield.[10]

References

  • Nguyen, T. B., et al. (2021). Base-Catalyzed Three-Component Reaction of α-Cyanoacetates with Chalcones and Elemental Sulfur: Access to 2-Aminothiophenes Unobtainable via the Gewald Reaction. The Journal of Organic Chemistry, 86(13), 9418–9427. [Link]

  • Chemistry World. (2025). Modular strategy opens up new way to synthesise arylated thiophene rings. Chemistry World. [Link]

  • Wikipedia. (n.d.). Gewald reaction. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Krasovskiy, A., et al. (2006). Regio- And Chemoselective Synthesis of Fully Substituted Thiophenes. Angewandte Chemie International Edition, 45(30), 5010-5014. [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Wang, D., et al. (2014). Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-Catalyzed C-H Activation/Arylation of Thiophenes. Chemistry – A European Journal, 20(44), 14422-14432. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved January 14, 2026, from [Link]

  • Le-brond, J., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24655–24683. [Link]

  • Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(46), 31227–31242. [Link]

  • Wang, C., et al. (2023). Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N′-Cyclic Azomethine Imines. Organic Letters, 25(1), 125–130. [Link]

  • Van der Walt, M. M., et al. (2016). Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. Australian Journal of Chemistry, 69(12), 1374-1382. [Link]

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 813-841. [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. [Link]

  • Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. [Link]

  • Google Patents. (n.d.). DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
  • Yuan, L., et al. (2020). Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells for Imaging the Activity of Protease and Glycosidase. Bioconjugate Chemistry, 31(4), 1178–1186. [Link]

  • Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]

  • Al-Omran, F., et al. (2001). Reactions of 2-amino-4,5,6,7-tetrahydro[11]benzothiophene-3-carbonitrile and 6-amino-1,4-dihydro-3-methyl-1,4-diphenylpyrano[2,3-c]pyrazole-. Journal of Heterocyclic Chemistry, 38(3), 639-646. [Link]

  • Chahal, M., et al. (2023). A green and cascade synthesis of functionalized 2-aminothiophenes from ketene dithioacetals. Organic & Biomolecular Chemistry, 21(48), 10106-10115. [Link]

  • Wang, Y., et al. (2022). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science, 13(31), 9091–9097. [Link]

  • Tursun, M., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 574-593. [Link]

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Technical Support Center: Navigating Solubility Challenges of 2-Amino-4-cyclopropylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for "2-Amino-4-cyclopropylthiophene-3-carbonitrile." This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. Here, we delve into the fundamental principles governing its solubility and provide practical, field-tested strategies to overcome common experimental hurdles. Our goal is to empower you with the knowledge to optimize your experimental outcomes.

Understanding the Molecule: Physicochemical Profile

Before addressing solubility issues, it's crucial to understand the inherent physicochemical properties of this compound. Its structure, featuring a thiophene ring, an amino group, a nitrile group, and a cyclopropyl substituent, dictates its behavior in various solvents.

PropertyValue/InformationSource
Molecular Formula C₈H₈N₂S[1]
Molecular Weight 164.23 g/mol [1]
Appearance Likely a solid (based on related structures)[2][3]
Polarity Contains both polar (amino, nitrile) and non-polar (cyclopropyl, thiophene ring) moieties, suggesting moderate polarity.[4]
Melting Point Not explicitly available for this specific compound, but related 2-aminothiophene-3-carbonitriles have melting points ranging from 104-152°C.[3][5]

The presence of both hydrogen bond donors (amino group) and acceptors (nitrile group, sulfur atom) alongside hydrophobic regions suggests that its solubility will be highly dependent on the specific solvent's properties. Thiophene and its derivatives are generally known to be insoluble in water but soluble in many organic solvents like ethanol and ether.[6][7][8]

Frequently Asked Questions (FAQs)

This section directly addresses common questions and issues encountered when working with this compound.

Q1: Why is my compound not dissolving in common non-polar solvents like hexanes or toluene?

A1: While the thiophene and cyclopropyl groups contribute to some non-polar character, the presence of the amino (-NH₂) and nitrile (-C≡N) functional groups introduces significant polarity to the molecule. These polar groups can engage in strong intermolecular interactions (dipole-dipole forces and hydrogen bonding) with each other in the solid state. Non-polar solvents like hexanes and toluene cannot effectively disrupt these strong interactions, leading to poor solubility.[6][9]

Q2: I'm observing precipitation when I try to dissolve the compound in methanol or ethanol. What's happening?

A2: This can be due to a few factors:

  • Limited Solubility at Room Temperature: While alcohols are polar and can interact with the amino and nitrile groups, the overall solubility might still be limited, especially at higher concentrations. Most solids become more soluble in warmer solvents.[10]

  • Rate of Dissolution: The compound may be dissolving slowly. Ensure you are providing sufficient time and agitation for dissolution to occur.

  • Purity of the Solvent: The presence of even small amounts of water in your alcohol can significantly decrease the solubility of hydrophobic compounds.[11]

Q3: Which solvents are a good starting point for dissolving this compound?

A3: Based on the structure, polar aprotic solvents are often a good starting point. These solvents can effectively solvate the polar functional groups without the complexities of hydrogen bonding that protic solvents introduce.

Recommended Starting Solvents:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Acetone

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

Studies on similar compounds, like 2-amino-4-chloro-6-methoxypyrimidine, have shown the highest solubility in DMF.[12]

Q4: Can I use heat to improve solubility? Are there any risks?
Q5: My compound seems to be forming a suspension rather than a true solution. How can I confirm it's fully dissolved?

A5: Visual inspection can be misleading. A seemingly clear solution might still contain very fine, undissolved particles. To confirm complete dissolution:

  • Tyndall Effect: Shine a laser pointer through the solution in a dark room. If the beam is visible, it indicates the presence of suspended particles scattering the light. A true solution will not show the beam's path.

  • Filtration: Filter the solution through a 0.22 µm or 0.45 µm syringe filter. If there is undissolved material, you will observe it on the filter membrane. Analyze the filtrate concentration to determine the solubility.

Troubleshooting Guides: A Step-by-Step Approach

When faced with solubility issues, a systematic approach is key. The following guides provide structured workflows to diagnose and solve common problems.

Guide 1: Systematic Solvent Screening Protocol

This protocol helps you efficiently identify a suitable solvent system for your compound.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a range of organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (see table below)

  • Vortex mixer

  • Small vials (e.g., 1.5 mL or 4 mL)

  • Analytical balance

  • Hot plate/stirrer and water bath

Procedure:

  • Preparation: Accurately weigh a small, consistent amount of the compound (e.g., 1-2 mg) into each labeled vial.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.

  • Initial Assessment (Room Temperature):

    • Vortex the vial vigorously for 1-2 minutes.

    • Visually inspect for dissolution.

    • If not fully dissolved, add another aliquot of solvent and repeat vortexing. Continue this process up to a total volume of 1 mL.

  • Heating:

    • If the compound is still not dissolved at room temperature, gently heat the vial in a water bath (e.g., 40-50°C) with stirring for 5-10 minutes.

    • Observe any changes in solubility.

  • Cooling:

    • Allow the heated vial to cool slowly to room temperature.

    • Observe if any precipitation occurs. This can indicate that the compound is only soluble at elevated temperatures.

  • Record Observations: Document your findings in a table similar to the one below.

Solvent Screening Data Log
SolventPolarity IndexDielectric ConstantObservations at Room Temp. (e.g., Insoluble, Partially Soluble, Soluble at X mg/mL)Observations with Heating (e.g., Dissolved at 50°C, Precipitated on Cooling)
Hexane0.11.88
Toluene2.42.38
Dichloromethane3.19.08
Tetrahydrofuran4.07.58
Acetone5.120.7
Ethyl Acetate4.46.02
Isopropanol3.918.3
Ethanol4.324.3
Acetonitrile5.837.5
Methanol5.132.7
DMF6.436.7
DMSO7.246.7
Troubleshooting Workflow: Solvent Selection

G start Start: Undissolved Compound polar_aprotic Try Polar Aprotic Solvents (DMF, DMSO, Acetonitrile) start->polar_aprotic polar_protic Try Polar Protic Solvents (Methanol, Ethanol) start->polar_protic less_polar Try Less Polar Solvents (DCM, THF, Ethyl Acetate) start->less_polar dissolved Success: Compound Dissolved polar_aprotic->dissolved Soluble heat Apply Gentle Heat (40-50°C) polar_aprotic->heat cosolvent Consider a Co-solvent System (e.g., DCM/Methanol) polar_aprotic->cosolvent Partially Soluble polar_protic->dissolved Soluble polar_protic->heat polar_protic->cosolvent Partially Soluble less_polar->dissolved Soluble less_polar->heat less_polar->cosolvent Partially Soluble heat->dissolved Soluble heat->cosolvent Partially Soluble cosolvent->dissolved

Caption: Decision tree for systematic solvent selection.

Guide 2: Enhancing Solubility with Co-solvents

If a single solvent does not provide adequate solubility, a co-solvent system can be highly effective.[13][14]

Principle: Co-solvency works by mixing a solvent in which the compound is readily soluble with another solvent to modify the overall polarity of the system, reducing the interfacial tension between the solute and the solvent mixture.[13][14]

Common Co-solvent Systems:

  • Dichloromethane/Methanol: A versatile combination that can dissolve a wide range of compounds. The DCM solvates the non-polar regions while the methanol interacts with the polar groups.

  • Toluene/Acetonitrile: Useful for compounds with significant aromatic character that also require a polar component for dissolution.

  • THF/Water (with caution): While thiophenes are generally insoluble in water, small amounts of an organic co-solvent can sometimes improve solubility in aqueous-organic mixtures for specific applications like HPLC.[6][8]

Experimental Protocol: Co-solvent Titration

  • Initial Dissolution: Dissolve (or suspend) a known amount of your compound in a small volume of the "stronger" solvent (the one in which it shows some solubility, e.g., DCM or DMF).

  • Titration: Slowly add the "weaker" co-solvent (e.g., methanol or hexanes) dropwise while stirring or vortexing.

  • Observation: Continue adding the co-solvent until you achieve complete dissolution or until precipitation begins to occur.

  • Optimization: Note the approximate ratio of the two solvents that provides the best solubility. This ratio can then be used as a starting point for preparing your stock solutions.

Guide 3: Physical Methods to Aid Dissolution

Sometimes, the rate of dissolution is the limiting factor, not the thermodynamic solubility.

1. Sonication:

  • Mechanism: The use of an ultrasonic bath applies high-frequency sound waves, causing cavitation (the formation and collapse of microscopic bubbles). This process creates localized high energy, which can help to break up solid aggregates and increase the interaction between the solvent and the solute surface.

  • Procedure: Place your sealed vial containing the compound and solvent into an ultrasonic bath. Sonicate for 5-15 minute intervals.

  • Caution: Sonication can generate heat. Monitor the temperature of the bath to avoid potential thermal degradation of your compound.

2. Particle Size Reduction:

  • Mechanism: Grinding the solid material into a finer powder increases the surface area available for the solvent to act upon, which can significantly increase the rate of dissolution.[15]

  • Procedure: If you have a solid sample, gently grind it using a mortar and pestle before attempting to dissolve it.

  • Benefit: This is a simple, non-invasive technique that can be tried before resorting to more complex methods.[15]

Final Recommendations

When encountering solubility issues with this compound, adopt a methodical approach. Start by understanding the molecule's structural features. Begin your solvent screening with polar aprotic solvents like DMF or DMSO, and don't hesitate to use gentle heating. If single solvents are insufficient, explore co-solvent systems systematically. Remember to employ physical methods like sonication and particle size reduction to overcome kinetic barriers to dissolution. By combining these strategies, you can effectively navigate the solubility challenges and proceed with your research.

References

  • Vertex AI Search. (n.d.). Thiophene | Solubility of Things. Retrieved January 14, 2026.
  • BenchChem. (2025).
  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved January 14, 2026.
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved January 14, 2026.
  • Dow AgroSciences LLC. (2012).
  • ResearchGate. (n.d.). Properties of Thiophene Derivatives and Solubility. Retrieved January 14, 2026.
  • Quora. (2021).
  • Evidentic. (n.d.). (E)-2-((2,3-dichlorobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Retrieved January 14, 2026.
  • ResearchGate. (2025). Solubility enhancement techniques: A comprehensive review. Retrieved January 14, 2026.
  • Google Patents. (n.d.). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or.... Retrieved January 14, 2026.
  • ChemicalBook. (n.d.). This compound | 58124-28-0. Retrieved January 14, 2026.
  • CUTM Courseware. (n.d.). Solubility Enhancement Technique. Retrieved January 14, 2026.
  • Alfa Aesar. (2025).
  • National Center for Biotechnology Information. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved January 14, 2026.
  • Thermo Fisher Scientific. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, 97%. Retrieved January 14, 2026.
  • Sigma-Aldrich. (n.d.). 2-Aminothiophene-3-carbonitrile 97 4651-82-5. Retrieved January 14, 2026.
  • ResearchGate. (n.d.). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Retrieved January 14, 2026.

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Technical Support Center: Characterization of Impurities in 2-Amino-4-cyclopropylthiophene-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-cyclopropylthiophene-3-carbonitrile. As a key intermediate in various pharmaceutical pipelines, ensuring its purity is of paramount importance. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis via the Gewald reaction, with a special focus on the characterization and control of process-related impurities.

Introduction to the Synthesis and Potential Impurities

The synthesis of this compound is most commonly achieved through the Gewald three-component reaction. This one-pot synthesis involves the condensation of cyclopropyl methyl ketone, malononitrile, and elemental sulfur in the presence of a basic catalyst.[1] While elegant in its convergence, this reaction is not without its challenges, which can lead to the formation of various impurities that may compromise the yield, purity, and downstream reactivity of the desired product.

Understanding the origin of these impurities is the first step toward effective control. They can arise from several sources:

  • Unreacted Starting Materials: Incomplete conversion of cyclopropyl methyl ketone, malononitrile, or elemental sulfur.

  • Intermediates: The Knoevenagel condensation intermediate, (1-cyclopropylethylidene)malononitrile, may persist if the subsequent sulfur addition and cyclization steps are slow or incomplete.[2]

  • Side Reactions: Dimerization or polymerization of reactants and intermediates, as well as reactions involving the solvent or base, can lead to complex impurity profiles.[2]

  • Isomeric Byproducts: Although less common for this specific substrate, positional isomers can sometimes form depending on the reaction conditions.

This guide will provide a structured approach to identifying, characterizing, and mitigating these impurities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product

A lower than expected yield is a frequent issue. The following table outlines potential causes and their corresponding solutions.

Potential Cause Explanation Recommended Solution
Inefficient Knoevenagel Condensation The initial condensation between cyclopropyl methyl ketone and malononitrile is a critical, base-catalyzed step. The steric hindrance from the cyclopropyl group may slow this reaction down.Optimize Base and Temperature: Screen different bases such as morpholine, piperidine, or triethylamine. A stronger base may be required.[2] Carefully increase the reaction temperature, monitoring for byproduct formation.
Poor Sulfur Solubility/Reactivity Elemental sulfur needs to be activated and solubilized to participate in the reaction.Solvent Choice and Temperature: Use polar solvents like ethanol, methanol, or DMF to improve sulfur solubility. Gentle heating (40-60 °C) can also enhance reactivity, but avoid excessive temperatures which can promote side reactions.[2]
Incomplete Cyclization The final ring-closing step to form the thiophene ring may be slow.Increase Reaction Time and Monitor: Use TLC or HPLC to monitor the disappearance of the Knoevenagel intermediate. If it persists, extend the reaction time.
Product Degradation The 2-aminothiophene product may be sensitive to prolonged exposure to high temperatures or harsh basic conditions.Optimize Reaction Time and Temperature: Do not overheat the reaction or run it for an unnecessarily long time once the starting materials are consumed.
Problem 2: Dark Brown or Tarry Reaction Mixture

The formation of a dark, viscous reaction mixture is often indicative of polymerization or the formation of complex polysulfides.[2]

Potential Cause Explanation Recommended Solution
Excessive Reaction Temperature High temperatures can lead to the polymerization of malononitrile or the Knoevenagel intermediate.Maintain Strict Temperature Control: Use an oil bath and a temperature controller to maintain the optimal reaction temperature.
Formation of Polysulfides Side reactions involving elemental sulfur can lead to the formation of colored polysulfide species.Controlled Addition of Sulfur: Add the sulfur portion-wise to the reaction mixture to maintain a low concentration at any given time.
Impure Starting Materials Impurities in the starting materials can act as catalysts for polymerization.Use High-Purity Reagents: Ensure the purity of cyclopropyl methyl ketone, malononitrile, and sulfur before starting the reaction.
Problem 3: Presence of a Significant Amount of an Unknown Impurity

The appearance of a persistent, unknown peak in your analytical chromatogram requires a systematic approach to identification and mitigation.

Potential Impurity Identification Strategy Mitigation Strategy
Knoevenagel Intermediate LC-MS: Look for a mass corresponding to the condensation product of cyclopropyl methyl ketone and malononitrile (C8H8N2, MW: 132.16). NMR: The absence of the thiophene ring protons and the presence of characteristic signals for the cyclopropyl and methyl groups adjacent to a double bond.Optimize Cyclization Conditions: Increase reaction temperature slightly or screen different bases to promote the sulfur addition and ring-closing steps.
Dimer of Knoevenagel Intermediate LC-MS: Look for a mass corresponding to twice the molecular weight of the Knoevenagel intermediate.Control Reagent Concentration: Add the malononitrile slowly to the reaction mixture to minimize its self-condensation.
Ring-Opened Byproduct LC-MS and NMR: Under harsh basic conditions, the cyclopropyl ring could potentially undergo nucleophilic attack and ring-opening. This would result in a complex mixture of impurities with different mass and NMR spectra.Use Milder Base and Lower Temperature: Employ a less aggressive base and maintain the lowest effective temperature to preserve the integrity of the cyclopropyl group.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent combination for the synthesis of this compound?

While the optimal conditions should be determined empirically for your specific setup, a common starting point is using a secondary amine like morpholine or piperidine as the base in a polar protic solvent such as ethanol or methanol.[2] These solvents aid in the solubility of elemental sulfur.

Q2: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a mobile phase such as ethyl acetate/hexane to track the consumption of the starting materials (cyclopropyl methyl ketone and malononitrile) and the formation of the product. The product, being more polar, will have a lower Rf value. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: My purified product is off-white or yellowish. How can I improve its color?

A slight coloration is common due to residual sulfur-containing impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is often effective in removing these colored impurities. Activated carbon treatment during recrystallization can also be beneficial.

Q4: Are there any specific safety precautions I should take when running this reaction?

Yes. The Gewald reaction involves the use of malononitrile, which is toxic. Elemental sulfur is flammable. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopropyl methyl ketone (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.

  • With stirring, add morpholine (0.5 eq.) as the catalyst.

  • Heat the reaction mixture to a gentle reflux (around 50-60 °C) and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the crude product with cold ethanol to remove unreacted starting materials and soluble impurities.

  • Purify the crude product by recrystallization from a suitable solvent system.

Protocol 2: HPLC Method for Impurity Profiling

This is a starting point for developing a suitable HPLC method.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • 0-20 min: 30% to 90% Acetonitrile

    • 20-25 min: 90% Acetonitrile

    • 25-30 min: 90% to 30% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 280 nm

  • Injection Volume: 10 µL

Protocol 3: GC-MS Method for Volatile Impurity Analysis

This method is suitable for identifying unreacted starting materials and other volatile byproducts.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp to 280 °C at 10 °C/min

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

Visualizing the Process: Diagrams

Gewald_Reaction_Workflow cluster_0 Reaction Setup cluster_1 Reaction Stages cluster_2 Workup & Purification A Cyclopropyl Methyl Ketone F Knoevenagel Condensation A->F B Malononitrile B->F C Elemental Sulfur G Sulfur Addition & Cyclization C->G D Base (e.g., Morpholine) D->F E Solvent (e.g., Ethanol) E->F F->G H Cooling & Precipitation G->H I Filtration H->I J Recrystallization I->J K Pure Product J->K

Caption: A simplified workflow for the Gewald synthesis of this compound.

Impurity_Formation_Pathway cluster_0 Main Reaction Pathway cluster_1 Impurity Formation Pathways Start Starting Materials (Ketone, Nitrile, Sulfur) Intermediate Knoevenagel Intermediate Start->Intermediate Base Catalyst Unreacted Unreacted Starting Materials Start->Unreacted Incomplete Reaction Product Desired Product (this compound) Intermediate->Product Sulfur Addition & Cyclization Dimer Dimerization of Intermediate Intermediate->Dimer High Concentration Polymer Polymerization Intermediate->Polymer High Temperature RingOpened Ring-Opened Byproducts Product->RingOpened Harsh Conditions

Caption: Potential pathways for impurity formation during the synthesis.

References

  • BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Perdih, F., & Solmajer, T. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(46), 31039–31052.
  • Bowman, M. D., et al. (2012). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 17(10), 11593-11601.
  • Shaikh, A. A., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • El-Maghraby, A. M., et al. (2017). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. SciForum.
  • Request PDF. (2007). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Gewald aminothiophene synthesis. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC) and Liquid chromat. Retrieved from [Link]

  • ResearchGate. (n.d.). The Gewald Multicomponent Reaction. Retrieved from [Link]

  • ResearchGate. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

  • Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2010). Isolation and Characterization of Impurities Present in 8-Chlorotheophylline. Retrieved from [Link]

  • Arkivoc. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Retrieved from [Link]

  • ResearchGate. (2016). Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Retrieved from [Link]

Sources

Preventing dimerization of "2-Amino-4-cyclopropylthiophene-3-carbonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-4-cyclopropylthiophene-3-carbonitrile

Introduction: The Challenge of Stability with a Versatile Building Block

This compound is a polysubstituted aminothiophene, a class of heterocyclic compounds widely utilized as foundational scaffolds in medicinal chemistry and drug development.[1][2][3] Their utility stems from their synthetic accessibility, often via the Gewald reaction, and their capacity for diverse functionalization.[4][5][6] However, the electron-rich nature of the 2-aminothiophene core, while crucial for its synthetic utility, also renders it susceptible to degradation pathways, most notably dimerization.

This guide provides researchers and drug development professionals with a comprehensive technical resource to understand, troubleshoot, and prevent the dimerization of this compound, ensuring the integrity of the material in storage and downstream applications.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is dimerization and why is it a critical issue?

A: Dimerization is a chemical process where two identical molecules (monomers) combine to form a single new molecule (a dimer). For this compound, this is an unwanted side reaction that compromises material purity. The presence of dimers can lead to:

  • Inaccurate Stoichiometry: The effective molecular weight of your starting material changes, leading to incorrect molar calculations for reactions.

  • Reduced Yields: The dimer is often unreactive or leads to complex side products in subsequent synthetic steps.

  • Complicated Purification: Separating the dimer from the desired monomer can be challenging, requiring additional chromatographic steps.[7]

  • Altered Biological Activity: In a drug development context, dimers can exhibit different, potentially toxicological, profiles compared to the monomer.

Q2: How can I detect if my sample of this compound has started to dimerize?

A: Dimerization can be identified through several observations:

  • Visual Change: The pure monomer is typically a light-colored solid. The formation of dimers and other degradation products is often accompanied by a color change to yellow, tan, or brown. This is a primary indicator of a potential purity issue.

  • Analytical Techniques: The most definitive methods involve chromatography and mass spectrometry.

    • HPLC/UPLC: When analyzing your sample, a new, later-eluting peak will appear. This peak represents the higher molecular weight, and often more hydrophobic, dimer.

    • LC-MS: This is the gold standard for confirmation. The mass spectrum of the new peak will show an m/z value corresponding to approximately double the mass of the monomer. Techniques like native size-exclusion chromatography coupled with mass spectrometry (nSEC-MS) are specifically designed to identify and quantify such high molecular weight species.[8][9]

    • NMR Spectroscopy: While the monomer will have a clean, sharp NMR spectrum, the presence of a dimer will introduce a set of new, often complex and overlapping, signals, complicating spectral interpretation.

Q3: What are the primary causes of dimerization for this compound?

A: The dimerization of 2-aminothiophenes is primarily an oxidative process .[10][11] The electron-rich nature of the amino group and the thiophene ring makes the molecule susceptible to oxidation, which can be initiated by:

  • Atmospheric Oxygen: This is the most common culprit. The presence of O₂ can initiate a radical-based mechanism, leading to the coupling of two monomer molecules.[12]

  • Light Exposure: UV or even ambient light can provide the energy to initiate photo-oxidation, accelerating degradation.[12]

  • Heat: Elevated temperatures increase the rate of all chemical reactions, including oxidation and dimerization.[13]

  • Trace Metal Contamination: Trace metals can act as catalysts for oxidative reactions.

Part 2: Troubleshooting Guide

This section addresses specific issues you might encounter, providing direct causes and actionable solutions.

Issue 1: My solid compound, stored in its original vial, is turning yellow/brown over time.
  • Probable Cause: The compound has been exposed to atmospheric oxygen and/or light. The vial's seal may have been compromised after initial use, or the container is not suitable for long-term storage of an air-sensitive compound.[14]

  • Immediate Action: Transfer a small aliquot of the material for analytical testing (HPLC/LC-MS) to quantify the level of dimer formation.

  • Preventative Solution: Implement a rigorous storage protocol. The material should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed amber glass vial to protect from both oxygen and light.[12] For long-term storage, refrigeration or freezing is recommended to slow the degradation rate.[15]

Issue 2: My LC-MS analysis shows a peak at roughly double the mass of my expected product.
  • Probable Cause: Dimerization has occurred either during storage or, critically, during the experimental workup or analysis itself.

  • Troubleshooting Steps:

    • Analyze a Fresh Sample: Immediately analyze a sample from a new, unopened vial or a properly stored aliquot to confirm the bulk material's integrity.

    • Evaluate Your Reaction/Workup Conditions: If the fresh sample is pure, the dimerization is happening during your process. Are you running reactions open to the air? Are your solvents properly deoxygenated? High temperatures or extended reaction times can promote dimer formation.[13]

    • Check Analytical Method: While less common, some LC-MS conditions (e.g., certain mobile phase additives, high source temperatures) could potentially induce dimerization, although this is unlikely to be the primary cause.

Issue 3: My reaction yield is consistently low, and I'm isolating a complex mixture of byproducts.
  • Probable Cause: You are likely starting with partially dimerized material. The dimer acts as a significant impurity, reducing the available monomer for your desired reaction and potentially interfering with the reaction mechanism itself.

  • Solution Workflow:

    • Confirm Purity: Before starting any synthesis, run a purity check (HPLC is ideal) on your this compound starting material.

    • Purify if Necessary: If a significant dimer peak is present (>1-2%), the material should be repurified, typically by column chromatography, before use.

    • Implement Preventative Protocols: Adhere strictly to the storage and handling protocols outlined in Part 4 to prevent the issue from recurring.

G start Dimerization Suspected q1 Visual Observation: Compound Discolored? start->q1 q2 Analytical Data: High MW Peak in LC-MS? q1->q2 No / Unsure cause1 Probable Cause: Oxidative Degradation during Storage q1->cause1 Yes cause2 Probable Cause: Dimerization during Experiment/Workup q2->cause2 Yes sol1 Solution: Implement Strict Inert Storage Protocol (See Part 4) cause1->sol1 sol2 Solution: Use Inert Techniques (Schlenk Line) & Deoxygenated Solvents cause2->sol2

Caption: Troubleshooting workflow for diagnosing dimerization.

Part 3: Mechanistic Insights into Dimerization

Understanding the mechanism is key to designing effective preventative strategies. The most plausible pathway for dimerization is an oxidative radical-radical coupling .

  • Initiation: An initiator (which could be trace oxygen, light, or a metal catalyst) abstracts a hydrogen atom from the amino group (or a proton followed by an electron), generating a nitrogen-centered radical. This radical is stabilized by resonance with the electron-rich thiophene ring.

  • Propagation/Coupling: Two of these radical intermediates encounter each other and couple, forming a new N-N or C-N bond to create the dimer. The exact point of coupling can vary, but it results in a molecule with double the mass.

  • Aromatization/Rearrangement: The newly formed dimer may undergo further rearrangement or oxidation to achieve a more stable aromatic state.

G cluster_0 Monomer (x2) cluster_1 Initiation cluster_2 Coupling Monomer 2 x Monomer (this compound) Radical 2 x Nitrogen-Centered Radical Intermediate Monomer->Radical - H• Initiator Initiator (O₂, light, metal) Dimer Dimer Formed (e.g., via N-N bond) Radical->Dimer Radical Coupling

Caption: Proposed mechanism for oxidative dimerization.

Part 4: Prevention Protocols & Best Practices

Adherence to air-free handling techniques is the most effective way to prevent dimerization.[16][17]

Protocol 1: Optimal Storage and Handling of Solid Compound
  • Inert Atmosphere is Mandatory: Never store the compound in a vial that is repeatedly opened to the air. Upon receipt, divide the material into smaller, single-use aliquots inside a glove box.[12]

  • Glove Box Storage: The ideal storage location is inside an inert atmosphere glove box (<10 ppm O₂).[12]

  • Alternative - Desiccator/Sealable Bag: If a glove box is unavailable, place the tightly sealed vials inside a vacuum desiccator that has been backfilled with an inert gas like Argon. Alternatively, use a sealable bag with an oxygen scavenger packet.

  • Use Amber Vials: Always use amber glass vials to protect the compound from light-induced degradation.

  • Control Temperature: Store vials at low temperatures (refrigerator at 2-8°C or freezer at -20°C). Before opening, allow the vial to warm completely to room temperature inside a desiccator to prevent atmospheric moisture from condensing on the cold solid.[15]

Protocol 2: Best Practices for Use in Reactions
  • Use Schlenk Technique: All reactions involving this compound should be performed under a positive pressure of an inert gas (Argon is preferred due to its density, but Nitrogen is also acceptable) using a Schlenk line or similar apparatus.[17]

  • Deoxygenate Solvents: Solvents must be deoxygenated before use. This is typically achieved by bubbling an inert gas through the solvent for 30-60 minutes or by using a freeze-pump-thaw technique for more rigorous applications. Using solvents from a dedicated solvent purification system is ideal.

  • Consider Radical Scavengers: For particularly sensitive reactions or long reaction times, the addition of a radical scavenger like BHT (Butylated hydroxytoluene) or TEMPO can be considered, provided it does not interfere with the desired chemistry.[18][19] Radical scavengers function by trapping radical intermediates, thus terminating the dimerization chain reaction.[20][21]

G Gas Inert Gas Source (Argon/Nitrogen Cylinder) Manifold Dual Manifold (Schlenk Line) Gas->Manifold Gas In Flask Reaction Flask (with Septum) Manifold->Flask Inert Gas to Flask Bubbler Oil Bubbler Manifold->Bubbler Pressure Release Vacuum Vacuum Pump Manifold->Vacuum Vacuum for Evacuation

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 2-Amino-4-cyclopropylthiophene-3-carbonitrile using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective analysis of the analytical methodologies required to unequivocally validate the chemical structure of 2-Amino-4-cyclopropylthiophene-3-carbonitrile. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond mere procedural descriptions to explain the causal reasoning behind experimental choices. We will explore how the complementary nature of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system for structural elucidation, ensuring the highest degree of scientific integrity.

The core of modern chemical synthesis lies not only in the creation of novel molecules but in the rigorous confirmation of their structure. Ambiguity in molecular architecture can lead to misinterpreted biological data and failed development pipelines. Here, we present a comprehensive framework for confirming the identity of this compound by predicting its spectral features and comparing them against established principles and data from related structures.

The Analytical Challenge: Structure and Expected Features

The target molecule, this compound (Molecular Formula: C₈H₈N₂S), presents a unique combination of functional groups, each with distinct spectroscopic signatures. A robust validation strategy must account for every feature of this structure.

  • Aminothiophene Core: A five-membered aromatic ring containing sulfur, substituted with an amino group. This core dictates the chemical shifts of the ring protons and carbons. The 2-amino substitution is a key feature in many biologically active compounds.[1]

  • Cyclopropyl Group: A strained three-membered aliphatic ring. Its protons and carbons exhibit characteristic upfield shifts in NMR due to ring strain and shielding effects.

  • Nitrile Group (-C≡N): An electron-withdrawing group that significantly influences the electronic environment of the thiophene ring and possesses a unique carbon signal in ¹³C NMR.

The synergistic use of NMR and MS is paramount; NMR spectroscopy maps the carbon-hydrogen framework and establishes connectivity, while mass spectrometry confirms the molecular weight and provides substructural evidence through fragmentation analysis.[2][3] This combined approach mitigates the individual limitations of each technique, offering a comprehensive and unambiguous structural proof.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure in solution by probing the magnetic properties of atomic nuclei.[2] For this molecule, both ¹H and ¹³C NMR are essential to map out the complete atomic framework.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and data integrity.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts; DMSO-d₆ is often preferred for its ability to slow the exchange of amine protons, sometimes allowing for their observation and coupling.[6] Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the probe to optimize magnetic field homogeneity.[7]

    • Lock the spectrometer onto the deuterium signal of the solvent.

  • ¹H NMR Acquisition:

    • Employ a standard single-pulse experiment.

    • Set the spectral width to cover the expected range (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.[7]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each unique carbon, simplifying interpretation.

    • Set a wider spectral width (e.g., 0-200 ppm).

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

  • Data Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the spectra using the TMS signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve Compound in Deuterated Solvent Add_TMS Add TMS Standard Prep->Add_TMS Load_Sample Insert Sample into Spectrometer Add_TMS->Load_Sample Setup Tune, Lock & Shim Load_Sample->Setup Acquire_H1 Acquire ¹H Spectrum Setup->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Acquire_H1->Acquire_C13 Process Fourier Transform, Phase & Baseline Correction Acquire_C13->Process Calibrate Calibrate to TMS Process->Calibrate Interpret Interpret Spectra (Shifts, Coupling, Integration) Calibrate->Interpret

Figure 1: Standard workflow for NMR data acquisition and analysis.
Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The predicted data is summarized below.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale & Key Features
NH₂ (Amine)4.5 - 5.5Broad Singlet2HChemical shift is solvent-dependent and concentration-dependent. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.
H-5 (Thiophene)6.5 - 7.0Singlet1HAs the only proton on the thiophene ring, it appears as a singlet. Its chemical shift is influenced by the electron-donating amino group and the sulfur atom.[7]
CH (Cyclopropyl)1.5 - 2.0Multiplet1HThis methine proton is coupled to the four adjacent CH₂ protons, resulting in a complex multiplet.
CH₂ (Cyclopropyl)0.8 - 1.3Multiplet4HThe four methylene protons are diastereotopic and couple with each other and the CH proton, leading to complex, overlapping multiplets in the upfield region, characteristic of a cyclopropyl group.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display a single peak for each of the eight unique carbon atoms.

Carbon AssignmentPredicted δ (ppm)Rationale & Key Features
C-2 (Thiophene)155 - 165Attached to the amino group, this carbon is significantly deshielded and appears far downfield.
C-4 (Thiophene)145 - 155Attached to the cyclopropyl group and adjacent to the nitrile-bearing carbon, it is also significantly deshielded.
C-5 (Thiophene)115 - 125The only protonated carbon on the thiophene ring. Its chemical shift is typical for an electron-rich aromatic CH.[7]
C≡N (Nitrile)115 - 120The nitrile carbon has a characteristic chemical shift in this region.[8]
C-3 (Thiophene)90 - 100This carbon, bearing the nitrile group, is shielded relative to other aromatic carbons due to its position between two other substituted carbons.
CH (Cyclopropyl)15 - 25The methine carbon of the cyclopropyl group appears in the aliphatic region.
CH₂ (Cyclopropyl)5 - 15The two equivalent methylene carbons of the cyclopropyl group are highly shielded and appear far upfield.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and crucial structural information through controlled fragmentation of the molecule.[9] It serves as an essential cross-validation for the structure proposed by NMR.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization:

    • Electron Impact (EI): Suitable for volatile, thermally stable compounds. It provides a clear molecular ion and extensive, reproducible fragmentation patterns.

    • Electrospray Ionization (ESI): A soft ionization technique ideal for less volatile or thermally labile compounds. It typically yields a protonated molecule [M+H]⁺ and causes less fragmentation.[10]

  • Mass Analysis: Analyze the ions using a high-resolution mass spectrometer (e.g., TOF, Orbitrap) to obtain accurate mass measurements, which can confirm the elemental composition.

  • Tandem MS (MS/MS): For further structural confirmation, the molecular ion (or protonated molecule) can be isolated and fragmented via collision-induced dissociation (CID) to study its fragmentation pathways.[11]

MS_Workflow cluster_prep Sample Preparation cluster_acq Analysis cluster_proc Data Interpretation Prep Prepare Dilute Solution in Volatile Solvent Inject Inject into Mass Spectrometer Prep->Inject Ionize Ionization (e.g., ESI or EI) Inject->Ionize Analyze Mass Analysis (e.g., TOF, Orbitrap) Ionize->Analyze MSMS Tandem MS (Optional) Analyze->MSMS Identify_M Determine Molecular Ion (M⁺ or [M+H]⁺) Analyze->Identify_M Analyze_Frag Analyze Fragmentation Pattern Identify_M->Analyze_Frag Confirm_Formula Confirm Elemental Comp. (High Resolution) Identify_M->Confirm_Formula

Figure 2: Generalized workflow for mass spectrometry analysis.
Predicted Mass Spectrum Analysis

The analysis focuses on the molecular ion and the logical fragmentation pathways.

  • Molecular Weight: The monoisotopic mass of C₈H₈N₂S is calculated to be 176.0460 g/mol .

  • Molecular Ion Peak:

    • In ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 177.0538 .

    • In EI-MS, the molecular ion M⁺˙ at m/z 176.0460 should be observed. As the molecule contains two nitrogen atoms, the molecular weight is even, consistent with the Nitrogen Rule .

Predicted Fragmentation Pattern:

The energetically unstable molecular ion will break into smaller, more stable fragments.[12]

Predicted m/zFragment Structure/LossRationale
175[M-H]⁺Loss of a hydrogen radical, a common fragmentation for aromatic systems.
149[M-HCN]⁺Loss of neutral hydrogen cyanide from the nitrile group and an adjacent hydrogen, a characteristic fragmentation for aromatic nitriles.[13]
135[M-C₃H₅]⁺Loss of the cyclopropyl radical, representing a cleavage of the bond between the thiophene and cyclopropyl rings.
134[M-C₃H₆]⁺Loss of a neutral propene molecule following rearrangement of the cyclopropyl group.

Comparative Analysis and Final Structural Confirmation

The true power of this dual-spectroscopic approach lies in its synergy. While NMR provides a detailed map of the molecular skeleton, MS confirms the total mass and provides pieces of the puzzle through fragmentation.

Synergistic Validation
  • NMR confirms the presence of all key functional groups: an amino-substituted thiophene ring with one proton, a cyclopropyl group, and by inference, a nitrile group (confirmed by ¹³C NMR). It establishes the connectivity, for instance, that the cyclopropyl group is attached to a quaternary carbon on the ring.

  • MS confirms the elemental formula (C₈H₈N₂S) via high-resolution mass measurement. The fragmentation pattern supports the presence of the cyclopropyl and nitrile groups through their characteristic losses.

Comparison with a Positional Isomer

To highlight the validation power, consider a hypothetical isomer: 2-Amino-5-cyclopropylthiophene-3-carbonitrile .

  • ¹H NMR Difference: The thiophene proton would now be at the H-4 position. It would be adjacent to the sulfur but also flanked by two substituted carbons, likely shifting its resonance. More importantly, if long-range coupling were resolved, it might appear as a singlet or a very finely split multiplet, different from the expected H-5 proton signal.

  • ¹³C NMR Difference: The chemical shifts of the thiophene ring carbons would be significantly different due to the altered substitution pattern.

  • MS Difference: While the molecular ion would be identical, the fragmentation pattern could differ due to the different electronic environment and bond strengths around the cyclopropyl group.

This comparative thinking is crucial for ruling out alternative structures and achieving unambiguous validation.

Validation_Logic cluster_data Experimental Data cluster_analysis Structural Interpretation cluster_validation Validation & Comparison NMR_Data NMR Spectroscopy ¹H NMR: Proton count, environment, and connectivity ¹³C NMR: Unique carbon environments NMR_Analysis NMR Interpretation - Confirms C-H framework - Identifies cyclopropyl & aminothiophene units - Establishes substitution pattern NMR_Data->NMR_Analysis MS_Data Mass Spectrometry High-Res MS: Elemental Formula (C₈H₈N₂S) Fragmentation: Substructure evidence (losses of -HCN, -C₃H₅) MS_Analysis MS Interpretation - Confirms Molecular Weight (176.0460) - Corroborates presence of key functional groups MS_Data->MS_Analysis Cross_Validation Cross-Validation NMR and MS data are complementary and consistent NMR_Analysis->Cross_Validation:f0 MS_Analysis->Cross_Validation:f0 Isomer_Comparison Comparison with Alternatives Predicted spectra for isomers would show clear differences in NMR shifts and coupling Cross_Validation:f1->Isomer_Comparison Final_Structure Validated Structure: This compound Isomer_Comparison->Final_Structure

Sources

A Comparative Guide to the Synthetic Utility of 2-Amino-4-cyclopropylthiophene-3-carbonitrile and its Ethyl Ester Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the 2-aminothiophene scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] Among the diverse array of substituted 2-aminothiophenes, those bearing a cyclopropyl group at the 4-position have garnered significant interest due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl moiety. This guide provides an in-depth comparison of two key building blocks: 2-Amino-4-cyclopropylthiophene-3-carbonitrile and its corresponding ethyl ester analog, ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate .

This document is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive analysis of the synthetic utility of these two compounds, supported by experimental data and established chemical principles, to aid in the rational selection of the optimal starting material for a given synthetic campaign.

Synthesis of the Core Scaffolds: The Gewald Reaction

Both this compound and its ethyl ester are readily accessible through the versatile Gewald three-component reaction.[2][3][4][5][6] This one-pot synthesis involves the condensation of a ketone (in this case, cyclopropyl methyl ketone), an active methylene compound (malononitrile for the carbonitrile or ethyl cyanoacetate for the ethyl ester), and elemental sulfur in the presence of a basic catalyst.[2][3][4][5][6]

The general mechanism proceeds via an initial Knoevenagel condensation between the ketone and the active methylene compound, followed by the addition of sulfur and subsequent Thorpe-Ziegler type cyclization and tautomerization to yield the final 2-aminothiophene product.[5]

Experimental Protocol: Gewald Synthesis of this compound
  • Reagents:

    • Cyclopropyl methyl ketone

    • Malononitrile

    • Elemental Sulfur

    • Morpholine (or another suitable base like triethylamine or piperidine)

    • Ethanol (or Methanol)

  • Procedure:

    • To a stirred mixture of cyclopropyl methyl ketone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add morpholine (0.5 eq) dropwise at room temperature.

    • The reaction mixture is then heated to 45-50 °C and stirred for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

    • The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate
  • Reagents:

    • Cyclopropyl methyl ketone

    • Ethyl cyanoacetate

    • Elemental Sulfur

    • Morpholine (or another suitable base)

    • Ethanol

  • Procedure:

    • To a stirred mixture of cyclopropyl methyl ketone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add morpholine (0.5 eq) dropwise at room temperature.

    • The reaction mixture is heated to 45-50 °C and stirred for 3-6 hours.

    • Monitor the reaction by TLC.

    • After completion, the mixture is cooled, and the product is isolated by filtration.

    • The crude solid is washed with cold ethanol and purified by recrystallization.

Comparative Analysis of Synthetic Utility

The choice between the 3-carbonitrile and the 3-carboxylate ester is dictated by the desired subsequent transformations. The reactivity of the nitrile and ester groups, as well as their influence on the nucleophilicity of the 2-amino group, are key differentiating factors.

Synthesis of Thieno[2,3-d]pyrimidines: A Key Application

A primary application of 2-aminothiophenes is in the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines, which are prevalent in many biologically active molecules.

  • From the 3-Carbonitrile: The 2-amino-3-carbonitrile is a direct and efficient precursor for the synthesis of 4-aminothieno[2,3-d]pyrimidines. The reaction typically involves condensation with formamide, which serves as both a reactant and a solvent, often at elevated temperatures. The nitrile group readily participates in the cyclization to form the pyrimidine ring.

  • From the 3-Carboxylate Ester: The 2-amino-3-carboxylate ester is the preferred starting material for the synthesis of thieno[2,3-d]pyrimidin-4-ones. Cyclocondensation with reagents like urea or formamide leads to the formation of the pyrimidinone ring system. While the ester can be converted to the corresponding amide, which then undergoes cyclization, direct condensation is also feasible.

Comparative Insights:

FeatureThis compoundEthyl 2-amino-4-cyclopropylthiophene-3-carboxylate
Primary Product 4-Aminothieno[2,3-d]pyrimidinesThieno[2,3-d]pyrimidin-4-ones
Common Reagents Formamide, GuanidineUrea, Formamide
Reaction Conditions Typically high temperatures (refluxing formamide)Often requires heating
Advantages Direct route to 4-amino derivatives.Direct route to 4-oxo derivatives.
Disadvantages Less direct route to 4-oxo derivatives.Less direct route to 4-amino derivatives.
Experimental Protocol: Synthesis of 4-Amino-6-cyclopropylthieno[2,3-d]pyrimidine from the 3-Carbonitrile
  • Reagents:

    • This compound

    • Formamide

  • Procedure:

    • A mixture of this compound (1.0 eq) in an excess of formamide is heated to reflux (typically 180-210 °C) for several hours.

    • The reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

    • The crude product is washed with water and then ethanol and can be purified by recrystallization.

N-Acylation and N-Alkylation Reactions

The nucleophilicity of the 2-amino group is crucial for N-acylation and N-alkylation reactions. The electron-withdrawing nature of the substituent at the 3-position can influence this reactivity.

  • Influence of the 3-Substituent: The nitrile group (-CN) is more strongly electron-withdrawing than the ethyl ester group (-COOEt). Consequently, the 2-amino group in the 3-carbonitrile derivative is less nucleophilic than in the 3-carboxylate ester. This difference can impact reaction rates and conditions required for N-functionalization. N-alkylation of 2-aminothiophenes can be challenging and may require specific conditions.

Comparative Insights:

FeatureThis compoundEthyl 2-amino-4-cyclopropylthiophene-3-carboxylate
Nucleophilicity of -NH2 LowerHigher
N-Acylation/Alkylation May require more forcing conditions or stronger electrophiles.Generally proceeds under milder conditions.
Potential for Side Reactions The nitrile group is generally stable under standard acylation conditions.The ester group could potentially undergo side reactions under harsh basic conditions.
Further Transformations of the 3-Substituent

The nitrile and ester functionalities offer distinct pathways for further molecular elaboration.

  • Nitrile Group Transformations:

    • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, providing a route to the 3-carboxy derivative.

    • Reduction: Reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH4), would yield the corresponding aminomethyl derivative.

    • Cycloadditions: The nitrile group can participate in cycloaddition reactions.

  • Ester Group Transformations:

    • Hydrolysis: Saponification of the ethyl ester yields the carboxylic acid.

    • Reduction: Reduction with a strong reducing agent like LiAlH4 will afford the corresponding hydroxymethyl derivative.

    • Amidation: The ester can be converted to a variety of amides by reaction with amines.

Comparative Summary of Transformations:

TransformationStarting from 3-CarbonitrileStarting from 3-Carboxylate Ester
To 3-Carboxylic Acid HydrolysisSaponification
To 3-Hydroxymethyl Requires reduction of the acid (after hydrolysis) or a more complex route.Direct reduction with LiAlH4.
To 3-Aminomethyl Direct reduction with LiAlH4.Requires conversion to amide followed by reduction.
To 3-Carboxamide Partial hydrolysis or direct synthesis from the acid.Direct amidation.

Physicochemical Properties

Property2-Aminothiophene-3-carbonitrile DerivativesEthyl 2-Aminothiophene-3-carboxylate Derivatives
Polarity Generally more polar due to the nitrile group.Moderately polar.
Solubility May exhibit different solubility profiles compared to the ester.Generally soluble in common organic solvents.
Crystallinity Often crystalline solids.Can be crystalline solids or oils depending on other substituents.
Stability Generally stable compounds.Stable under normal conditions.

Conclusion and Strategic Recommendations

The choice between this compound and its ethyl ester analog is a strategic one that should be made based on the desired final product and the planned synthetic route.

  • Choose this compound when:

    • The target molecule is a 4-aminothieno[2,3-d]pyrimidine.

    • Further transformations of the nitrile group to an aminomethyl group are desired.

    • A more electron-deficient thiophene ring is required for subsequent reactions.

  • Choose Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate when:

    • The target molecule is a thieno[2,3-d]pyrimidin-4-one.

    • Subsequent N-acylation or N-alkylation is planned, as the higher nucleophilicity of the amino group may be advantageous.

    • Direct reduction to the 3-hydroxymethyl derivative is the desired transformation.

    • Conversion to a variety of 3-carboxamides is required.

By understanding the distinct reactivity profiles and synthetic potential of these two valuable building blocks, researchers can make more informed decisions, leading to more efficient and successful synthetic endeavors in the pursuit of novel therapeutics.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_start Starting Materials cluster_products 2-Aminothiophene Core cluster_derivatives Key Derivatives Cyclopropyl Methyl Ketone Cyclopropyl Methyl Ketone Nitrile 2-Amino-4-cyclopropyl- thiophene-3-carbonitrile Cyclopropyl Methyl Ketone->Nitrile Gewald Rxn (w/ Malononitrile) Ester Ethyl 2-amino-4-cyclopropyl- thiophene-3-carboxylate Cyclopropyl Methyl Ketone->Ester Gewald Rxn (w/ Ethyl Cyanoacetate) Malononitrile Malononitrile Malononitrile->Nitrile Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Ester Sulfur Sulfur Sulfur->Nitrile Sulfur->Ester AminoPyrimidine 4-Aminothieno[2,3-d]pyrimidine Nitrile->AminoPyrimidine Formamide, Δ NAcyl N-Acyl Derivatives Nitrile->NAcyl Acylation (less reactive) CarboxylicAcid 3-Carboxylic Acid Nitrile->CarboxylicAcid Hydrolysis OxoPyrimidine Thieno[2,3-d]pyrimidin-4-one Ester->OxoPyrimidine Urea or Formamide, Δ Ester->NAcyl Acylation (more reactive) Ester->CarboxylicAcid Saponification Hydroxymethyl 3-Hydroxymethyl Derivative Ester->Hydroxymethyl LiAlH4 Reduction

Figure 1. Comparative synthetic pathways of this compound and its ethyl ester analog.

References

  • Gewald, K. (1966). Reaktionen von Nitrilen mit CH-aciden Verbindungen, I. Chemische Berichte, 99(1), 1002-1007. [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]

  • Puterová, Z., Sidoová, E., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]

  • Elgemeie, G. H., & El-Ezbawy, S. R. (2000). Utility of 2-aminothiophene-3-carbonitrile in heterocyclic synthesis. Journal of the Chinese Chemical Society, 47(4A), 867-874. [Link]

  • Reddy, C. R., & Grée, R. (2007). A simple and efficient one-pot synthesis of 2-aminothiophenes using microwave irradiation. Tetrahedron Letters, 48(43), 7591-7593. [Link]

  • Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2012). 2-Aminothiophenes: synthesis and properties. Russian Chemical Reviews, 81(7), 609-649. [Link]

Sources

A Comparative Analysis of the Biological Activity of 2-Aminothiophene-3-carbonitriles and Structurally Related Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the 2-aminothiophene scaffold stands out as a "privileged structure," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its synthetic accessibility, primarily through the versatile Gewald reaction, has made it a cornerstone for developing novel therapeutic agents.[3][4] This guide focuses on the biological potential of the 2-aminothiophene-3-carbonitrile core, with a specific conceptual focus on derivatives like 2-amino-4-cyclopropylthiophene-3-carbonitrile.

While specific, publicly available experimental data for this compound is limited, this document will provide a comparative analysis based on the extensive research conducted on closely related analogues. We will objectively compare the performance of the 2-aminothiophene-3-carbonitrile scaffold against other significant heterocycles, supported by experimental data from peer-reviewed literature, and detail the methodologies used to obtain these results. Our analysis will delve into key therapeutic areas, including oncology and infectious diseases, providing researchers with a foundational understanding of the structure-activity relationships (SAR) that govern the efficacy of these compounds.

The 2-Aminothiophene Core: A Hub of Pharmacological Diversity

The 2-aminothiophene ring is a versatile building block in drug design, with derivatives exhibiting a wide spectrum of biological activities.[1] These include potent antimicrobial, antiproliferative, anti-inflammatory, and antiviral properties.[1][5][6] The substituents at the C3, C4, and C5 positions of the thiophene ring play a critical role in modulating this activity, allowing for fine-tuning of the molecule's pharmacological profile.[7][8] The nitrile group (-CN) at the C3 position is a key feature, often serving as a crucial hydrogen bond acceptor or a precursor for further heterocyclic annulation.[9][10]

The introduction of a cyclopropyl group at the C4 position, as in our topic compound, is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and explore new conformational spaces. Although direct data is scarce, we can infer its potential impact by examining other substituted analogues.

Comparative Biological Activity: Anticancer Properties

Heterocyclic compounds are central to the development of anticancer agents.[11][12] The 2-aminothiophene scaffold is no exception, with numerous derivatives demonstrating significant antiproliferative and cytotoxic effects against a range of human cancer cell lines.[13]

The anticancer mechanism of many heterocyclic compounds involves the inhibition of critical cellular processes like tubulin polymerization or the activity of protein kinases.[14] For instance, certain 2-aminothiophene derivatives have been identified as potent inhibitors of tubulin polymerization, a mechanism shared with successful anticancer drugs.[14] In comparison, other heterocyclic systems like indoles and pyrazoles also exhibit potent anticancer activity, often through different mechanisms such as DNA intercalation or kinase inhibition.[12][15]

The table below summarizes the in vitro anticancer activity of various 2-aminothiophene derivatives and compares them with other heterocyclic scaffolds.

Table 1: Comparative In Vitro Anticancer Activity of Heterocyclic Compounds

Compound ClassSpecific Compound/DerivativeCancer Cell LineActivity MetricValueReference
2-Aminothiophene 2-Alkyl-4-amino-thieno[2,3-d]pyrimidine (Cpd 3)MCF-7 (Breast)IC5013.42 µg/mL[16]
2-Aminothiophene 2-Alkyl-4-amino-thieno[2,3-d]pyrimidine (Cpd 2)MDA-MB-231 (Breast)IC5052.56 µg/mL[16]
2-Aminothiophene Ethyl-2-(benzylideneamino)-tetrahydrobenzo[b]thiophene-3-carboxylate (Cpd S8)A-549 (Lung)Effective Cytotoxicityat 10-4 M[6]
Indole Pyrido[3,4-b] indole derivative (Cpd 14)HCT116 (Colon)-High Potency[12]
Quinoline Bisquinoline derivativeHT-29 (Colon)IC500.011–3.56 µM[11]
Pyrazole Pyrrolo[2,3-d]pyrimidine with urea moiety (Cpd 99)A549 (Lung)IC500.35 µM[11]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of chemical compounds.[15]

Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds, including the 2-aminothiophene derivatives, are dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations. The cells are treated with these concentrations for a specified period, typically 24 to 72 hours.[14][17]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration.

The following diagram illustrates a typical workflow for screening novel heterocyclic compounds for anticancer activity.

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_validation In Vivo Validation synthesis Synthesis of Heterocycles (e.g., Gewald Reaction) viability Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) synthesis->viability nci60 NCI-60 Human Tumor Cell Line Screen (Optional) viability->nci60 If potent tubulin Tubulin Polymerization Assay viability->tubulin kinase Kinase Inhibition Assay viability->kinase apoptosis Apoptosis/Cell Cycle Analysis viability->apoptosis xenograft Xenograft Mouse Model tubulin->xenograft Promising results kinase->xenograft Promising results apoptosis->xenograft Promising results

Caption: High-level workflow for anticancer drug discovery with heterocyclic compounds.

Comparative Biological Activity: Antimicrobial Properties

The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Thiophene-based heterocycles have emerged as a promising class of compounds in this area, demonstrating activity against a range of bacteria and fungi.[18][19][20]

The antimicrobial efficacy of 2-aminothiophene derivatives is often attributed to their ability to interfere with essential microbial processes. Some derivatives have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, including drug-resistant strains.[18][19] The mechanism can involve membrane permeabilization or inhibition of key enzymes.[19] When compared to other heterocyclic antimicrobials, such as quinolones or azoles, 2-aminothiophenes represent a distinct chemical class that may circumvent existing resistance mechanisms.

The table below presents the Minimum Inhibitory Concentration (MIC) values for several thiophene derivatives against various microorganisms.

Table 2: Comparative Antimicrobial Activity (MIC) of Thiophene Derivatives

Compound ClassSpecific DerivativeTest OrganismMICReference
Thiophene Thiophene Derivative 4Colistin-Resistant A. baumannii16 - 32 mg/L[18][19]
Thiophene Thiophene Derivative 8Colistin-Resistant E. coli8 - 32 mg/L[18][19]
Thiophene-Isoxazole PUB9Staphylococcus aureus< 0.125 mg/mL[18]
Thiophene-Isoxazole PUB9Pseudomonas aeruginosa0.125 - 0.25 mg/mL[18]
Thiophene-Isoxazole PUB9Candida albicans0.125 - 0.25 mg/mL[18]
Thiophene Compound S1Staphylococcus aureus0.81 µM/ml[6]
Thiophene Compound S4Candida albicans0.91 µM/ml[6]

MIC: The Minimum Inhibitory Concentration is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18]

The broth microdilution method is a standardized and quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[18][20]

Methodology:

  • Inoculum Preparation: A pure culture of the test microorganism is grown overnight in a suitable broth medium. The turbidity of the microbial suspension is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[18]

  • Compound Dilution: The test compound is serially diluted (typically two-fold) in a 96-well microtiter plate containing sterile broth.[18]

  • Inoculation: Each well is inoculated with the standardized microbial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[19] A positive control (broth and inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).[18]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring absorbance with a microplate reader.[18]

This diagram outlines the standard procedure for evaluating the antimicrobial potential of new chemical entities.

antimicrobial_workflow cluster_prep Preparation cluster_assay MIC Assay (Broth Microdilution) cluster_results Data Analysis prep_compound Prepare Compound Stock Solution (in DMSO) serial_dilute Perform 2-Fold Serial Dilutions in 96-Well Plate prep_compound->serial_dilute prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The 2-aminothiophene-3-carbonitrile scaffold is a highly valuable starting point for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The extensive body of research on its analogues demonstrates potent biological activity that is highly dependent on the nature of substituents at the C4 and C5 positions.

While direct experimental data for this compound remains to be published, its structural features suggest it is a promising candidate for investigation. The cyclopropyl moiety could enhance binding to target proteins and improve pharmacokinetic properties. Future research should focus on the synthesis and systematic evaluation of this and other C4-cycloalkyl substituted derivatives. By employing the standardized protocols outlined in this guide, researchers can effectively screen these novel compounds and contribute to the development of the next generation of heterocyclic drugs.

References

  • Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents. PubMed Central. Available from: [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available from: [Link]

  • Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Asian Journal of Organic & Medicinal Chemistry. Available from: [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. Available from: [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis Online. Available from: [Link]

  • Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. ResearchGate. Available from: [Link]

  • A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. Who we serve. Available from: [Link]

  • Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. ResearchGate. Available from: [Link]

  • Antimicrobial Activity of 2-Aminothiophene Derivatives. International Journal of Pharmaceutical and Scientific Research. Available from: [Link]

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. Available from: [Link]

  • Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis. ResearchGate. Available from: [Link]

  • Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available from: [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. Available from: [Link]

  • Characterization and Antiproliferative Activity of a Novel 2-Aminothiophene Derivative-β-Cyclodextrin Binary System. National Institutes of Health. Available from: [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. Available from: [Link]

  • Introduction Experimental 2-Amino-4,5-dimethylthiophen-3-carbonitrile (1). The 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine (2). Biological Sciences - PJSIR. Available from: [Link]

  • Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. Available from: [Link]

  • Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. National Institutes of Health. Available from: [Link]

  • 2-Amino-4-cyclohexyloxythiophene-3-carbonitrile. PubChem. Available from: [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. Available from: [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. ResearchGate. Available from: [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Amino-4-cyclopropylthiophene-3-carbonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the precise structural characterization of heterocyclic compounds is not merely an academic exercise—it is a cornerstone of safety, efficacy, and innovation. The 2-aminothiophene scaffold is a privileged structure, appearing in a multitude of biologically active molecules.[1] However, synthetic routes can often yield a mixture of positional isomers, each with potentially distinct pharmacological and physical properties. The unambiguous identification of the target molecule, 2-Amino-4-cyclopropylthiophene-3-carbonitrile , from its potential isomers, such as 2-Amino-5-cyclopropylthiophene-3-carbonitrile , is therefore a critical analytical challenge.

This guide provides an in-depth comparison of these isomers, leveraging a suite of spectroscopic techniques. We will move beyond simple data reporting to explain the underlying principles that allow for confident structural elucidation, supported by predictive data and standardized protocols.

The Isomers in Focus

The primary distinction between the target molecule and its most probable isomeric impurity lies in the placement of the cyclopropyl group on the thiophene ring—either at the C4 or C5 position. This seemingly minor change significantly alters the electronic and steric environment of the molecule, giving rise to unique spectroscopic fingerprints.

G cluster_0 Isomer 1 (Target Molecule) cluster_1 Isomer 2 (Potential Impurity) Isomer1 Isomer1 Isomer2 Isomer2

Caption: Key isomers of 2-Amino-cyclopropylthiophene-3-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful technique for differentiating these isomers. The chemical shifts and coupling constants of the thiophene ring nuclei are exquisitely sensitive to the substituent pattern.[2]

¹H NMR: Unraveling Proximity and Connectivity

The key to differentiation in ¹H NMR lies in the single, isolated proton on the thiophene ring. Its chemical environment and lack of coupling partners are definitive.

  • Isomer 1 (4-cyclopropyl): The proton at the C5 position is adjacent to the sulfur atom and the C4-bound cyclopropyl group. It will appear as a singlet in the aromatic region. Its proximity to the sulfur atom will result in a downfield shift.

  • Isomer 2 (5-cyclopropyl): The proton is at the C4 position, flanked by the nitrile-bearing carbon (C3) and the cyclopropyl-bearing carbon (C5). This proton will also appear as a singlet , but its chemical shift will be different from that of the C5 proton in Isomer 1 due to the different neighboring groups.

Causality Behind the Shifts: The electron-donating amino group at C2 will exert a shielding effect (upfield shift), while the electron-withdrawing nitrile group at C3 will have a deshielding effect (downfield shift). The precise location of the cyclopropyl group modifies the electronic distribution and thus the final chemical shift of the lone thiophene proton.

¹³C NMR: Mapping the Carbon Skeleton

Proton-decoupled ¹³C NMR provides a direct count of unique carbon environments. The chemical shifts of the thiophene ring carbons are highly predictable based on substituent effects.[3][4]

  • Key Differentiators: The chemical shift of the carbon directly attached to the cyclopropyl group (ipso-carbon) and the shifts of the other ring carbons will vary significantly between the two isomers. For Isomer 1, C4 will be directly influenced by the cyclopropyl substituent, whereas for Isomer 2, C5 will be. Attaching a substituent to a thiophene ring carbon alters its chemical shift and the shifts of the adjacent carbons in a predictable manner.[5][6]

Comparative NMR Data (Predicted)

The following table summarizes the predicted chemical shifts (in ppm) in a typical deuterated solvent like CDCl₃. These values are estimates based on established substituent effects on thiophene rings.

Nucleus Isomer 1 (4-cyclopropyl) Isomer 2 (5-cyclopropyl) Rationale for Difference
Thiophene-H ~6.5-6.8 (s, 1H at C5)~6.9-7.2 (s, 1H at C4)C5-H is generally more shielded than C4-H relative to neighboring EWG/EDG.
NH₂ ~5.0-5.5 (br s, 2H)~5.0-5.5 (br s, 2H)Broad, exchangeable protons; less useful for isomer differentiation.
Cyclopropyl-H ~1.5-2.0 (m, 1H), ~0.6-1.0 (m, 4H)~1.8-2.3 (m, 1H), ~0.8-1.2 (m, 4H)The methine proton in Isomer 2 may be slightly more deshielded.
Thiophene-C2 ~160-165 (C-NH₂)~162-167 (C-NH₂)Attached to the amino group, strongly deshielded.
Thiophene-C3 ~90-95 (C-CN)~88-93 (C-CN)Attached to the nitrile, shielded relative to other thiophene carbons.
Thiophene-C4 ~140-145 (C-Cyclopropyl)~125-130Significant downfield shift for the ipso-carbon in Isomer 1.
Thiophene-C5 ~115-120~145-150 (C-Cyclopropyl)Significant downfield shift for the ipso-carbon in Isomer 2.
-CN ~117-120~116-119Relatively insensitive to the cyclopropyl position.
Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the thiophene sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H). Lock, tune, and shim the instrument for optimal resolution and lineshape.[2]

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Ensure the spectral width covers the range of -1 to 10 ppm. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0 to 200 ppm) is necessary. A larger number of scans will be required due to the low natural abundance of ¹³C.[2]

  • Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Corroborative Method

FT-IR spectroscopy is excellent for confirming the presence of key functional groups but is more subtle in differentiating positional isomers. The primary value of FT-IR is as a rapid, confirmatory technique.

  • Key Vibrations:

    • N-H Stretch: The primary amino group will show two characteristic sharp-to-medium bands in the 3500-3300 cm⁻¹ region (asymmetric and symmetric stretching).

    • C≡N Stretch: A strong, sharp absorption band around 2210-2230 cm⁻¹ is a definitive marker for the nitrile group. The conjugation with the thiophene ring places it in this specific range.

    • C=C Ring Stretch: Thiophene ring C=C stretching vibrations typically appear in the 1600-1400 cm⁻¹ region.[7]

    • C-H Bending: The out-of-plane C-H bending vibration of the lone thiophene proton can be informative. The frequency of this band in the 900-700 cm⁻¹ "fingerprint" region is sensitive to the substitution pattern.

Comparative IR Data (Predicted)
Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Differences between Isomers
N-H Stretch (asymm/symm) 3450-3400 & 3350-3300Minimal. The electronic influence of the cyclopropyl group at C4 vs. C5 on the amino group at C2 is likely too small to cause a reliably measurable shift.
C≡N Stretch 2210-2230Subtle shifts (<5 cm⁻¹) may occur due to minor differences in electronic conjugation, but this is unlikely to be a primary differentiating feature.
Thiophene Ring C=C Stretch 1550-1400The pattern of bands in this region may differ slightly, reflecting the change in ring symmetry.
Thiophene C-H Out-of-Plane Bend 850-750This is the most likely region to show a discernible difference. The specific frequency for a lone C-H at C5 (Isomer 1) versus C4 (Isomer 2) will likely be distinct.
Experimental Protocol for FT-IR Analysis
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Spectrum: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within the molecule. The position of the maximum absorbance (λ_max) is highly dependent on the extent of the conjugated π-system. The interaction between the electron-donating amino group and the electron-withdrawing nitrile group through the thiophene ring is key.

  • Isomer 1 (4-cyclopropyl): The amino group at C2 and the nitrile at C3 are adjacent. The cyclopropyl group at C4 can electronically influence this system.

  • Isomer 2 (5-cyclopropyl): The amino group at C2 and the cyclopropyl group at C5 flank the thiophene ring. This arrangement may allow for a more extended charge-transfer character from the amino group to the nitrile group, potentially leading to a red-shift (longer λ_max) compared to Isomer 1.[8][9]

Comparative UV-Vis Data (Predicted in Ethanol)
Parameter Isomer 1 (4-cyclopropyl) Isomer 2 (5-cyclopropyl)
λ_max ~300-320 nm~310-340 nm
Molar Absorptivity (ε) ModeratePotentially Higher
Experimental Protocol for UV-Vis Analysis
  • Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Perform serial dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (as a reference) and the other with the sample solution. Scan a wavelength range from approximately 200 to 500 nm.

Mass Spectrometry (MS): Fragmentation Pattern Analysis

While both isomers have the same molecular mass and will thus show an identical molecular ion peak (M⁺·), their fragmentation patterns under electron impact (EI) ionization can differ. The stability of the resulting fragment ions dictates the preferred fragmentation pathways.[10]

  • Molecular Ion: Both isomers will have a molecular ion peak corresponding to the exact mass of C₉H₁₀N₂S.

  • Key Fragmentations:

    • Loss of Cyclopropyl Group: Cleavage of the cyclopropyl group (loss of C₃H₅•, 41 Da) is a likely fragmentation. The stability of the resulting thiophene radical cation may differ between the two isomers, leading to different relative intensities of the [M-41]⁺ peak.

    • Loss of HCN: Fragmentation involving the amino and nitrile groups could lead to the loss of HCN (27 Da).

    • Ring Fragmentation: The thiophene ring itself can fragment. The specific masses of the sulfur-containing fragments may differ based on the initial positions of the substituents.[11][12]

Comparative MS Data (Predicted)
Ion Isomer 1 (4-cyclopropyl) Isomer 2 (5-cyclopropyl) Comment
[M]⁺· Identical m/zIdentical m/zMolecular ion peak.
[M-CH₃]⁺ Possible from cyclopropylPossible from cyclopropylLoss of a methyl radical is a common fragmentation for alkyl-substituted aromatics.
[M-HCN]⁺· PossiblePossibleRelative intensity may vary.
[M-C₃H₅]⁺ PossiblePossibleRelative intensity may differ based on fragment stability.
Experimental Protocol for MS Analysis
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a GC inlet if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use a standard electron impact (EI) ionization source, typically at 70 eV.

  • Mass Analysis: Scan a mass range (e.g., m/z 40-300) to detect the molecular ion and all relevant fragment ions.

Integrated Analytical Workflow

A logical and efficient workflow is essential for unambiguous isomer identification. The following diagram outlines the recommended process, prioritizing the most definitive techniques.

G cluster_workflow Analytical Workflow for Isomer Differentiation Sample Unknown Isomer Mixture FTIR FT-IR Analysis Sample->FTIR Confirm Functional Groups MS Mass Spectrometry Sample->MS Confirm Molecular Weight NMR ¹H and ¹³C NMR Analysis FTIR->NMR MS->NMR UVVis UV-Vis Spectroscopy NMR->UVVis Corroborate Electronic Environment Conclusion Structural Elucidation NMR->Conclusion Definitive Identification (Proton Singlet Position, Carbon Shifts) UVVis->Conclusion

Caption: Recommended workflow for spectroscopic differentiation.

Conclusion

While each spectroscopic technique provides valuable information, NMR spectroscopy is the unequivocal method for differentiating between this compound and its 5-cyclopropyl isomer. The chemical shift and multiplicity of the lone thiophene proton in the ¹H NMR spectrum, complemented by the distinct chemical shifts of the substituted carbons in the ¹³C NMR spectrum, provide an irrefutable structural assignment. FT-IR serves as an excellent tool for rapid confirmation of functional groups, while UV-Vis and Mass Spectrometry offer corroborative evidence based on electronic structure and fragmentation behavior, respectively. By employing this integrated spectroscopic approach, researchers can ensure the structural integrity of their compounds, a vital step in the path of drug discovery and materials development.

References

  • Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Bio-Rad Laboratories.
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  • Lummila, E., et al. (2006). Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. ChemPhysChem.
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  • Holzer, W., & Mereiter, K. (1998). Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. Molecules.
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Purity analysis of "2-Amino-4-cyclopropylthiophene-3-carbonitrile" by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the HPLC Purity Analysis of 2-Amino-4-cyclopropylthiophene-3-carbonitrile

This guide provides a comprehensive, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol to explain the rationale behind methodological choices, compare alternatives, and ensure data integrity through robust validation principles.

Introduction: The Critical Role of Purity for this compound

This compound is a substituted thiophene derivative that serves as a key building block in medicinal chemistry. Its structural motif is found in various pharmacologically active agents, making its purity paramount for the synthesis of safe and effective drug candidates. Impurities, which can arise from starting materials, side reactions, or degradation, can have unintended biological effects and complicate the interpretation of research data.

Therefore, a reliable and robust analytical method for determining the purity of this compound is not merely a quality control checkpoint but a fundamental component of the research and development process. HPLC is the predominant technique for this purpose due to its high resolution, sensitivity, and versatility.

Primary Recommended HPLC Method: A Reverse-Phase Approach

A reverse-phase HPLC (RP-HPLC) method is recommended as the primary approach for its broad applicability and compatibility with the analyte's polarity. The following method has been designed for optimal resolution of the main peak from potential impurities.

  • HPLC System: A quaternary or binary HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.

  • Chemicals:

    • Acetonitrile (ACN), HPLC grade or higher.

    • Methanol (MeOH), HPLC grade or higher.

    • Water, HPLC grade or Type I ultrapure.

    • Formic Acid (FA), analytical grade.

  • Reference Standard: A well-characterized batch of this compound with purity >99.5%.

  • Sample: The test batch of this compound.

ParameterRecommended SettingRationale
Stationary Phase C18 (Octadecylsilane)The non-polar C18 phase provides excellent retention for the moderately polar thiophene compound through hydrophobic interactions.
Mobile Phase A 0.1% Formic Acid in WaterThe aqueous component. Formic acid acts as an ion-suppressor, protonating acidic silanols on the column to reduce peak tailing and improving peak shape for the basic amino group.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic modifier. Acetonitrile offers low viscosity and good UV transparency.
Gradient Elution 10% B to 90% B over 15 minutesA gradient is crucial for eluting a wide range of potential impurities, from polar starting materials to non-polar byproducts, within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency.
Detection Wavelength 254 nm and 280 nmThe thiophene and nitrile functionalities suggest strong UV absorbance. A Diode Array Detector is recommended to screen across multiple wavelengths to ensure no impurities are missed.
Injection Volume 5 µLA small injection volume prevents column overloading and peak distortion, which is critical for accurate quantitation.
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Reference Standard Stock Solution (approx. 1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 0.1 mg/mL): Transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 1 mL of this solution to 10 mL with the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates and protect the HPLC column.

Experimental Workflow and Validation Principles

The reliability of any analytical method hinges on its validation. The workflow below illustrates the key stages from method development to routine analysis, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.

HPLC_Workflow cluster_Dev Method Development & Optimization cluster_Val Method Validation (ICH Q2 R1) cluster_Routine Routine Analysis Dev1 Column & Mobile Phase Screening Dev2 Gradient & Temperature Optimization Dev1->Dev2 Val1 Specificity Dev2->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 Routine1 System Suitability Test Val5->Routine1 Validated Method Routine2 Sample Analysis Routine1->Routine2 Routine3 Data Processing (% Area Purity) Routine2->Routine3

Caption: High-level workflow for HPLC method lifecycle.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by peak purity analysis using a DAD and by analyzing stressed samples (e.g., acid, base, oxidative stress).

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are typically used to establish linearity, with a correlation coefficient (r²) > 0.999 desired.

  • Accuracy & Precision: Accuracy is the closeness of the test results to the true value, often assessed by spike/recovery studies. Precision measures the degree of scatter between a series of measurements, evaluated at repeatability (same day, same analyst) and intermediate precision (different days, different analysts) levels.

  • LOD & LOQ: The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Comparison with Alternative Analytical Methods

While the primary RP-HPLC method is robust, alternative and orthogonal methods should be considered depending on the specific analytical challenge.

Method / ParameterDescriptionAdvantagesDisadvantagesBest For
Phenyl-Hexyl Column A stationary phase with phenyl rings, offering alternative selectivity through pi-pi interactions.Improved resolution for aromatic or unsaturated impurities that are poorly resolved on a C18 column.May show less retention for purely aliphatic impurities.Resolving impurities with aromatic structures similar to the main compound.
HILIC (Hydrophilic Interaction Liquid Chromatography) Uses a polar stationary phase (e.g., silica, diol) with a high organic mobile phase.Excellent retention for very polar impurities (e.g., starting materials) that elute in the void volume in reverse-phase.Requires careful salt and water management in the mobile phase; can have longer equilibration times.Quantifying highly polar, process-related impurities.
UPLC (Ultra-Performance Liquid Chromatography) Utilizes columns with sub-2 µm particles and instrumentation that can handle high backpressures.Significantly faster analysis times (2-5x), higher peak capacity (better resolution), and increased sensitivity.Requires specialized high-pressure instrumentation; more susceptible to clogging from dirty samples.High-throughput screening and complex impurity profiling where maximum resolution is needed.

An orthogonal method uses a different separation principle, providing a powerful cross-validation of purity results.

Method_Selection Start What is the Analytical Goal? RoutineQC Routine QC / Purity Check Start->RoutineQC ImpurityID Impurity Identification Start->ImpurityID HighThroughput High-Throughput Screening Start->HighThroughput PolarImpurities Trace Polar Impurities? RoutineQC->PolarImpurities Use_HPLC_MS Use HPLC-MS ImpurityID->Use_HPLC_MS Use_UPLC_UV Use UPLC-UV Method HighThroughput->Use_UPLC_UV Use_HPLC_UV Use Validated RP-HPLC-UV Method PolarImpurities->Use_HPLC_UV No Use_HILIC Consider HILIC Method PolarImpurities->Use_HILIC Yes

Caption: Decision tree for selecting an appropriate analytical method.

TechniqueSeparation PrincipleKey AdvantagesConsiderations
HPLC-MS (Mass Spectrometry) Combines HPLC separation with mass-to-charge ratio detection.Provides molecular weight information, enabling positive identification of impurities without needing reference standards. Invaluable for structural elucidation.More complex and expensive instrumentation. Requires volatile mobile phase buffers (e.g., formic acid, ammonium acetate).
GC-MS (Gas Chromatography-MS) Separation based on volatility and boiling point, followed by mass detection.Highly sensitive and specific for volatile and semi-volatile impurities.Requires the analyte and its impurities to be thermally stable and sufficiently volatile. Derivatization may be necessary.
SFC (Supercritical Fluid Chromatography) Uses supercritical CO2 as the primary mobile phase.Fast, green alternative to normal-phase HPLC. Excellent for chiral separations.Less common instrumentation. Selectivity is different from RP-HPLC.

Conclusion and Recommendations

For the routine purity analysis of this compound, the proposed reverse-phase HPLC-UV method on a C18 column offers the best balance of performance, reliability, and accessibility. Its proper validation according to ICH guidelines is essential to ensure the integrity of the data generated.

Key Recommendations:

  • For Routine Quality Control: The primary RP-HPLC method is the gold standard.

  • For Impurity Identification: Coupling the validated HPLC method with a Mass Spectrometer (HPLC-MS) is the most powerful approach for identifying unknown peaks and understanding the impurity profile.

  • For High-Throughput Analysis: Migrating the method to a UPLC system can drastically reduce run times while improving resolution, making it ideal for screening large numbers of samples.

  • For Troubleshooting Poor Resolution: If specific impurities co-elute with the main peak, exploring an alternative stationary phase like a Phenyl-Hexyl column is a logical next step.

By selecting the appropriate analytical tool and ensuring its rigorous validation, researchers can have high confidence in the purity of their this compound, leading to more reliable and reproducible scientific outcomes.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

A Comparative Guide to the Structural Elucidation of 2-Amino-4-cyclopropylthiophene-3-carbonitrile Derivatives: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniques for the structural characterization of 2-amino-4-cyclopropylthiophene-3-carbonitrile and its derivatives, a class of compounds noted for their significant biological activities.[1][2] While a suite of spectroscopic methods offers valuable insights, single-crystal X-ray crystallography stands as the definitive technique for unambiguous structural determination.

The Unparalleled Insight of X-ray Crystallography

X-ray crystallography is a powerful analytical method that provides the precise three-dimensional arrangement of atoms within a crystal.[3][4] This technique is unparalleled in its ability to deliver accurate and precise measurements of molecular dimensions, including bond lengths, bond angles, and torsion angles.[3] For complex heterocyclic systems like the derivatives of this compound, this level of detail is crucial for understanding structure-activity relationships (SAR), designing new molecular entities, and securing intellectual property.

The fundamental principle of X-ray crystallography involves irradiating a single crystal with a beam of X-rays.[5][6] The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities.[6][7] By analyzing this pattern, scientists can reconstruct a three-dimensional electron density map of the molecule and, from that, determine the precise location of each atom.[6]

While the search for a publicly available crystal structure of "this compound" itself was not fruitful, numerous studies on closely related 2-aminothiophene derivatives have been successfully elucidated using this technique, providing a wealth of comparative data.[8][9][10] For instance, the crystal structure of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles reveals detailed conformational features of the thiophene ring and the stereochemistry of its substituents.[8][10]

A Comparative Look: X-ray Crystallography vs. Spectroscopic Methods

While X-ray crystallography provides the ultimate structural "snapshot," other analytical techniques are indispensable for routine characterization, reaction monitoring, and providing complementary information.

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, intermolecular interactions.[3][6]Unambiguous structure determination.[3]Requires a suitable single crystal, which can be challenging to grow.[5]
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), relative stereochemistry.[11]Non-destructive, provides information about the molecule in solution.Does not provide precise bond lengths or angles; absolute stereochemistry can be difficult to determine.
IR Spectroscopy Presence of functional groups.[11]Fast, simple, and non-destructive.Provides limited information about the overall molecular structure.
Mass Spectrometry Molecular weight and fragmentation pattern.[11]High sensitivity, provides molecular formula information.Does not provide information about the 3D arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone of chemical analysis, providing detailed information about the connectivity and chemical environment of atoms in a molecule.[11] For derivatives of this compound, ¹H and ¹³C NMR are used to confirm the presence of the cyclopropyl, thiophene, and cyano groups and to establish the relative positions of substituents.[12][13] However, NMR alone often cannot definitively establish the absolute stereochemistry or subtle conformational details that X-ray crystallography can reveal.

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[11] In the context of our target compounds, IR can confirm the presence of the amino (N-H stretching), cyano (C≡N stretching), and other characteristic vibrations of the thiophene ring.[14] While useful for a quick functional group analysis, it provides no information on the overall three-dimensional structure.

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique that determines the molecular weight of a compound and can provide information about its structure through fragmentation analysis.[11] This is crucial for confirming the elemental composition of newly synthesized derivatives.[15] However, like other spectroscopic methods, it does not provide direct information about the spatial arrangement of atoms.

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully resolved crystal structure involves several critical steps. The following is a generalized protocol for the X-ray crystallographic analysis of a small molecule like a this compound derivative.

I. Crystallization: The Crucial First Step

The most challenging aspect of small molecule crystallography is often obtaining a high-quality single crystal.[5] This requires a pure sample and a systematic screening of crystallization conditions.

Step-by-Step Crystallization Protocol:

  • Purification: Ensure the compound is of the highest possible purity using techniques like column chromatography or recrystallization.

  • Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger, sealed container with a less soluble "anti-solvent." The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Crystal Harvesting: Once suitable crystals (ideally >0.1 mm in all dimensions) have formed, carefully remove them from the solution using a loop and mount them on the diffractometer.[5]

Crystallization_Workflow A Purified Compound B Solvent Screening A->B C Crystallization Setup (Slow Evaporation, Vapor Diffusion, Cooling) B->C D Crystal Growth C->D E Crystal Harvesting & Mounting D->E

Caption: A generalized workflow for the crystallization of small molecules.

II. Data Collection and Structure Solution

Once a suitable crystal is mounted on the diffractometer, the process of data collection and structure determination can begin.

Data_Collection_Workflow cluster_0 Data Collection cluster_1 Structure Solution cluster_2 Refinement & Validation A Mount Crystal on Diffractometer B X-ray Irradiation & Diffraction A->B C Collect Diffraction Pattern B->C D Determine Unit Cell & Space Group C->D E Solve the Phase Problem (Direct Methods) D->E F Build Atomic Model E->F G Refine Atomic Positions F->G H Validate Structure G->H I Generate Final Structural Report H->I

Caption: The workflow for X-ray crystal structure determination.

Detailed Steps:

  • Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[5]

  • Data Processing: The intensities of the diffraction spots are measured, and the data is corrected for various experimental factors.

  • Structure Solution: For small molecules, "direct methods" are typically used to solve the phase problem, which allows for the calculation of an initial electron density map.[6]

  • Model Building and Refinement: An atomic model is built into the electron density map, and the positions and thermal parameters of the atoms are refined to best fit the experimental data.[6]

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Conclusion

In the structural analysis of this compound derivatives, a multi-technique approach is essential for comprehensive characterization. Spectroscopic methods such as NMR, IR, and mass spectrometry provide rapid and valuable information regarding connectivity, functional groups, and molecular weight. However, for the unambiguous determination of the three-dimensional atomic arrangement, absolute stereochemistry, and subtle conformational details that govern biological activity, single-crystal X-ray crystallography remains the gold standard. The detailed structural insights gleaned from this powerful technique are indispensable for advancing the fields of medicinal chemistry and materials science.

References

  • A Spectroscopic and Biological Comparison of 2-Aminothiophene and 3-Aminothiophene Derivatives - Benchchem.
  • X-ray Crystallography - Creative BioMart.
  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY - International Journal of Pharmacy and Biological Sciences.
  • What Is Small Molecule Crystal Structure Analysis? - Rigaku.
  • X-ray crystallography - Wikipedia. Available at: [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. Available at: [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchGate. Available at: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. Available at: [Link]

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A Senior Application Scientist's Comparative Guide to the Synthesis of 2-Amino-4-cyclopropylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities.[1][2] Compounds bearing this heterocyclic core have demonstrated a wide array of therapeutic properties, including antimicrobial, anti-inflammatory, and kinase inhibitory activities.[3] Specifically, "2-Amino-4-cyclopropylthiophene-3-carbonitrile" represents a promising building block for the development of novel therapeutics, where the cyclopropyl group can impart unique conformational rigidity and metabolic stability.

The primary and most efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[4][5] This one-pot synthesis involves the condensation of a ketone (in this case, cyclopropyl methyl ketone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a catalyst.[1] The choice of catalyst is a critical parameter that significantly influences the reaction's efficiency, yield, and environmental footprint.

This guide provides a comparative analysis of various catalytic systems for the synthesis of "this compound," offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate method for their specific needs. We will delve into the mechanistic nuances of each catalyst class, present comparative performance data from analogous systems, and provide detailed experimental protocols.

The Gewald Reaction: A Mechanistic Overview

The Gewald reaction proceeds through a cascade of three key steps, the order of which can be influenced by the specific reaction conditions and catalyst used:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the ketone (cyclopropyl methyl ketone) and the active methylene nitrile (malononitrile) to form an α,β-unsaturated dinitrile intermediate.[5]

  • Michael Addition of Sulfur: Elemental sulfur then adds to the α-position of the unsaturated intermediate. The exact mechanism of this step is still a subject of investigation but is believed to involve the formation of a thiolate intermediate.

  • Intramolecular Cyclization and Tautomerization: The intermediate then undergoes an intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.

The catalyst's primary role is to facilitate the initial Knoevenagel condensation, and its nature can significantly impact the overall reaction rate and yield.

Gewald_Reaction_Workflow reagents Cyclopropyl Methyl Ketone + Malononitrile + Sulfur mix Mix Reagents with Catalyst and Solvent reagents->mix react Heat and Stir mix->react monitor Monitor Reaction (e.g., by TLC) react->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Recrystallization or Chromatography) workup->purify product 2-Amino-4-cyclopropyl- thiophene-3-carbonitrile purify->product

Caption: General experimental workflow for the Gewald synthesis of this compound.

Comparative Analysis of Catalytic Systems

While specific experimental data for the synthesis of "this compound" is not extensively reported across a wide range of catalysts, we can draw valuable comparisons from studies on analogous ketones. The following table summarizes the expected performance of representative catalysts based on available literature for similar substrates.

Catalyst SystemCatalyst TypeTypical ConditionsAdvantagesDisadvantages
Piperidine Basic (Homogeneous)Ethanol or DMF, 50-80 °CReadily available, inexpensive, effective for a range of substrates.Can be difficult to remove from the reaction mixture, may require stoichiometric amounts.[1]
L-Proline Organocatalyst (Homogeneous)DMF, 60 °CGreen and cost-effective, low catalyst loading, mild reaction conditions.[3]May require longer reaction times compared to strong bases.
Na2CaP2O7 Solid Base (Heterogeneous)Water, RefluxEnvironmentally friendly solvent (water), catalyst is recyclable and easily separated, short reaction times.May require higher temperatures, catalyst synthesis adds an extra step.
Ball Milling Mechanochemical (Solvent-Free)Neat, with catalytic baseSolvent-free, rapid reaction times, high yields.[6]Requires specialized equipment (ball mill).

Detailed Experimental Protocols

The following protocols are adapted from established Gewald reaction procedures and are tailored for the synthesis of "this compound."

Protocol 1: Piperidine-Catalyzed Synthesis

This protocol utilizes a traditional, readily available basic catalyst.

Materials:

  • Cyclopropyl methyl ketone

  • Malononitrile

  • Elemental sulfur

  • Piperidine

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium chloride solution

Procedure:

  • To a stirred solution of cyclopropyl methyl ketone (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL), add elemental sulfur (10 mmol).

  • Add piperidine (2 mmol) dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford this compound.

Protocol 2: L-Proline-Catalyzed Synthesis

This method employs a green and efficient organocatalyst.[3]

Materials:

  • Cyclopropyl methyl ketone

  • Malononitrile

  • Elemental sulfur

  • L-Proline

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask, combine cyclopropyl methyl ketone (10 mmol), malononitrile (10 mmol), elemental sulfur (10 mmol), and L-proline (1 mmol, 10 mol%).

  • Add DMF (15 mL) and stir the mixture at 60 °C for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired product.

Protocol 3: Heterogeneous Catalysis with Na2CaP2O7

This protocol highlights the use of a recyclable solid base catalyst in an aqueous medium.

Materials:

  • Cyclopropyl methyl ketone

  • Malononitrile

  • Elemental sulfur

  • Nano-structured Na2CaP2O7

  • Water

  • Ethanol

Procedure:

  • A mixture of cyclopropyl methyl ketone (10 mmol), malononitrile (10 mmol), elemental sulfur (12 mmol), and nano-structured Na2CaP2O7 (0.2 g) in water (10 mL) is stirred under reflux.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • The aqueous filtrate is extracted with ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

  • The crude product is purified by recrystallization from ethanol.

Mechanistic Insights: The Role of the Catalyst

The choice of catalyst dictates the specific mechanism by which the initial and crucial Knoevenagel condensation occurs.

Piperidine: A Classic Basic Catalyst

Piperidine, a secondary amine, functions as a classic Brønsted base. It deprotonates the active methylene group of malononitrile, generating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopropyl methyl ketone. The subsequent dehydration of the aldol-type adduct yields the α,β-unsaturated intermediate.

Piperidine_Catalysis cluster_0 Knoevenagel Condensation Malononitrile Malononitrile Carbanion Malononitrile Carbanion Malononitrile->Carbanion + Piperidine Piperidine Piperidine (Base) Adduct Aldol Adduct Carbanion->Adduct + Ketone Ketone Cyclopropyl Methyl Ketone Unsaturated α,β-Unsaturated Intermediate Adduct->Unsaturated - H2O

Caption: Piperidine-catalyzed Knoevenagel condensation.

L-Proline: A Bifunctional Organocatalyst

L-proline is a versatile organocatalyst that can act as both a Brønsted acid and a Lewis base.[7] In the Gewald reaction, it is proposed to activate the ketone via the formation of an enamine intermediate.[8] The carboxylic acid moiety of proline can protonate the carbonyl oxygen of the ketone, increasing its electrophilicity, while the secondary amine reacts with the carbonyl carbon to form a nucleophilic enamine. This enamine then reacts with malononitrile. This dual activation pathway allows the reaction to proceed under mild conditions with low catalyst loading.[3]

L_Proline_Catalysis cluster_1 Enamine Catalysis Ketone Cyclopropyl Methyl Ketone Iminium Iminium Ion Ketone->Iminium + Proline Proline L-Proline Enamine Enamine Intermediate Iminium->Enamine - H+ Product Knoevenagel Product Enamine->Product + Malononitrile Malononitrile Malononitrile

Caption: L-Proline's proposed enamine catalytic cycle.

Solid Bases: Heterogeneous and Recyclable Catalysis

Solid bases like Na2CaP2O7 offer the advantages of operational simplicity and catalyst recyclability. These materials possess basic sites on their surface that can deprotonate the active methylene compound, initiating the Knoevenagel condensation. The reaction occurs at the solid-liquid interface, and upon completion, the catalyst can be easily recovered by filtration. This approach aligns with the principles of green chemistry by minimizing waste and facilitating catalyst reuse.

Conclusion and Future Outlook

The Gewald reaction remains the most practical and versatile method for synthesizing this compound. The choice of catalyst presents a trade-off between reaction efficiency, cost, and environmental impact.

  • Piperidine offers a reliable and cost-effective, albeit traditional, approach.

  • L-proline represents a greener alternative with its low toxicity and mild reaction conditions.

  • Heterogeneous solid bases provide a highly sustainable option with excellent catalyst recyclability, particularly when coupled with water as a solvent.

  • Mechanochemical methods like ball milling present a solvent-free and rapid synthetic route, which is highly attractive for industrial applications.

Future research in this area should focus on obtaining detailed kinetic and yield data for the synthesis of "this compound" using a wider variety of modern catalytic systems. This will enable a more precise and quantitative comparison, further aiding researchers in the development of efficient and sustainable synthetic methodologies for this important class of compounds.

References

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A Senior Application Scientist's Guide to Evaluating the Drug-Likeness of "2-Amino-4-cyclopropylthiophene-3-carbonitrile" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is fraught with challenges. A molecule's intrinsic biological activity is merely the entry ticket; its success is ultimately dictated by its pharmacokinetic profile—how it is absorbed, distributed, metabolized, excreted, and what toxicity it might exhibit (ADMET). This guide provides a comprehensive framework for evaluating the "drug-likeness" of derivatives based on the 2-amino-4-cyclopropylthiophene-3-carbonitrile scaffold, a heterocyclic structure of interest due to the prevalence of the 2-aminothiophene motif in medicinal chemistry.[1][2]

Our approach is rooted in a philosophy of predictive, data-driven decision-making. We will first leverage robust computational models to profile a virtual library of derivatives against key physicochemical parameters. Subsequently, we will outline essential, high-throughput experimental assays to validate these in silico predictions, ensuring that our lead optimization efforts are guided by both theoretical soundness and empirical evidence.

The Foundational Importance of Drug-Likeness

Drug-likeness is a qualitative concept that assesses a compound's similarity to known oral drugs based on its structural and physicochemical properties.[3][4] The rationale is straightforward: by adhering to the property space occupied by successful drugs, we can significantly de-risk the development process, filtering out compounds likely to fail due to poor ADMET profiles long before they consume substantial resources.[3][5]

The quintessential framework for this evaluation is Lipinski's Rule of Five, a set of guidelines derived from the observation that most orally administered drugs are relatively small and moderately lipophilic.[6][7][8] However, as our understanding of pharmacokinetics has deepened, this rule has been augmented with other critical descriptors, such as polar surface area, which are crucial for predicting membrane permeability.[9][10]

Part 1: Computational Profiling of the Derivative Library

The first step in our evaluation is a high-throughput computational screening. This allows us to rapidly assess a large, diverse set of virtual derivatives and prioritize the most promising candidates for synthesis and experimental testing. The core scaffold, this compound, serves as our starting point. We will generate a virtual library by proposing modifications at plausible positions, such as the amino group or by adding substituents to the thiophene ring, to explore the chemical space.

For these calculations, a variety of free and commercial software tools are available. Web-based platforms like SwissADME and pkCSM provide a suite of predictive models for ADMET properties and are excellent for academic and early-stage discovery environments.[11][12]

Key Physicochemical Descriptors

Our computational analysis will focus on the following key parameters:

  • Lipinski's Rule of Five (Ro5): This rule serves as our initial filter for oral bioavailability.[6][7][13] An orally active drug generally has no more than one violation of the following criteria:

    • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily absorbed.[7]

    • LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. Values in this range balance membrane permeability with aqueous solubility.[13]

    • Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.[7]

    • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.[7] Excessive hydrogen bonding capacity can impede membrane permeation.[8]

  • Topological Polar Surface Area (TPSA): TPSA is the surface sum over all polar atoms and is a strong predictor of passive molecular transport across membranes.[9]

    • TPSA ≤ 140 Ų is generally associated with good intestinal absorption.[9]

    • TPSA ≤ 90 Ų is often required for penetration of the blood-brain barrier (BBB).[10]

Hypothetical Derivative Comparison

To illustrate this process, let's analyze the core scaffold and three hypothetical derivatives (R1, R2, R3) where substituents are added to the 2-amino group.

CompoundStructureR-GroupMW ( g/mol )LogPHBDHBATPSA (Ų)Ro5 Violations
Core Scaffold -H177.251.851270.150
Derivative 1 -C(O)CH₃ (Acetyl)219.291.601387.380
Derivative 2 -SO₂Ph (Benzenesulfonyl)317.412.9514115.940
Derivative 3 -CH₂CH₂OH (Hydroxyethyl)221.301.202390.380

Note: The property values in this table are estimations for illustrative purposes, calculated using standard computational algorithms.

From this in silico analysis, all proposed structures comfortably reside within the drug-like chemical space defined by Lipinski's rules and TPSA guidelines. Derivative 2, with the highest TPSA, might show slightly reduced permeability compared to the others but is still well within the acceptable range for oral absorption. Derivative 3 introduces an additional hydrogen bond donor, which could enhance solubility.

G cluster_comp Computational Screening cluster_exp Experimental Validation Virtual_Library Virtual Derivative Library Generation Calc Calculate Physicochemical Properties (MW, LogP, TPSA, etc.) Virtual_Library->Calc Input Structures Filter Filter using Drug-Likeness Rules (e.g., Lipinski's Rule of Five) Calc->Filter Calculated Data Prioritize Prioritize Candidates for Synthesis Filter->Prioritize Filtered Hits Synthesis Synthesize Prioritized Compounds Prioritize->Synthesis Decision Gate Solubility Kinetic Solubility Assay (e.g., Nephelometry) Synthesis->Solubility Permeability Permeability Assay (e.g., PAMPA) Synthesis->Permeability Data Correlate Experimental Data with Predictions Solubility->Data Permeability->Data

Part 2: Experimental Validation Protocols

Computational predictions, while powerful, are models of reality. They must be validated through rigorous experimental testing. For early-stage drug-likeness assessment, we prioritize high-throughput assays that provide reliable data on two of the most common failure points: solubility and permeability.

Protocol 1: Kinetic Aqueous Solubility Assay via Nephelometry

Causality: Poor aqueous solubility is a primary cause of low bioavailability and can lead to unreliable results in biological assays.[14][15] A kinetic solubility assay is employed in early discovery because it is high-throughput and mimics the condition where a compound, dissolved in an organic solvent like DMSO, is introduced into an aqueous biological medium.[16][17] We choose nephelometry as the readout because it directly measures light scattering caused by precipitated particles, providing a rapid indication of insolubility.[14]

Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each derivative in 100% DMSO.

  • Plate Setup: Using a liquid handler, dispense 2 µL of each DMSO stock solution into the wells of a clear 96-well microplate. Include a DMSO-only control.

  • Buffer Addition: Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours to allow for equilibration.[18]

  • Measurement: Measure the turbidity of each well using a nephelometer. The intensity of scattered light is directly proportional to the amount of precipitated compound.

  • Data Analysis: The kinetic solubility is determined by comparing the light scattering of the test compounds to that of known standards or by identifying the concentration at which precipitation occurs in a serial dilution experiment.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The ability of a drug to passively diffuse across the lipid membranes of the gastrointestinal tract is critical for oral absorption.[19] The PAMPA model is an ideal high-throughput, cell-free assay for this purpose.[19][20] It measures permeability across an artificial lipid bilayer, isolating passive diffusion from the complexities of active transport and metabolism that would be present in cell-based assays like Caco-2.[20] This makes it a cost-effective and rapid tool for ranking compounds early on.[21]

Methodology:

  • Membrane Preparation: Coat the filter of a 96-well PVDF donor plate with 5 µL of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane). Allow the solvent to evaporate.[21]

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).

  • Donor Plate Preparation: Dissolve test compounds in PBS (pH 7.4) to a final concentration of 500 µM. Add 200 µL of this solution to each well of the coated donor plate.[22]

  • Assay Assembly: Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for 16-18 hours with gentle shaking.[22]

  • Quantification: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells and the incubation parameters. Compounds are often categorized as having low, medium, or high permeability based on these values.

G Compound Test Compound MW MW Compound->MW Evaluate LogP LogP Compound->LogP Evaluate HBD HBD Compound->HBD Evaluate HBA HBA Compound->HBA Evaluate TPSA TPSA Compound->TPSA Evaluate

Part 3: Advanced Considerations - The Thiophene Scaffold

While general drug-likeness rules are invaluable, an expert evaluation must also consider the specific chemistry of the scaffold. The thiophene ring is a common motif in approved drugs but is also considered a "structural alert".[23][24]

Metabolic Stability: The sulfur atom in the thiophene ring can be oxidized by cytochrome P450 enzymes to form reactive metabolites like thiophene S-oxides or epoxides.[24][25][26] These metabolites can be responsible for drug-induced toxicity.[24] Therefore, early in vitro metabolic stability assays using liver microsomes or S9 fractions are highly recommended for this chemical series.[27] The design of derivatives should consider sterically shielding the thiophene ring or introducing alternative, "softer" metabolic sites on the molecule to direct metabolism away from the ring and reduce the potential for bioactivation.[24][25]

Conclusion

The evaluation of drug-likeness is a multi-faceted discipline that marries computational prediction with empirical validation. For derivatives of this compound, a systematic approach is critical. By first employing a computational funnel based on Lipinski's rules and TPSA to prioritize candidates, we can focus our synthetic and experimental resources efficiently. Subsequent validation of solubility and permeability using high-throughput assays like nephelometry and PAMPA provides the essential experimental data needed to build robust structure-activity relationships and confidently advance the most promising compounds toward lead optimization. Finally, a keen awareness of the scaffold's potential metabolic liabilities ensures that we are proactively designing safer, more effective medicines.

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Benchmarking the Synthetic Efficiency of 2-Amino-4-cyclopropylthiophene-3-carbonitrile Production: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synthetic accessibility of novel scaffolds is a critical determinant of their therapeutic potential. The 2-aminothiophene-3-carbonitrile core, a privileged structure in medicinal chemistry, serves as a versatile building block for a wide array of biologically active molecules, including potent kinase inhibitors. Among its derivatives, "2-Amino-4-cyclopropylthiophene-3-carbonitrile" has garnered significant interest due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl moiety. This guide provides an in-depth, comparative analysis of the synthetic routes to this target molecule, offering researchers and drug development professionals a comprehensive resource for selecting the most efficient and scalable production strategy. We will delve into the prevalent Gewald reaction, explore the Thorpe-Ziegler reaction as a viable alternative, and benchmark these approaches against the synthesis of a structurally distinct yet functionally related class of compounds, the pyrrolo[2,3-d]pyrimidines.

The Gewald Reaction: The Workhorse for 2-Aminothiophene Synthesis

The Gewald three-component reaction stands as the most widely employed and versatile method for the synthesis of polysubstituted 2-aminothiophenes.[1][2] This one-pot reaction elegantly combines a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base to construct the thiophene ring.

Mechanistic Rationale

The reaction mechanism is understood to proceed through a series of well-defined steps:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (cyclopropyl methyl ketone) and the active methylene nitrile (malononitrile). This step forms an α,β-unsaturated nitrile intermediate.[3][4]

  • Michael Addition of Sulfur: The elemental sulfur, activated by the base, undergoes a Michael addition to the electron-deficient double bond of the unsaturated nitrile.

  • Ring Closure and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the aromatic 2-aminothiophene product.[3]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Gewald reaction pathway for this compound synthesis."

Experimental Protocol: A Representative Gewald Synthesis

Materials:

  • Cyclopropyl methyl ketone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine or Triethylamine (Base)

  • Ethanol or Dimethylformamide (DMF) (Solvent)

Procedure:

  • To a solution of cyclopropyl methyl ketone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add morpholine (1.2 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add elemental sulfur (1.1 eq) in one portion.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the desired this compound.

Performance and Considerations

The Gewald reaction is favored for its operational simplicity, the ready availability and low cost of the starting materials, and its generally good to excellent yields (often in the range of 70-95% for analogous compounds).[5][6] The reaction conditions are typically mild, and the purification of the product is often straightforward.

Table 1: Summary of Gewald Reaction Parameters for 2-Aminothiophene Synthesis

ParameterTypical Range/ValueReference
Yield 70-95%[5][6]
Reaction Time 2-8 hours[5]
Temperature 50-80 °C[1][7]
Catalyst Basic amines (e.g., morpholine, triethylamine)[1]
Solvent Ethanol, DMF, Water[5][6]

The Thorpe-Ziegler Reaction: An Alternative Cyclization Strategy

The Thorpe-Ziegler reaction offers an alternative pathway to construct the thiophene ring, particularly for the synthesis of 3-aminothiophenes.[1] This intramolecular cyclization of a dinitrile can be adapted for the synthesis of 2-aminothiophenes, although it typically involves a multi-step sequence to prepare the necessary precursor.

Mechanistic Insights

The core of the Thorpe-Ziegler reaction is the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic enaminonitrile.[8][9] For the synthesis of a 2-aminothiophene, a precursor containing a nitrile and a thioether-linked nitrile would be required.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Thorpe-Ziegler pathway for 2-aminothiophene synthesis."

Comparative Analysis

While the Thorpe-Ziegler reaction is a powerful tool for ring formation, its application to the synthesis of this compound presents several challenges compared to the Gewald reaction:

  • Precursor Synthesis: The primary drawback is the need for a multi-step synthesis of the dinitrile precursor, which adds to the overall complexity and reduces the overall yield.[1]

  • Reaction Conditions: The Thorpe-Ziegler reaction often requires stronger bases and more stringent anhydrous conditions than the Gewald reaction.[9]

  • Atom Economy: The multi-step nature of the Thorpe-Ziegler approach generally leads to lower atom economy compared to the one-pot Gewald reaction.

Due to these factors, the Gewald reaction is generally considered the more efficient and practical method for the synthesis of the target molecule.

Benchmarking Against Alternative Scaffolds: The Case of Pyrrolo[2,3-d]pyrimidines

To provide a broader context for the synthetic efficiency of this compound, it is instructive to compare its synthesis with that of another class of kinase inhibitors, the pyrrolo[2,3-d]pyrimidines. These compounds, also known as 7-deazapurines, are prevalent scaffolds in numerous approved and investigational drugs.[10][11]

Synthesis of Pyrrolo[2,3-d]pyrimidines

The synthesis of functionalized pyrrolo[2,3-d]pyrimidines often involves a multi-step sequence, frequently starting from a substituted pyrimidine. A common route involves the construction of the pyrrole ring onto the pyrimidine core.

A representative synthesis might involve the following key transformations:

  • Halogenation of a pyrimidine precursor.

  • Sonogashira coupling with a protected acetylene.

  • Cyclization to form the pyrrolo[2,3-d]pyrimidine core.

  • Functional group manipulation to introduce desired substituents.

While specific yields vary depending on the target molecule, multi-step syntheses of complex pyrrolo[2,3-d]pyrimidines can have overall yields that are significantly lower than the one-pot Gewald synthesis of 2-aminothiophenes. For instance, a four-step synthesis of a functionalized pyrrolo[3,2-d]pyrimidine was reported with an overall yield of 37-55%.[12]

Table 2: Comparative Overview of Synthetic Strategies

FeatureGewald Reaction (for Target Molecule)Thorpe-Ziegler Reaction (for Target Molecule)Pyrrolo[2,3-d]pyrimidine Synthesis
Number of Steps One-potMulti-stepMulti-step
Typical Overall Yield High (70-95%)Moderate to LowModerate to Low (e.g., 37-55%)[12]
Starting Materials Simple, commercially availableRequires precursor synthesisMore complex starting materials
Reaction Conditions MildCan require strong baseVariable, may involve transition metal catalysis
Atom Economy HighLow to ModerateLow to Moderate

Cost and Green Chemistry Considerations

For researchers in drug development, the cost-effectiveness and environmental impact of a synthetic route are of paramount importance.

Starting Material Cost Analysis

A preliminary cost analysis of the starting materials for the Gewald synthesis of this compound reveals its economic viability.

Table 3: Estimated Cost of Starting Materials for Gewald Synthesis

ReagentCAS NumberRepresentative Price (USD)
Cyclopropyl methyl ketone765-43-5~$2.5/g (for 25g)
Malononitrile109-77-3~$0.55/g (for 100g)
Elemental Sulfur7704-34-9~$0.50/lb (bulk)

Note: Prices are approximate and can vary based on supplier, purity, and quantity.

The low cost of these fundamental building blocks makes the Gewald reaction an economically attractive route.

Green Chemistry Metrics

The Gewald reaction, particularly when optimized, can be considered a relatively "green" process. Its one-pot nature reduces the need for multiple workups and purifications, thereby minimizing solvent waste. Furthermore, the use of water as a solvent in some variations enhances its environmental friendliness.[6] Key green chemistry metrics to consider include:

  • Atom Economy: The Gewald reaction generally has a high atom economy, as most of the atoms from the starting materials are incorporated into the final product.

  • Process Mass Intensity (PMI): This metric, which considers the total mass of materials used to produce a certain mass of product, can be significantly lower for a one-pot reaction like the Gewald synthesis compared to multi-step alternatives.

Conclusion

For the production of "this compound," the Gewald reaction emerges as the superior synthetic strategy when benchmarked against the Thorpe-Ziegler reaction and the synthesis of alternative scaffolds like pyrrolo[2,3-d]pyrimidines. Its one-pot nature, high yields, mild reaction conditions, and the use of readily available, inexpensive starting materials make it a highly efficient and economically viable choice for both laboratory-scale synthesis and potential industrial scale-up.

While the Thorpe-Ziegler reaction is a valid synthetic tool, its application here is hampered by the need for precursor synthesis. The comparison with the synthesis of pyrrolo[2,3-d]pyrimidines highlights the inherent efficiency of the Gewald reaction in rapidly accessing the valuable 2-aminothiophene core. For researchers and drug development professionals, focusing on the optimization of the Gewald reaction for "this compound" represents the most promising path towards efficient and scalable production of this important medicinal chemistry building block.

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Safety Operating Guide

A Procedural Guide for the Safe Disposal of 2-Amino-4-cyclopropylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a key intermediate in the synthesis of complex heterocyclic compounds, 2-Amino-4-cyclopropylthiophene-3-carbonitrile is a valuable tool for researchers in medicinal chemistry and drug development.[1][2] However, its molecular structure, which combines a thiophene ring and a nitrile functional group, necessitates a rigorous and informed approach to waste management. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound and its associated waste streams, ensuring the protection of laboratory personnel and the environment. The procedures outlined are grounded in an analysis of the compound's constituent functional groups, promoting a culture of safety that extends beyond product application to its entire lifecycle.

Part 1: Hazard Assessment and Waste Classification

A thorough understanding of a chemical's potential hazards is the foundation of safe disposal. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative hazard assessment must be conducted based on the known risks of its primary functional moieties: the thiophene ring and the nitrile group.

Causality of Hazard Classification:

  • Nitrile (Cyano) Group (-CN): This is the most significant contributor to the compound's acute toxicity. Organic nitriles can be metabolized to release cyanide ions, which are highly toxic.[3] Furthermore, cyanide-containing compounds can react violently with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[4][5] Therefore, any waste containing this compound must be strictly segregated from acidic waste streams.

  • Thiophene Ring: Thiophene and its derivatives are known to be irritants and can be harmful if inhaled or absorbed through the skin.[6] Upon combustion, thiophenes can decompose to release highly toxic sulfur oxides.[7]

  • Amino Group (-NH2): The amino group imparts basic properties to the molecule and can cause skin and eye irritation.

Based on this analysis, all waste contaminated with this compound must be classified and handled as Acutely Hazardous Chemical Waste . This classification demands the highest level of care in all subsequent handling and disposal steps.

Table 1: Extrapolated Hazard Profile and Disposal Classification
Hazard CategoryAssociated RiskRationale & Source AnalogyWaste Classification
Acute Toxicity High. Harmful or fatal if swallowed, inhaled, or in contact with skin.Based on the intrinsic toxicity of the nitrile group and data for analogous compounds like 2-Aminothiophene-3-carbonitrile.[4][8][9][10]Acutely Hazardous
Reactivity High. Reacts with acids to produce lethal hydrogen cyanide (HCN) gas.Standard reactivity for all cyanide-containing compounds.[4][5]Acutely Hazardous; Segregate from Acids
Skin & Eye Damage High. Causes skin irritation and serious eye damage.Common characteristic of aminothiophene and nitrile structures.[6][9][10]Hazardous
Environmental High. Presumed toxic to aquatic life with long-lasting effects.A common feature of complex heterocyclic compounds.[6][11]Hazardous

Part 2: Core Disposal Protocol: A Step-by-Step Guide

This protocol provides a self-validating system for the routine disposal of waste generated from work with this compound. Adherence to this workflow is mandatory to ensure safety and compliance.

Mandatory Personal Protective Equipment (PPE)

Before handling the compound or its waste, personnel must be equipped with the following minimum PPE:

  • Double-gloving: Wear two pairs of chemical-resistant nitrile gloves.[8][12]

  • Eye Protection: Chemical safety goggles and a face shield must be worn where a splash hazard exists.[8][12]

  • Protective Clothing: A flame-retardant lab coat and proper laboratory attire (long pants, closed-toe shoes) are required.[4][8]

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the most critical step in preventing dangerous chemical reactions. Never mix waste streams containing this compound with any other waste, especially acidic waste.

cluster_cleanup Minor Spill Cleanup Procedure Spill Spill Occurs Alert Alert personnel in immediate area Spill->Alert Assess Assess Spill Size & Danger Alert->Assess Major Major Spill (Large quantity, outside hood, risk of exposure) Assess->Major Major Minor Minor Spill (Small quantity, contained in fume hood) Assess->Minor Minor Evacuate Evacuate lab. Call EHS / Emergency Services (e.g., 911) Major->Evacuate PPE Don appropriate PPE (double gloves, goggles, face shield, lab coat) Minor->PPE Contain Cover spill with inert absorbent (vermiculite, sand, clay). DO NOT use paper towels. PPE->Contain Collect Carefully collect absorbed material into hazardous waste container. Contain->Collect Decon Decontaminate spill area (Follow protocol in Part 3) Collect->Decon

Caption: Spill Response Decision Workflow.

Part 4: Final Disposal and Record Keeping

The ultimate responsibility for the final treatment and disposal of hazardous waste lies with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

  • Request Pickup: Once a waste container is full, or if it has been in storage for a period approaching your institution's limit (e.g., 12 months), schedule a waste pickup with your EHS office. [12][13][14]2. Documentation: Ensure all paperwork and electronic logs associated with the waste are completed accurately. This creates a clear and compliant chain of custody.

  • Never Improvise: Under no circumstances should this chemical waste be disposed of via evaporation in a fume hood, neutralized without a validated EHS-approved procedure, or poured down the sanitary sewer. [13] By adhering to this comprehensive guide, you contribute to a robust safety culture and ensure that the lifecycle of this compound in your laboratory concludes with minimal risk and full regulatory compliance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.